tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBVMVTUWHCOHX-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00666923 | |
| Record name | tert-Butyl [(1S,3S)-3-aminocyclopentyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00666923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
645400-44-8 | |
| Record name | tert-Butyl [(1S,3S)-3-aminocyclopentyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00666923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of tert-butyl ((1S,3S)-3-aminocyclopentyl)carbamate, a chiral bifunctional molecule of significant interest in medicinal chemistry and drug discovery. As a versatile building block, it incorporates a stereochemically defined 1,3-diaminocyclopentane scaffold, with one amine functionality protected by a tert-butyloxycarbonyl (Boc) group. This guide will delve into its structure, physicochemical properties, synthesis, reactivity, and handling, offering field-proven insights for its effective application in research and development.
Introduction and Molecular Overview
tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate (CAS Number: 645400-44-8) is a key synthetic intermediate that provides a rigid cyclopentane core with two spatially distinct amino groups.[1] The cis-(1S,3S) stereochemistry of the substituents on the cyclopentane ring offers a defined three-dimensional structure, which is a valuable attribute in the design of targeted therapeutics. The presence of a primary amine and a Boc-protected amine allows for orthogonal chemical modifications, making it a highly sought-after building block in the synthesis of complex molecules.[2]
The Boc protecting group is stable under a wide range of non-acidic conditions, allowing for selective reactions at the free primary amine.[2] Subsequent deprotection of the Boc group under acidic conditions reveals the second primary amine, enabling further functionalization.[2] This differential reactivity is fundamental to its utility in multi-step synthetic strategies.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of tert-butyl ((1S,3S)-3-aminocyclopentyl)carbamate is essential for its effective use in the laboratory.
General and Computed Properties
| Property | Value | Source |
| CAS Number | 645400-44-8 | [1] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |
| Molecular Weight | 200.28 g/mol | [1] |
| IUPAC Name | tert-butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate | [1] |
| Synonyms | tert-butyl (1S,3S)-3-aminocyclopentylcarbamate, (1S,3S)-3-Amino-1-(Boc-amino)cyclopentane | [1][3] |
| Physical Form | Solid | [3] |
| Purity | Typically ≥95% or 97% | [3][4] |
| Topological Polar Surface Area (TPSA) | 64.35 Ų | [4] |
| logP | 1.3909 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 1 | [4] |
Spectroscopic Characterization
Predicted ¹H NMR (DMSO-d₆):
-
δ 6.74 (broad d, 1H)
-
δ 3.86-3.92 (m, 1H)
-
δ 3.28 (quintet, 1H)
-
δ 1.73-1.98 (m, 2H)
-
δ 1.43-1.59 (m, 2H)
-
δ 1.22-1.41 (m, 1H)
-
δ 1.36 (s, 9H)
-
δ 1.07-1.20 (m, 1H)[5]
Predicted ¹³C NMR (DMSO-d₆):
-
δ 155.0
-
δ 77.2
-
δ 50.8
-
δ 50.0
-
δ 42.6
-
δ 34.2
-
δ 31.2
-
δ 28.3[5]
Infrared (IR) Spectroscopy: The IR spectrum of a related tert-butyl carbamate shows characteristic peaks for the N-H stretching of the carbamate and amine, C=O stretching of the carbamate, and C-N stretching.[6] For tert-butyl ((1S,3S)-3-aminocyclopentyl)carbamate, one would expect to see:
-
N-H stretching (carbamate): ~3300-3400 cm⁻¹
-
N-H stretching (primary amine): ~3200-3400 cm⁻¹ (likely two bands)
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=O stretching (carbamate): ~1680-1700 cm⁻¹
-
N-H bending (amine and amide): ~1500-1650 cm⁻¹
Synthesis and Purification
The synthesis of tert-butyl ((1S,3S)-3-aminocyclopentyl)carbamate typically involves the selective mono-Boc protection of (1S,3S)-cyclopentane-1,3-diamine. A general and effective method for this transformation is outlined below.
Synthetic Workflow: Mono-Boc Protection of a Diamine
Caption: General workflow for the synthesis of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate.
Experimental Protocol: General Procedure for Mono-Boc Protection
This protocol is a generalized procedure based on common methods for the mono-Boc protection of diamines.[7] Optimization may be required for specific scales and desired purity.
Materials:
-
(1S,3S)-Cyclopentane-1,3-diamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N) or other suitable base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol mixtures)
Procedure:
-
Dissolve (1S,3S)-cyclopentane-1,3-diamine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (0.9-1.0 eq) in anhydrous DCM.
-
Add the (Boc)₂O solution dropwise to the cooled diamine solution over a period of 1-2 hours. The slow addition is crucial to minimize the formation of the di-protected byproduct.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired mono-Boc protected product.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of tert-butyl ((1S,3S)-3-aminocyclopentyl)carbamate stems from the differential reactivity of its two amino groups.
Reactions at the Primary Amine
The free primary amine is a nucleophile and can participate in a variety of common organic transformations, including:
-
Acylation: Reaction with acyl chlorides, anhydrides, or activated esters to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Alkylation: Reaction with alkyl halides or other electrophiles to form secondary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary amines.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
Deprotection of the Boc Group
The Boc group is readily cleaved under acidic conditions to reveal the second primary amine.[2] Common reagents for Boc deprotection include:
-
Trifluoroacetic acid (TFA) in DCM.
-
Hydrogen chloride (HCl) in an organic solvent (e.g., dioxane, methanol, or diethyl ether).
Caption: Orthogonal reactivity of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate.
Applications in Medicinal Chemistry
The rigid cyclopentane scaffold and the defined stereochemistry of the amino groups make this building block valuable for introducing conformational constraint in drug candidates. This can lead to improved binding affinity and selectivity for biological targets. While specific examples of its incorporation into late-stage clinical candidates or approved drugs are not widely publicized, its structural motif is relevant to the design of:
-
Protease inhibitors: The diamine scaffold can mimic peptide backbones.
-
Kinase inhibitors: The amino groups can serve as key hydrogen bond donors or as points for linker attachment.[2]
-
GPCR ligands: The rigid structure can help in achieving the desired orientation of pharmacophoric groups.
Stability, Storage, and Safety
Stability and Storage
tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate is generally stable under standard laboratory conditions. However, due to the presence of the Boc group, it is sensitive to strong acids. The primary amine can be susceptible to oxidation over time.
-
Storage Conditions: For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere, protected from light, and refrigerated at 4°C.[4] For short-term use, storage at room temperature is also acceptable.[3]
Safety and Handling
Based on available data, tert-butyl ((1S,3S)-3-aminocyclopentyl)carbamate should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE).
-
Hazard Statements:
-
Precautionary Statements:
-
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
Use in a chemical fume hood to avoid inhalation.
-
Conclusion
tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate is a valuable and versatile chiral building block for medicinal chemistry and organic synthesis. Its defined stereochemistry and orthogonal protecting group strategy provide a powerful tool for the construction of complex, conformationally constrained molecules. A thorough understanding of its chemical properties, reactivity, and handling, as outlined in this guide, is crucial for its successful application in the development of novel therapeutics.
References
Sources
- 1. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. tert-butyl n-[(1S,3S)-3-aminocyclopentyl]carbamate | 645400-44-8 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. tert-butyl [(1S,3S)-3-aminocyclopentyl]carbamate, CAS No. 645400-44-8 - iChemical [ichemical.com]
- 6. researchgate.net [researchgate.net]
- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
A Comprehensive Technical Guide to the Physical Characteristics of tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate (CAS: 645400-44-8)
This guide provides an in-depth analysis of the physical and chemical properties of tert-butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate, a key chiral building block utilized by researchers in the synthesis of novel therapeutic agents. Understanding these fundamental characteristics is paramount for its effective handling, reaction optimization, and integration into drug discovery workflows.
Molecular Identity and Structural Descriptors
The compound, identified by CAS Number 645400-44-8 , is a carbamate-protected aminocyclopentane derivative.[1][2][3] The Boc (tert-butoxycarbonyl) protecting group on one amine allows for selective functionalization of the free primary amine, making it a valuable intermediate in complex syntheses. Its core molecular identifiers are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | tert-butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate | [1] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][4] |
| Molecular Weight | 200.28 g/mol | [1][4] |
| InChI Key | PGBVMVTUWHCOHX-YUMQZZPRSA-N | |
| Canonical SMILES | CC(C)(C)OC(=O)N[C@H]1CCN | [1] |
From a medicinal chemistry perspective, computational descriptors provide predictive insights into the molecule's behavior in biological systems.
-
Topological Polar Surface Area (TPSA): 64.35 Ų.[4] This value suggests moderate cell permeability, a critical factor in drug design.
-
Partition Coefficient (logP): 1.3909.[4] This indicates a degree of lipophilicity, balancing aqueous solubility with membrane permeability.
-
Hydrogen Bond Donors/Acceptors: The molecule has 2 hydrogen bond donors and 3 acceptors.[4] These sites are crucial for molecular recognition and interaction with biological targets.
Physicochemical Properties
The observable physical characteristics of a compound dictate its handling, storage, and application. While the compound is readily available from suppliers, key empirical data such as a precise melting point and comprehensive solubility profile are not consistently reported in public databases. The available data, including predicted values, are presented below.
| Property | Value | Notes | Source(s) |
| Physical Form | Solid | Empirically determined. | |
| Appearance | Off-white solid | Empirically determined. | [5] |
| Melting Point | Not Reported | Requires experimental determination. | [6] |
| Boiling Point | 304.2 ± 31.0 °C | Predicted value. | [5] |
| Density | 1.04 ± 0.1 g/cm³ | Predicted value. | [5] |
| pKa | 12.37 ± 0.40 | Predicted value. | [5] |
The absence of a reported melting point and specific solubility data necessitates empirical validation in the laboratory, as outlined in the following section.
Standard Methodologies for Physical Characterization
As a Senior Application Scientist, my primary directive is to bridge the gap between catalog data and real-world application. The following protocols are designed as self-validating systems to empirically determine the critical physical properties of a research chemical like CAS 645400-44-8.
Experimental Workflow for Physicochemical Profiling
Caption: Workflow for empirical characterization of a research chemical.
Protocol 3.1: Determination of Appearance
-
Objective: To accurately describe the physical state and appearance of the material.
-
Methodology:
-
Place approximately 10-20 mg of the substance on a clean, dry watch glass.
-
Observe the sample against both a white and a black background under bright, neutral laboratory lighting.
-
Record the physical state (e.g., crystalline solid, amorphous powder).
-
Record the color (e.g., white, off-white, beige).[5]
-
Note any other relevant characteristics, such as hygroscopicity or electrostatic behavior.
-
-
Causality: This foundational step ensures batch-to-batch consistency and can provide early warnings of potential degradation or impurities, which often manifest as color changes.
Protocol 3.2: Melting Point Determination (Capillary Method)
-
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs. This is a critical indicator of purity.
-
Methodology:
-
Finely crush a small amount of the solid into a powder.
-
Pack the powder into a capillary tube to a depth of 2-3 mm.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample at a rapid rate (e.g., 10-15 °C/min) to find an approximate melting range.
-
Allow the apparatus to cool. Using a fresh sample, repeat the measurement, this time heating at a slower rate (1-2 °C/min) starting from ~20 °C below the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting point is the range T1-T2.
-
-
Trustworthiness: A sharp melting range (e.g., < 2 °C) is indicative of high purity. A broad or depressed melting range suggests the presence of impurities. This protocol provides a self-validating check on material quality.
Protocol 3.3: Qualitative Solubility Assessment
-
Objective: To determine the solubility of the compound in a range of common laboratory solvents, which is essential for planning reactions, purifications, and biological assays.
-
Methodology:
-
Aliquot approximately 5 mg of the compound into separate, labeled glass vials.
-
To each vial, add a different solvent (e.g., Water, Ethanol, Methanol, Dichloromethane, DMSO, Ethyl Acetate) in 100 µL increments.
-
After each addition, vortex the vial for 30 seconds and visually inspect for dissolution.
-
Continue adding solvent up to a total volume of 1 mL.
-
Classify the solubility as: Freely Soluble (< 1 mg/mL), Soluble (1-10 mg/mL), Sparingly Soluble (10-50 mg/mL), or Insoluble (> 50 mg/mL required for dissolution).
-
-
Causality: This systematic approach prevents wasted material and time. Knowing that a compound is insoluble in a reaction solvent, for instance, allows a researcher to select a more appropriate one from the outset, ensuring reaction homogeneity and reproducibility.
Safety and Handling
For the safety of researchers, it is crucial to be aware of the potential hazards associated with this compound.
-
GHS Hazard Statements: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
-
Signal Word: Warning.[1]
-
Storage: Recommended storage conditions are to keep the container in a dark place under an inert atmosphere.[5] While some suppliers ship at room temperature, long-term storage at refrigerated temperatures (2-8°C) is advisable to ensure stability.[4]
Conclusion
tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate (CAS: 645400-44-8) is an off-white solid with well-defined molecular and computational properties that make it a valuable tool in medicinal chemistry.[5] However, a comprehensive understanding for laboratory application requires the empirical determination of key physical characteristics like melting point and solubility. The protocols detailed herein provide a robust framework for researchers to generate this critical data, ensuring the compound's effective and safe utilization in the pursuit of novel drug candidates.
References
-
(Source: ChemicalBook)
-
(Source: ChemicalBook)
-
(Source: AChemBlock)
-
(Source: Aribo Biotechnology)
-
(Source: Chemenu)
-
(Source: ChemScene)
-
(Source: Apollo Scientific)
-
(Source: Crysdot LLC)
-
(Source: PubChem)
-
(Source: AChemBlock)
-
(Source: Sigma-Aldrich)
-
(Source: Synthonix)
-
(Source: Sigma-Aldrich)
Sources
- 1. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl n-[(1S,3S)-3-aminocyclopentyl]carbamate 97% | CAS: 645400-44-8 | AChemBlock [achemblock.com]
- 3. Synthonix, Inc > 645400-44-8 | tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate [synthonix.com]
- 4. chemscene.com [chemscene.com]
- 5. 645400-44-8 | CAS DataBase [m.chemicalbook.com]
- 6. cas 645400-44-8|| where to buy (1S,3S)-3-Amino-1-(Boc-amino)cyclopentane [chemenu.com]
A Comprehensive Technical Guide to (1S,3S)-3-Boc-aminocyclopentylamine: A Key Chiral Building Block in Modern Drug Discovery
Foreword: The Strategic Importance of Chiral Intermediates
In the landscape of contemporary drug development, the emphasis on stereochemical purity is paramount. The differential pharmacological and toxicological profiles of enantiomers and diastereomers necessitate precise control over the three-dimensional architecture of active pharmaceutical ingredients (APIs). Chiral building blocks, such as (1S,3S)-3-Boc-aminocyclopentylamine, are instrumental in achieving this stereochemical fidelity. This guide provides an in-depth technical overview of this critical intermediate, from its fundamental chemical identity to its synthesis and pivotal role in the creation of life-saving therapeutics.
Molecular Identity and Structural Elucidation
(1S,3S)-3-Boc-aminocyclopentylamine is a chiral diamine derivative where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group. This selective protection is crucial for its utility in multi-step syntheses, allowing for sequential reactions at the two different amine functionalities.
Chemical Structure and Stereochemistry
The molecule possesses two chiral centers at the C1 and C3 positions of the cyclopentane ring. The "(1S,3S)" designation specifies a trans configuration of the amino and Boc-amino groups relative to the cyclopentane ring.
SMILES Notation
The Simplified Molecular-Input Line-Entry System (SMILES) string provides a linear representation of the molecule's structure, including its stereochemistry.
Canonical SMILES String: CC(C)(C)OC(=O)N[C@H]1CCN[1]
This notation precisely defines the atomic connectivity and the stereochemical configuration at the two chiral centers.
IUPAC Nomenclature and Other Identifiers
Physicochemical Properties
A thorough understanding of the physicochemical properties of (1S,3S)-3-Boc-aminocyclopentylamine is essential for its handling, reaction optimization, and purification.
| Property | Value | Source |
| Appearance | Off-white solid | [3] |
| Boiling Point (Predicted) | 304.2 ± 31.0 °C | [3] |
| Density (Predicted) | 1.04 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 12.37 ± 0.40 | [3] |
| Storage Conditions | Room temperature, in a dark place under an inert atmosphere | [4] |
Synthesis and Manufacturing
The enantioselective synthesis of (1S,3S)-3-Boc-aminocyclopentylamine is a critical aspect of its utility. The primary goal is to achieve high stereochemical purity, as the presence of other stereoisomers can lead to impurities in the final API.
Retrosynthetic Analysis
A common retrosynthetic approach involves the stereoselective reduction of a corresponding azido-substituted precursor. This strategy leverages the reliability of catalytic hydrogenation for the clean conversion of azides to amines.
Caption: Retrosynthetic approach for (1S,3S)-3-Boc-aminocyclopentylamine.
Experimental Protocol: Catalytic Hydrogenation
The following protocol is a representative method for the synthesis of (1S,3S)-3-Boc-aminocyclopentylamine from its azido precursor.
Procedure:
-
Reaction Setup: A flask is charged with tert-butyl [(1S,3S)-3-azidocyclopentyl]carbamate (1.0 eq) and a catalytic amount of 10% Palladium on carbon (Pd/C) paste in methanol.
-
Hydrogenation: The flask is subjected to a positive pressure of hydrogen gas (typically using a balloon) and the reaction mixture is stirred vigorously at room temperature. The reaction is monitored by an appropriate method, such as Thin Layer Chromatography (TLC), until the starting material is consumed. This process can take several hours to overnight.
-
Work-up: Upon completion, the catalyst is carefully removed by filtration through a pad of celite. The filter cake is washed with methanol to ensure complete recovery of the product.
-
Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The resulting residue, typically a thick oil, can be further purified if necessary, for instance by column chromatography, to afford the high-purity (1S,3S)-3-Boc-aminocyclopentylamine.[3]
Caption: Experimental workflow for the synthesis of (1S,3S)-3-Boc-aminocyclopentylamine.
Mechanism of Boc Protection and Deprotection
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.
Boc Protection
The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (Boc₂O). The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate collapses, leading to the formation of the Boc-protected amine, carbon dioxide, and tert-butanol.
Boc Deprotection
The removal of the Boc group is most commonly accomplished using strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to liberate the free amine.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Applications in Drug Discovery and Development
(1S,3S)-3-Boc-aminocyclopentylamine is a valuable intermediate in the synthesis of several APIs. Its primary and most well-documented application is in the preparation of Ticagrelor.
Key Intermediate in the Synthesis of Ticagrelor
Ticagrelor is an antiplatelet medication used to prevent thrombotic events in patients with acute coronary syndrome. It is a reversible P2Y12 receptor antagonist. The (1S,3S)-stereochemistry of the aminocyclopentane core is essential for the drug's activity. (1S,3S)-3-Boc-aminocyclopentylamine serves as a crucial chiral precursor for introducing this stereochemically defined fragment into the Ticagrelor scaffold. Its use ensures the stereochemical integrity of the final drug product, which is critical for its efficacy and safety profile.
Potential in the Synthesis of Other Bioactive Molecules
The unique stereochemical and functional group arrangement of (1S,3S)-3-Boc-aminocyclopentylamine makes it an attractive building block for the synthesis of other complex molecules. It can be employed in the development of novel ligands for various biological targets where a constrained diamine pharmacophore is desired. For example, it is used as a reactant in the synthesis of C-2 hydroxyethyl imidazopyrrolo pyridines, which act as JAK1 inhibitors.[3]
Quality Control and Analytical Methods
Ensuring the chemical and stereochemical purity of (1S,3S)-3-Boc-aminocyclopentylamine is critical for its use in pharmaceutical synthesis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess for the presence of impurities.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the enantiomeric and diastereomeric purity of the compound.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
Conclusion
(1S,3S)-3-Boc-aminocyclopentylamine stands as a testament to the importance of chiral building blocks in modern medicinal chemistry. Its well-defined stereochemistry and the versatility of its protected and free amino groups provide a reliable and efficient means to introduce a key structural motif into complex APIs like Ticagrelor. A thorough understanding of its synthesis, properties, and handling, as outlined in this guide, is essential for researchers and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors.
References
-
PubChem. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/tert-Butyl-N-(1S_3S-3-aminocyclopentyl_carbamate]([Link]
-
Capot Chemical. 645400-44-8 | tert-butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate. [Link]
Sources
An In-Depth Technical Guide to the Stereochemistry and Application of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate
Executive Summary
This technical guide provides a comprehensive analysis of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate, a critical chiral building block in modern medicinal chemistry. The precise spatial arrangement of its functional groups, defined by the (1S,3S) absolute configuration, makes it an invaluable scaffold for creating highly specific and potent therapeutic agents. This document elucidates the compound's stereochemical landscape, details robust stereoselective synthetic strategies, outlines rigorous analytical protocols for quality control, and explores its application in drug development. It is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this molecule's properties and handling.
Introduction: A Molecule of Strategic Importance
tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate is a mono-Boc-protected derivative of cis-1,3-diaminocyclopentane. Its utility stems from the defined three-dimensional orientation of its amino and protected amino groups on a conformationally constrained cyclopentyl ring. This rigid structure allows for the precise positioning of pharmacophoric elements, enabling highly selective interactions with biological targets.
1.1 Chemical Identity and Nomenclature
-
IUPAC Name: tert-butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate[1]
-
Synonyms: Boc-(1S,3S)-3-aminocyclopentylamine
1.2 The Significance of the (1S,3S)-Cyclopentane-1,3-diamine Scaffold
The cyclopentane ring is a prevalent motif in natural products and pharmaceuticals due to its favorable balance of rigidity and conformational flexibility. The 1,3-disubstitution pattern, particularly the cis-(1S,3S) isomer, provides a unique stereochemical platform. The two functional groups are held in a defined spatial relationship, which is critical for creating molecules that can bind to specific pockets in enzymes or receptors. The differential protection (one free amine, one Boc-carbamate) allows for sequential, regioselective chemical modifications, making it a versatile starting material for constructing complex molecular architectures. The importance of specific stereoisomers is well-documented; for instance, in related cyclopentane derivatives, the (1S,3R) configuration can exhibit dramatically different biological activity compared to other isomers, highlighting the necessity of strict stereochemical control[4].
Elucidation of Stereochemistry
The defining feature of this molecule is its stereochemistry. Understanding the absolute and relative configurations of its two stereocenters is paramount for its correct application.
2.1 Absolute and Relative Configuration
-
Absolute Configuration (1S,3S): The molecule possesses two chiral centers at carbons C1 and C3 of the cyclopentane ring. According to the Cahn-Ingold-Prelog (CIP) priority rules, both centers are assigned the 'S' configuration.
-
Relative Configuration (cis): The (1S,3S) designation dictates that both the aminomethyl and the carbamate substituents are on the same face of the cyclopentane ring. This is known as the cis configuration. The enantiomer is the (1R,3R) compound, while the trans diastereomers are (1R,3S) and (1S,3R)[5][6]. Maintaining this cis relationship is often a key challenge in synthesis and a critical factor for biological activity.
2.2 The Diastereomeric Landscape
The synthesis of 1,3-disubstituted cyclopentanes can potentially yield four stereoisomers. It is crucial to differentiate the desired (1S,3S) isomer from its enantiomer ((1R,3R)) and its two diastereomers ((1R,3S) and (1S,3R)). Diastereomers have different physical properties and can often be separated by standard chromatography, but enantiomers require chiral-specific methods. The failure to control stereochemistry can lead to products with diminished efficacy, altered pharmacological profiles, or off-target effects.
Caption: Relationship between stereoisomers of 1,3-diaminocyclopentane.
Stereoselective Synthesis Strategies
Obtaining the enantiomerically pure (1S,3S) isomer is a non-trivial synthetic challenge. The development of new stereoselective methods for creating substituted cyclopentanes is a significant area of organic chemistry research[7][8]. Two primary strategies are employed: the resolution of a racemic mixture and direct asymmetric synthesis.
3.1 Causality Behind Method Selection
The choice between resolution and asymmetric synthesis is driven by factors such as cost, scale, available starting materials, and the required level of enantiopurity.
-
Chiral Resolution: Often more straightforward to implement at a lab scale but is inherently inefficient as it discards at least 50% of the material (the unwanted enantiomer). It is best suited when a cost-effective synthesis of the racemic diamine is available.
-
Asymmetric Synthesis: A more elegant and atom-economical approach that builds the desired stereochemistry directly. This requires specialized chiral catalysts or auxiliaries and significant process development but is often preferred for large-scale manufacturing to maximize yield and minimize waste.
Sources
- 1. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 645400-44-8[tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate]- Acmec Biochemical [acmec.com.cn]
- 4. Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic stereoselective synthesis of cyclopentanones from donor–acceptor cyclopropanes and in situ-generated ketenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Stereochemical Dichotomy of 1,3-Aminocyclopentyl Carbamates: A Comparative Analysis of (1S,3S)-trans and (1R,3S)-cis Diastereomers
Abstract
Stereoisomerism is a cornerstone of modern drug development, where the three-dimensional arrangement of atoms dictates biological function. Within the valuable class of cyclopentane scaffolds, 1,3-disubstituted aminocyclopentyl carbamates present a compelling case study in diastereomeric differentiation. This technical guide provides an in-depth comparison of two key diastereomers: the trans-(1S,3S) and cis-(1R,3S) forms of tert-butyl aminocyclopentyl)carbamate. We will explore the fundamental principles of their stereochemistry, detail strategies for their stereoselective synthesis, provide protocols for their analytical differentiation, and discuss the profound implications of their distinct spatial geometries on physicochemical properties and potential biological activity. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of stereochemical control in pharmaceutical chemistry.
Part 1: Foundational Principles of Stereoisomerism in Cyclopentyl Scaffolds
The seemingly subtle difference between the (1S,3S) and (1R,3S) configurations gives rise to two distinct molecules with unique shapes and properties. These molecules are diastereomers: stereoisomers that are not mirror images of each other.[1] This distinction arises from the arrangement of the amino and carbamate substituents on the cyclopentane ring.
-
(1R,3S)-Aminocyclopentyl)carbamate: In this isomer, the substituents at the C1 (bearing the carbamate) and C3 (bearing the amino group) positions are on the same side of the cyclopentane ring. This arrangement is referred to as the cis configuration. Due to a plane of symmetry, the cis isomer is an achiral meso compound.[2]
-
(1S,3S)-Aminocyclopentyl)carbamate: In this isomer, the substituents at C1 and C3 are on opposite sides of the ring, resulting in a trans configuration. The trans isomer is chiral and exists as a pair of enantiomers: (1S,3S) and (1R,3R).[2][3]
This fundamental geometric difference is the primary determinant of the variations in their chemical and biological behavior.
Caption: Structural comparison of cis and trans isomers.
Part 2: Comparative Physicochemical Properties
The cis and trans geometries directly influence the molecule's overall polarity, ability to pack into a crystal lattice, and interactions with solvents. These differences manifest in measurable physical properties. For the purpose of this guide, we will focus on the widely used tert-butyl carbamate (Boc) protected derivatives.
| Property | (1R,3S)-cis Isomer | (1S,3S)-trans Isomer | Rationale for Difference |
| Molecular Formula | C₁₀H₂₀N₂O₂[4] | C₁₀H₂₀N₂O₂[5] | Identical, as they are isomers. |
| Molecular Weight | 200.28 g/mol [4] | 200.28 g/mol [5] | Identical, as they are isomers. |
| Polarity | Generally higher | Generally lower | In the cis isomer, the polar N-H and C=O bonds are oriented on the same side, potentially leading to a larger net dipole moment compared to the trans isomer where they are opposed. |
| Melting Point | Expected to differ | Expected to differ | The less symmetric trans isomer may pack less efficiently into a crystal lattice, often resulting in a lower melting point compared to the more symmetric cis isomer. |
| Solubility | Expected to differ | Expected to differ | Differences in polarity and crystal lattice energy will affect solubility in various solvents. The more polar isomer is typically more soluble in polar solvents. |
| Chromatographic Rf | Expected to differ | Expected to differ | The difference in polarity leads to differential interaction with stationary phases, allowing for separation by techniques like TLC and column chromatography. |
Part 3: Stereoselective Synthesis Strategies
Achieving stereochemical purity is paramount. The synthesis of these diastereomers requires carefully chosen starting materials and reaction pathways that control the stereochemistry at C1 and C3. A common precursor for these compounds is cyclopentane-1,3-dione.[6]
Caption: General workflow for aminocyclopentyl carbamate synthesis.
Protocol: Synthesis of Cyclopentane-1,3-diamine Mixture
This protocol outlines a general, non-stereoselective route to the diamine precursors, adapted from green chemistry principles.[6]
-
Isomerization: Start with 4-hydroxycyclopent-2-enone, which can be isomerized to cyclopentane-1,3-dione using a suitable catalyst like the Ru Shvo catalyst.[6]
-
Oximation: Convert the resulting cyclopentane-1,3-dione into cyclopentane-1,3-dioxime.
-
Hydrogenation: Perform a mild oxime hydrogenation of the dioxime over a catalyst such as Rhodium on Carbon (Rh/C) to yield a mixture of cis- and trans-cyclopentane-1,3-diamine.[6]
-
Separation & Protection: The resulting diastereomeric mixture of diamines must then be separated using chromatographic techniques before selective protection of one amine with a Boc group to yield the final products.
Causality: The key challenge lies in step 4. Direct separation of the diamine diastereomers can be difficult. More advanced, stereoselective routes, often involving chiral auxiliaries or asymmetric catalysis, are typically employed in pharmaceutical development to avoid this separation step and directly synthesize the desired isomer.[7]
Part 4: Analytical and Spectroscopic Differentiation
Unambiguous identification of the cis and trans diastereomers is critical for quality control and mechanistic studies.[8] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.
Protocol: Chiral HPLC Separation
Diastereomers can often be separated on standard silica or C18 columns, but for robust separation and for separating the enantiomers of the trans isomer, a chiral stationary phase (CSP) is recommended.[8][9]
-
Column Selection: Utilize a polysaccharide-based CSP, such as one derived from cellulose or amylose.[8]
-
Mobile Phase: For normal-phase chromatography, a mobile phase consisting of a non-polar solvent (e.g., hexane or heptane) with an alcohol modifier (e.g., isopropanol or ethanol) is often effective.[8]
-
Sample Preparation: Dissolve approximately 1 mg/mL of the sample mixture in the mobile phase or a compatible solvent.[8]
-
Method Development: Begin with a standard mobile phase composition (e.g., 90:10 Hexane:IPA) and adjust the ratio of the alcohol modifier to optimize resolution between the diastereomeric peaks.[8]
Caption: Workflow for chiral HPLC separation of diastereomers.
NMR Spectroscopy Analysis
NMR spectroscopy provides detailed structural information by analyzing the chemical environment of protons (¹H NMR) and carbons (¹³C NMR). The rigid ring structure and different spatial arrangements of the substituents in cis and trans isomers lead to distinct NMR spectra.[10][11]
-
¹H NMR - Chemical Shifts: Protons in the cis isomer experience a different electronic environment compared to the trans isomer due to the proximity of the substituents. This results in different chemical shifts for the ring protons, particularly those on C1 and C3.[11][12]
-
¹H NMR - Coupling Constants (J-values): The dihedral angle between vicinal protons (protons on adjacent carbons) is different in cis and trans isomers. According to the Karplus relationship, this angle difference leads to different spin-spin coupling constants. Generally, trans vicinal couplings are larger than cis couplings.[13][14]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment can be definitive. In the cis isomer, a through-space correlation (NOE) is expected between the protons on the substituents at C1 and C3, as they are on the same face of the ring. This correlation would be absent or significantly weaker in the trans isomer.[10]
Part 5: Implications in Medicinal Chemistry and Drug Development
The significance of differentiating between the (1S,3S)-trans and (1R,3S)-cis isomers cannot be overstated in a pharmaceutical context. The specific 3D arrangement of functional groups (the pharmacophore) is critical for molecular recognition by biological targets like enzymes and receptors.[15]
-
Receptor Binding: A drug binds to its target via a series of intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.). The distance and orientation between the amino and carbamate groups in our example compounds are fixed differently in the cis and trans isomers. One isomer may fit perfectly into a binding pocket, leading to high affinity and desired biological activity, while the other may fit poorly or not at all, rendering it inactive or even toxic.[8][15]
-
Pharmacokinetics: Properties like solubility and polarity, which differ between diastereomers, can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Regulatory Scrutiny: Regulatory agencies like the FDA mandate that stereoisomeric drugs be treated as separate entities. The synthesis and characterization of the specific, active isomer are required, as different stereoisomers can have varied pharmacological and toxicological profiles.[8]
Caption: Differential binding of cis/trans isomers to a target.
Conclusion
The (1S,3S)-trans and (1R,3S)-cis diastereomers of aminocyclopentyl)carbamate serve as a clear illustration of the central role of stereochemistry in the chemical and pharmaceutical sciences. Their distinct three-dimensional structures, arising from the cis/trans relationship of two substituents, lead to significant and predictable differences in their physical properties, analytical behavior, and, most critically, their potential biological function. A thorough understanding and application of stereoselective synthesis and rigorous analytical differentiation are therefore not merely academic exercises but essential requirements for the development of safe and effective therapeutic agents.
References
- Benchchem. In-Depth Technical Guide to the Chiral Purity of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane.
- Benchchem. Distinguishing Cis and Trans Isomers of 3-(Hydroxymethyl)cyclopentanol by NMR Spectroscopy: A Comparative Guide.
- PubChem. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate.
- Sigma-Aldrich. tert-butyl n-[(1S,3S)-3-aminocyclopentyl]carbamate.
- PubChem. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate.
- ChemScene. tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate.
- ResearchGate. Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions.
- Chemistry School. Identification of Stereochemistry in Substituted Cycloalkanes.
- Synthonix. tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate.
- Chemistry LibreTexts. 5.10: Disubstituted Cycloalkanes.
- TutorChase. How does NMR differentiate between cis and trans isomers?.
- Organic Spectroscopy International. CIS TRANS ISOMERS AND NMR.
- RSC Publishing. Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation.
- National Institutes of Health. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
- Chemistry LibreTexts. Stereoisomerism in Disubstituted Cyclohexanes.
- Quora. How many stereoisomers are in (1R,3S)-cyclopentane-1,3-diol?.
- PubMed. 1,2,4-trisubstituted cyclopentanes as platforms for diversity.
- Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?.
- PubMed. Structure-activity relationships for insecticidal carbamates.
- ScienceDirect. Chiral Drug Separation.
- PubMed Central. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
- RSC Publishing. Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions.
- YouTube. distinguishing isomers by 1H NMR spectroscopy.
- IntechOpen. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
- MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
- Apollo Scientific. tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate.
- PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry.
- JOCPR. Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzhrrjfk4lDWy7bYxAOg_GJg2mSSz91K-VSNUaCg3me5jnsBLAErgUjeRgyuhNGz4eE3ZL4D6THFy87RWQsjS5NLE0-ZysM7GWfn7Yme32Cg6J_nVDxKEuDwnpV6r_UQ5bwXz9MQjJvuOrPiAnLLOma_E5UdbMR-q2e2bdzJfXkI77k8rg0kVi2a68j08CXaPcPyXKkzquEP0yEMUgfhKgPVLfmOI7obUwBs3wIFBqliwMr2TJ9ODx4QjV7o8UTnfdOrOjH6CuMrwgrwYdDZ7woA==
- BLDpharm. 645400-44-8|tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate.
- MDPI. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine.
- ResearchGate. Chemical Properties and Biological Activities of Cyclopentenediones: A Review.
- ECHEMI. Buy tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate from JHECHEM CO LTD.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tutorchase.com [tutorchase.com]
- 12. youtube.com [youtube.com]
- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. Structure-activity relationships for insecticidal carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility profile of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate
An In-depth Technical Guide to the Solubility Profile of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to in vivo bioavailability. This guide provides a comprehensive technical overview of the solubility profile of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate, a bifunctional molecule featuring a primary amine and a Boc-protected amine. In the absence of extensive empirical data in public literature, this document synthesizes foundational physicochemical principles with established analytical methodologies to construct a predictive solubility profile. We will explore the theoretical underpinnings of its solubility, influenced by pH, solvent polarity, and solid-state form, and provide detailed, field-proven protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally characterize this compound.
Introduction: The Critical Role of Solubility
Tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate is a chiral cyclopentane derivative incorporating two key functional groups: a primary amine, which imparts basicity and hydrophilicity, and a tert-butyloxycarbonyl (Boc) protected amine, which adds significant nonpolar character.[1] This structural duality suggests a complex and highly pH-dependent solubility profile. Understanding this profile is not merely an academic exercise; it is a fundamental prerequisite for successful drug development. Poor aqueous solubility can lead to low and erratic absorption, hindering the path to a viable therapeutic agent.[2]
This guide provides the necessary theoretical framework and practical methodologies to thoroughly characterize the solubility of this compound, enabling informed decisions in lead optimization, preformulation, and formulation development.
Physicochemical Characterization and Theoretical Solubility Drivers
A molecule's solubility is intrinsically linked to its structural and physicochemical properties. The key attributes for tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate are summarized below.
| Property | Value / Prediction | Source / Rationale |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [3][4] |
| Molecular Weight | 200.28 g/mol | [3][4] |
| Structure | A cyclopentyl ring with a primary amine and a Boc-protected amine in a (1S, 3S) configuration. | [3] |
| Computed LogP | 1.39 | [1] |
| Topological Polar Surface Area (TPSA) | 64.35 Ų | [1] |
| Predicted pKa | ~9.5 - 10.5 | Based on typical pKa for primary amines on a cycloalkane ring. The carbamate nitrogen is non-basic due to resonance delocalization of the lone pair.[5][6] |
The Decisive Impact of pH
The presence of the primary amine makes tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate a basic compound. Its aqueous solubility is therefore expected to be highly dependent on pH.
-
In Acidic Media (pH < pKa): The primary amine group will be protonated to form an ammonium salt (-NH₃⁺). This ionization dramatically increases the molecule's polarity and its ability to form favorable interactions with water molecules, leading to a significant increase in aqueous solubility.
-
In Neutral or Basic Media (pH > pKa): The amine group will be in its neutral, un-ionized form (-NH₂). In this state, the molecule's solubility will be governed by the interplay between the polar carbamate and amine groups and the nonpolar cyclopentyl and bulky tert-butyl groups. This is known as the intrinsic solubility (S₀), which is expected to be significantly lower than the solubility in acidic conditions.[7]
The Henderson-Hasselbalch equation can be used to model this pH-dependent solubility profile for a basic drug. The significant increase in solubility at pH values below the pKa is a critical factor for predicting its absorption in the acidic environment of the stomach.
Influence of the Boc Group and Solvent Polarity
The Boc protecting group is large and lipophilic, which fundamentally influences the molecule's solubility.[1] While the primary amine and the polar carbamate linkage contribute to potential aqueous solubility, the Boc group and the hydrocarbon scaffold favor solubility in organic solvents.[1][8]
-
Aqueous Solubility: The Boc group's lipophilicity is expected to limit the intrinsic aqueous solubility (solubility of the neutral form).[1]
-
Organic Solubility: The compound is predicted to have good solubility in a range of organic solvents. It should be soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., methanol, ethanol), and likely show some solubility in less polar solvents like dichloromethane due to the nonpolar moieties.[1]
Methodologies for Empirical Solubility Determination
A comprehensive understanding requires empirical measurement. The choice between kinetic and thermodynamic solubility assays depends on the stage of drug development. Early discovery often utilizes high-throughput kinetic assays for rapid screening, while later stages demand the precision of thermodynamic or "equilibrium" solubility measurements, often considered the "gold standard".[9][10][11]
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
This method measures the true equilibrium solubility of a compound and is the definitive standard.[12][13][14] It involves determining the concentration of a saturated solution that is in equilibrium with an excess of the solid drug.
-
Preparation of Media: Prepare a series of aqueous buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) as per ICH guidelines.[12]
-
Compound Addition: Add an excess amount of solid tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate to a known volume of each buffer in a sealed, inert vial. The excess solid is crucial to ensure equilibrium is reached with the undissolved compound.
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) using a shaker bath or orbital shaker. The equilibration time must be sufficient to reach a steady state; 24 to 72 hours is common.[9][10] It is best practice to confirm the equilibration time by sampling at multiple time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is a critical step and is typically achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear supernatant with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Analysis: Calculate the solubility in µg/mL or µM by comparing the measured concentration against a standard calibration curve.
The workflow for this crucial experiment is outlined below.
Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.
Kinetic Solubility Determination: The Turbidimetric Method
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (usually DMSO).[11][15][16] This method is high-throughput and consumes very little compound, making it ideal for early discovery.[17] However, it often overestimates thermodynamic solubility because it can generate supersaturated solutions.[12]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, fixed volume of each DMSO dilution into a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤2%) to minimize its co-solvent effect.[15]
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).[15][17]
-
Turbidity Measurement: Measure the turbidity (light scattering) of each well using a plate reader or nephelometer at a wavelength such as 620 nm.[10][16]
-
Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity signal significantly increases above the baseline, indicating the onset of precipitation.
The high-throughput nature of this assay is depicted in the following workflow diagram.
Caption: High-Throughput Workflow for Kinetic Solubility Measurement.
Predicted Solubility Profile and Data Summary
Based on the theoretical principles discussed, a predictive solubility profile can be constructed. This serves as a hypothesis to be confirmed by the empirical studies outlined above.
Predicted pH-Solubility Profile
| pH | Dominant Species | Expected Relative Solubility | Rationale |
| 1.2 | Protonated (-NH₃⁺) | High | The ammonium salt form is highly polar and water-soluble. |
| 4.5 | Protonated (-NH₃⁺) | High | Well below the predicted pKa, the compound remains fully ionized. |
| 6.8 | Mixed (Protonated/Neutral) | Medium to High | As the pH approaches the pKa, the proportion of the less soluble neutral form increases. |
| 7.4 | Mostly Neutral (-NH₂) | Low (Intrinsic Solubility) | Above the pKa, the un-ionized, more lipophilic form dominates, leading to lower aqueous solubility. |
Predicted General Solvent Solubility
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water (acidic), Methanol | High (in acidic water), High | Capable of hydrogen bonding with the amine and carbamate groups. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Favorable dipole-dipole interactions with the carbamate moiety. |
| Nonpolar | Hexane, Toluene | Very Low | The molecule's overall polarity is too high for significant solubility in nonpolar solvents. |
| Chlorinated | Dichloromethane (DCM) | Moderate | Can solvate both the polar and nonpolar regions of the molecule. |
Conclusion and Strategic Outlook
The solubility profile of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate is predicted to be fundamentally pH-dependent, a direct consequence of its primary amine functionality. High solubility is anticipated under acidic conditions, which is favorable for dissolution in the upper gastrointestinal tract, while its intrinsic solubility at neutral pH is expected to be limited by the lipophilic Boc and cyclopentyl groups. This guide provides the theoretical basis for this profile and details the authoritative shake-flask and turbidimetric methods required for its empirical validation. A thorough characterization as outlined herein is a cornerstone of risk mitigation in the drug development process, providing the critical data needed to guide formulation science and maximize the therapeutic potential of this promising chemical entity.
References
-
Solubility of Things. Carbamate. Available from: [Link]
-
Domainex. Turbidimetric (Kinetic) Solubility Assay. Available from: [Link]
-
Creative Biolabs. Aqueous Solubility. Available from: [Link]
-
Sumon, K. Z., Henni, A., & East, A. L. (2012). Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper. Journal of Physical Chemistry A, 116(46), 11575-11583. Available from: [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
-
MasterControl. ICH Q6 Guidelines. Available from: [Link]
-
Evotec. Turbidimetric Solubility Assay. Available from: [Link]
-
Liptak, M. D., & Shields, G. C. (2010). A Simple Method for the Estimation of pKa of Amines. International Journal of Quantum Chemistry, 110(15), 2837-2843. Available from: [Link]
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]
-
Sumon, K. Z., Henni, A., & East, A. L. (2012). Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper. Available from: [Link]
-
ResearchGate. ICH Q6B Specifications: An Implementation Guide. Available from: [Link]
-
Wikipedia. Carbamate. Available from: [Link]
-
Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina. Available from: [Link]
-
European Medicines Agency. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. Available from: [Link]
-
U.S. Food and Drug Administration. Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Available from: [Link]
-
GMP Compliance. ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Available from: [Link]
-
Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 259-263. Available from: [Link]
-
ResearchGate. pK a values calculated for the carbamic acid derivatives of the capture amines investigated. Available from: [Link]
-
Ingenta Connect. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Available from: [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available from: [Link]
-
Solubility of Things. Carbamic acid. Available from: [Link]
-
PubChem. Ammonium Carbamate. Available from: [Link]
-
Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available from: [Link]
-
ResearchGate. Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Available from: [Link]
-
Synthonix. tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate. Available from: [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]
-
Acmec Biochemical. tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]
-
ResearchGate. Study of pH-dependent drugs solubility in water. Available from: [Link]
-
PubMed. Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. Available from: [Link]
-
PubMed. Accuracy of calculated pH-dependent aqueous drug solubility. Available from: [Link]
-
ResearchGate. pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. Available from: [Link]
-
ResearchGate. Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Carbamate - Wikipedia [en.wikipedia.org]
- 3. Synthonix, Inc > 645400-44-8 | tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate [synthonix.com]
- 4. 645400-44-8[tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate]- Acmec Biochemical [acmec.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. enamine.net [enamine.net]
- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. ingentaconnect.com [ingentaconnect.com]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 16. evotec.com [evotec.com]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate safety and hazards
An In-Depth Technical Guide to the Safety and Hazards of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate
Introduction
tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate is a chiral building block frequently employed in medicinal chemistry and drug development. Its structure, featuring a protected amine (Boc group) and a free primary amine on a cyclopentyl scaffold, makes it a valuable intermediate for synthesizing complex target molecules. For researchers, scientists, and drug development professionals, a comprehensive understanding of its safety profile is not merely a regulatory formality but a cornerstone of responsible research and development. This guide provides an in-depth analysis of the hazards associated with this compound and outlines robust protocols for its safe handling, storage, and emergency management, grounded in established safety principles.
Chemical and Physical Identity
A precise understanding of a compound's identity and physical properties is the foundation of a thorough safety assessment. These properties dictate its behavior under various laboratory conditions and inform the selection of appropriate safety controls.
The chemical structure of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate is visualized below.
Caption: Chemical Identity of the Compound.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 645400-44-8 | [1][2][3][4] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2][3][4][5] |
| Molecular Weight | 200.28 g/mol | [1][3][4][6] |
| Physical Form | Solid | |
| Purity | Typically ≥95-97% | [1][2][5][7] |
| Synonyms | tert-butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate, (1S,3S)-3-Amino-1-(Boc-amino)cyclopentane | [1][3] |
| Storage Temperature | Recommended: 4°C, protect from light. Also stored at room temperature. |[1] |
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) as hazardous. The primary risks are associated with irritation and acute oral toxicity. The "Warning" signal word indicates a moderate level of hazard.[1][4]
Table 2: GHS Hazard Classification
| GHS Pictogram | Signal Word | Hazard Code | Hazard Statement | Source(s) |
|---|
|
| Warning | H302 | Harmful if swallowed |[1][3][4] | | GHS07 | | H315 | Causes skin irritation |[1][3][4] | | | | H319 | Causes serious eye irritation |[1][3][4] | | | | H335 | May cause respiratory irritation |[1][3][4] |Note: Some sources indicate a potential for H318 (Causes serious eye damage), suggesting that in certain concentrations or forms, the eye irritation can be severe.[3]
Risk Assessment and Mitigation Workflow
A proactive approach to safety involves a systematic process of identifying hazards, assessing risks, and implementing controls. The causality is clear: the inherent hazards of the chemical (irritation, toxicity) lead to risks (accidental exposure, injury) during laboratory operations. Mitigation strategies (PPE, engineering controls) are chosen specifically to break this chain.
The following workflow illustrates a self-validating system for managing the risks associated with this compound.
Caption: A systematic workflow for risk mitigation.
Standard Operating Procedures (SOPs)
Adherence to detailed SOPs is critical for minimizing exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of PPE is directly dictated by the compound's hazards. The goal is to create a barrier between the researcher and the chemical.
-
Eye/Face Protection: Chemical safety goggles are mandatory. The risk of serious eye irritation (H319) necessitates a full seal around the eyes.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Skin Protection: An appropriately sized, flame-retardant laboratory coat must be worn and fully fastened. Nitrile gloves should be worn to protect against skin irritation (H315).[3] Change gloves immediately if they become contaminated.
-
Respiratory Protection: For routine handling of small quantities within a fume hood, respiratory protection is not typically required. However, if weighing large quantities or if there is a risk of aerosolization outside of a containment system, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary to mitigate the risk of respiratory irritation (H335).[3]
Engineering Controls
Engineering controls are the primary line of defense, designed to contain the hazard at the source.
-
Ventilation: All work involving the solid compound or its solutions must be performed inside a certified chemical fume hood. This prevents the inhalation of dust or vapors, directly addressing the H335 hazard.[3]
-
Safety Equipment: An operational eyewash station and safety shower must be immediately accessible in the laboratory where the compound is handled.
Safe Handling and Use Protocol
This protocol is designed to be a self-validating system, where each step confirms a state of safety before proceeding.
-
Pre-Operational Check: Confirm that the fume hood is operational and that the eyewash station has been tested within the institutional guidelines.
-
Don PPE: Put on all required PPE as specified in section 4.1.
-
Prepare Work Area: Place an absorbent, disposable bench cover in the fume hood to contain any minor spills.
-
Weighing:
-
Transport the sealed container of the chemical to the fume hood.
-
To minimize dust, do not pour the dry powder. Use a spatula to carefully transfer the solid to a tared, sealed weighing vessel.
-
Clean the spatula thoroughly after use.
-
-
Reaction Setup:
-
Add the solid to the reaction vessel within the fume hood.
-
If making a solution, add the solvent to the solid slowly to avoid splashing.
-
-
Post-Handling:
-
Securely close the primary container of the chemical.
-
Wipe down the exterior of the container with a damp cloth before returning it to storage.
-
Storage Protocol
Proper storage is essential for maintaining the chemical's integrity and preventing accidental exposure.
-
Temperature and Conditions: Store the compound in a tightly sealed container at 4°C and protected from light.[1] This mitigates potential degradation.
-
Labeling: The container must be clearly labeled with the full chemical name, CAS number, and all relevant GHS hazard pictograms and statements.
-
Location: Store in a designated, ventilated, and secure area away from incompatible materials. Do not store with strong oxidizing agents.
Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is critical.
First-Aid Measures
-
If Inhaled: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. This is in response to the H335 hazard.[3]
-
In Case of Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. This addresses the H315 hazard.[3] Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention due to the risk of serious eye irritation (H319).[3]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. This is the primary response to the H302 "Harmful if swallowed" hazard.[3]
Accidental Release Measures
-
Evacuate the immediate area.
-
Ensure you are wearing all appropriate PPE, including respiratory protection if necessary.
-
Ventilate the area (if safe to do so).
-
For a small spill, gently cover the solid with an absorbent material (e.g., vermiculite or sand) to avoid raising dust.
-
Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area thoroughly with soap and water.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
-
Specific Hazards: During combustion, it may produce hazardous decomposition products including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
References
-
PubChem. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. [Link]
-
Synthonix. tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate. [Link]
-
PubChem. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. [Link]
-
Acmec Biochemical. 645400-44-8[tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate]. [Link]
-
PubChem. tert-butyl N-(3-aminocyclopentyl)carbamate. [Link]
-
Crysdot LLC. tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate. [Link]
-
Becas Pharmatech. 645400-44-8|tert-butyl ((1S,3S)-3-aminocyclopentyl)carbamate. [Link]
-
iChemical. tert-butyl [(1S,3S)-3-aminocyclopentyl]carbamate, CAS No. 645400-44-8. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Synthonix, Inc > 645400-44-8 | tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate [synthonix.com]
- 3. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 645400-44-8[tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate]- Acmec Biochemical [acmec.com.cn]
- 5. tert-Butyl n-[(1S,3S)-3-aminocyclopentyl]carbamate 97% | CAS: 645400-44-8 | AChemBlock [achemblock.com]
- 6. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 645400-44-8 Cas No. | tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate | Apollo [store.apolloscientific.co.uk]
Methodological & Application
Protocol for the Boc Protection of (1S,3S)-Cyclopentane-1,3-diamine: An In-Depth Technical Guide
Introduction: The Strategic Importance of (1S,3S)-Cyclopentane-1,3-diamine in Drug Discovery
(1S,3S)-cyclopentane-1,3-diamine is a chiral scaffold of significant interest in medicinal chemistry and drug development. Its rigid, stereochemically defined structure provides a valuable platform for the synthesis of novel therapeutic agents, enabling precise spatial orientation of pharmacophoric groups. The two primary amine functionalities offer versatile handles for the introduction of molecular diversity. However, the presence of two nucleophilic sites necessitates a robust protection strategy to achieve selective functionalization and avoid the formation of undesired side products in multi-step syntheses.
The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a broad range of reaction conditions and its facile cleavage under mild acidic conditions.[1] This application note provides detailed protocols for both the selective mono-Boc protection and the exhaustive di-Boc protection of (1S,3S)-cyclopentane-1,3-diamine, offering researchers a comprehensive guide to manipulating this key synthetic building block. The causality behind experimental choices and self-validating systems for protocol integrity are emphasized throughout.
Reaction Schematics and Mechanisms
The Boc protection of (1S,3S)-cyclopentane-1,3-diamine with di-tert-butyl dicarbonate ((Boc)₂O) proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[2] This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butyl carbonate leaving group, which subsequently decomposes to tert-butanol and carbon dioxide.[2]
Part 1: Selective Mono-Boc Protection
Achieving selective monofunctionalization of symmetrical diamines is a common synthetic challenge, often resulting in a mixture of unreacted starting material, the desired mono-protected product, and the di-protected byproduct.[3] The following protocol leverages the in situ formation of the mono-hydrochloride salt of the diamine to deactivate one amine group, thereby favoring mono-Boc protection.[4][5]
Protocol 1: Selective Mono-Boc Protection via in situ HCl Salt Formation
This method is based on the principle of differentiating the two amine groups by protonating one of them, rendering it significantly less nucleophilic.[6]
Materials:
-
(1S,3S)-cyclopentane-1,3-diamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (TMSCl) or Acetyl Chloride
-
Sodium hydroxide (NaOH) solution (2 M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Brine
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve (1S,3S)-cyclopentane-1,3-diamine (1.0 eq) in anhydrous methanol (approximately 0.2-0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Mono-protonation: Slowly add chlorotrimethylsilane (1.0 eq) or acetyl chloride (1.0 eq) dropwise to the cooled solution. A white precipitate of the mono-hydrochloride salt may form. Stir the mixture at 0 °C for 30 minutes. The in situ generation of HCl from the reaction of TMSCl or acetyl chloride with methanol protonates one of the amine groups.
-
Addition of (Boc)₂O: To the stirred suspension, add a solution of di-tert-butyl dicarbonate (1.0-1.1 eq) in anhydrous methanol.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Add deionized water to the residue and wash with a nonpolar solvent like diethyl ether or hexane to remove any unreacted (Boc)₂O and the di-Boc protected byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2 M NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
-
Isolation and Purification:
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-Boc protected product.
-
If necessary, purify the product by flash column chromatography on silica gel using a gradient of dichloromethane and methanol.
-
Part 2: Di-Boc Protection
For applications where both amine groups need to be protected, a straightforward procedure using an excess of the Boc-anhydride and a base is employed.
Protocol 2: Exhaustive Di-Boc Protection
Materials:
-
(1S,3S)-cyclopentane-1,3-diamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Dissolution: Dissolve (1S,3S)-cyclopentane-1,3-diamine (1.0 eq) in dichloromethane or THF (approximately 0.2-0.5 M) in a round-bottom flask.
-
Addition of Base: Add triethylamine (2.2 eq) or DIPEA (2.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (2.2 eq) portion-wise to the stirred solution. An exotherm and gas evolution (CO₂) may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material and the mono-Boc intermediate.
-
Work-up:
-
Dilute the reaction mixture with the solvent.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude di-Boc protected product. This product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.
Data Presentation: Characterization of Boc-Protected Products
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) | Expected Mass (m/z) * |
| tert-butyl (1S,3S)-3-aminocyclopentylcarbamate | C₁₀H₂₀N₂O₂ | 200.28[7] | ~4.5-5.0 (br s, 1H, NHBoc), ~3.5-4.0 (m, 1H, CHNHBoc), ~3.0-3.5 (m, 1H, CHNH₂), ~1.2-2.2 (m, 6H, cyclopentyl CH₂), 1.44 (s, 9H, C(CH₃)₃) | ~156 (C=O), ~80 (C(CH₃)₃), ~55-60 (CHNH), ~40-45 (CH₂), ~30-35 (CH₂), 28.4 (C(CH₃)₃) | [M+H]⁺ = 201.16 | |
| di-tert-butyl (1S,3S)-cyclopentane-1,3-diyldicarbamate | C₁₅H₂₈N₂O₄ | 300.40 | ~4.5-5.0 (br s, 2H, NHBoc), ~3.8-4.2 (m, 2H, CHNHBoc), ~1.5-2.2 (m, 6H, cyclopentyl CH₂), 1.44 (s, 18H, C(CH₃)₃) | ~156 (C=O), ~80 (C(CH₃)₃), ~55-60 (CHNH), ~40-45 (CH₂), ~30-35 (CH₂), 28.4 (C(CH₃)₃) | [M+H]⁺ = 301.21 |
* Exemplary data based on similar Boc-protected diamines and general NMR principles for substituted cyclopentanes.[2]
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, adding a slight excess of (Boc)₂O, or gently warming the reaction mixture.
-
Formation of Di-Boc in Mono-protection: To minimize the formation of the di-protected byproduct in Protocol 1, ensure the slow and dropwise addition of the (Boc)₂O solution. Using a slight excess of the diamine can also favor mono-protection, but this may not be practical for valuable starting materials.[4]
-
Purification Challenges: The polarity of the mono-Boc protected diamine can sometimes make column chromatography challenging. A careful selection of the eluent system is crucial. The use of a small percentage of triethylamine in the eluent can help to reduce tailing on silica gel.
-
Safety Precautions: Di-tert-butyl dicarbonate can cause skin and eye irritation. Chlorotrimethylsilane is corrosive and reacts with moisture to release HCl gas. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
The protocols detailed in this application note provide robust and reliable methods for the selective mono-Boc and exhaustive di-Boc protection of (1S,3S)-cyclopentane-1,3-diamine. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can effectively prepare these valuable synthetic intermediates for their application in the design and synthesis of novel chemical entities with therapeutic potential.
References
-
P. G. M. Wuts and T. W. Greene, Greene's Protective Groups in Organic Synthesis, 5th ed. John Wiley & Sons, Inc., 2014. [Online]. Available: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 18933503, Cyclopentane-1,3-diamine." [Online]. Available: [Link]
-
Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism." [Online]. Available: [Link]
-
Common Organic Chemistry. "Boc Protection Mechanism (Boc2O)." [Online]. Available: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 45091937, tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate." [Online]. Available: [https://pubchem.ncbi.nlm.nih.gov/compound/tert-Butyl-N-(1S_3S-3-aminocyclopentyl_carbamate]([Link]
-
F. A. Servín-Contreras, et al., "General Method for Selective Mono-Boc Protection of Diamines and Thereof," Journal of the Mexican Chemical Society, vol. 61, no. 1, pp. 23-29, 2017. [Online]. Available: [Link]
-
D. W. Lee, et al., "Selective Mono-BOC Protection of Diamines," Synthetic Communications, vol. 37, no. 5, pp. 737-742, 2007. [Online]. Available: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 22129053, 1,3-Ditert-butylcyclopentane." [Online]. Available: [Link]
-
Chemistry Steps. "Boc Protecting Group for Amines." [Online]. Available: [Link]
-
R. Gaware and U. Jordis, "Selective Mono-Boc-Protection of Bispidine," Molbank, vol. 2010, no. 1, p. M655, 2010. [Online]. Available: [Link]
-
M. Pittelkow, et al., "Mono Carbamate Protection of Aliphatic Diamines Using Alkyl Phenyl Carbonates," Organic Syntheses, vol. 84, p. 209, 2007. [Online]. Available: [Link]
-
H.-J. Ha, et al., "Selective Mono-BOC Protection of Diamines," ResearchGate, 2007. [Online]. Available: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Selective Mono‐BOC Protection of Diamines | Semantic Scholar [semanticscholar.org]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. sciforum.net [sciforum.net]
- 6. tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate 97% | CAS: 1031335-25-7 | AChemBlock [achemblock.com]
- 7. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091937 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Incorporation of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unlocking the Therapeutic Potential of Constrained Scaffolds
In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer a blend of structural rigidity, synthetic versatility, and favorable pharmacological properties is paramount. tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate has emerged as a building block of significant interest, providing a conformationally restricted 1,3-diaminocyclopentane core. This scaffold is particularly valuable for presenting pharmacophoric elements in a precise three-dimensional arrangement, a critical factor for achieving high-affinity and selective interactions with biological targets. The trans-stereochemistry of the two amino groups, coupled with the orthogonal reactivity afforded by the Boc (tert-butyloxycarbonyl) protecting group, allows for the directed and sequential elaboration of molecular complexity. This guide provides an in-depth exploration of the utility of this building block, complete with detailed protocols and the underlying scientific rationale for its application in the synthesis of advanced therapeutic agents.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |
| Molecular Weight | 200.28 g/mol | [1] |
| CAS Number | 645400-44-8 | [1] |
| Appearance | Off-white solid | [2] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |
Note on Handling: While not acutely toxic, standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), are recommended. The compound may cause skin and eye irritation.[1]
Core Utility in Medicinal Chemistry: A Case Study in Kinase Inhibition
The strategic advantage of the (1S,3S)-diaminocyclopentane scaffold is prominently illustrated in its incorporation into potent and selective kinase inhibitors. A notable example is its use in the synthesis of fused tricyclic dual inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) and FMS-like tyrosine kinase 3 (FLT3), which are targets in the treatment of cancers such as Acute Myeloid Leukemia (AML).[3][4]
The cyclopentane ring serves to orient the substituents in a defined spatial relationship, which can be crucial for fitting into the ATP-binding pocket of the target kinase. The rigidity of the scaffold reduces the entropic penalty upon binding, potentially leading to higher affinity.
Conceptual Workflow for the Synthesis of a Kinase Inhibitor Precursor
The following diagram illustrates a generalized workflow for the incorporation of tert-butyl ((1S,3S)-3-aminocyclopentyl)carbamate into a more complex molecule, such as a kinase inhibitor.
Caption: Generalized synthetic workflow for utilizing the building block.
Detailed Experimental Protocols
The following protocols are based on established synthetic transformations and provide a practical guide for researchers.
Protocol 1: Amide Bond Formation with a Heterocyclic Carboxylic Acid
This protocol describes the coupling of the primary amine of tert-butyl ((1S,3S)-3-aminocyclopentyl)carbamate with a carboxylic acid, a common step in the synthesis of many active pharmaceutical ingredients.
Rationale: The free primary amine is a potent nucleophile that readily reacts with an activated carboxylic acid. The Boc-protected amine remains unreactive under these conditions, allowing for selective functionalization. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed to form a highly reactive activated ester in situ, facilitating efficient amide bond formation with minimal side products. A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid generated during the reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of the heterocyclic carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Addition of the Building Block: Add a solution of tert-butyl ((1S,3S)-3-aminocyclopentyl)carbamate (1.05 eq) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired Boc-protected amide intermediate.
Protocol 2: Boc Group Deprotection
This protocol details the removal of the Boc protecting group to liberate the second primary amine for further functionalization.
Rationale: The tert-butyloxycarbonyl (Boc) group is labile under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are commonly used. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which is then quenched, leading to the formation of the unstable carbamic acid that decarboxylates to yield the free amine.
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the Boc-protected intermediate (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid. Common reagents include:
-
A 20-50% solution of TFA in DCM.
-
A 4 M solution of HCl in 1,4-dioxane.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The deprotection is typically rapid and can be monitored by TLC or LC-MS (usually complete within 1-4 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. If TFA was used, the resulting trifluoroacetate salt can often be used directly in the next step or neutralized. If HCl was used, the hydrochloride salt is obtained. To obtain the free amine, the residue can be dissolved in a suitable solvent and neutralized with a base (e.g., saturated aqueous sodium bicarbonate) followed by extraction.
Visualization of Key Transformations
The following diagrams illustrate the key chemical transformations described in the protocols.
Caption: Amide bond formation reaction.
Caption: Boc deprotection to yield the free amine.
(Note: The image placeholders in the DOT scripts should be replaced with actual chemical structure images for a complete visual representation.)
Conclusion and Future Perspectives
tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate is a valuable and versatile building block in medicinal chemistry. Its conformationally constrained scaffold and stereochemically defined amine groups provide a robust platform for the synthesis of complex and biologically active molecules. The protocols detailed herein offer a practical starting point for the incorporation of this scaffold into drug discovery programs. As the demand for novel therapeutic agents with improved selectivity and efficacy continues to grow, the strategic use of such well-defined building blocks will undoubtedly play a crucial role in the future of drug design and development.
References
-
Poratti, G., & Marzaro, G. (2019). Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib. ResearchGate. Available at: [Link]
-
Kumar, A., & Singh, J. (2018). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Longdom Publishing. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. Retrieved from [Link]
- Google Patents. (n.d.). WO2012129344A1 - Fused tricyclic dual inhibitors of cdk 4/6 and flt3.
-
MDPI. (2023). Recent Progress in CDK4/6 Inhibitors and PROTACs. MDPI. Available at: [Link]
-
Common Organic Chemistry. (n.d.). WO2012129344.pdf. Retrieved from [Link]
-
ResearchGate. (2014). Discovery of AMG 925, a FLT3 and CDK4 Dual Kinase Inhibitor with Preferential Affinity for the Activated State of FLT3. ResearchGate. Available at: [Link]
-
Paper Digest. (n.d.). Citations: "Fused tricyclic dual inhibitors of CDK 4/6 and FLT3". Retrieved from [Link]
- Google Patents. (n.d.). EP2937349B1 - Fused tricyclic dual inhibitors of cdk 4/6 and flt3.
-
PubMed. (2011). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. PubMed. Available at: [Link]
-
PubMed Central. (2021). CDK4/6 inhibitors: a brief overview and prospective research directions. PubMed Central. Available at: [Link]
-
ResearchGate. (2011). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. ResearchGate. Available at: [Link]
-
ScienceDirect. (2021). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
PubMed. (2021). Discovery of a novel covalent CDK4/6 inhibitor based on palbociclib scaffold. PubMed. Available at: [Link]
-
MDPI. (2023). Recent Progress in CDK4/6 Inhibitors and PROTACs. MDPI. Available at: [Link]
-
MDPI. (2025). Breaking Cancer's Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy. MDPI. Available at: [Link]
-
MDPI. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Available at: [Link]
Sources
- 1. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fundamental considerations in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2012129344A1 - Fused tricyclic dual inhibitors of cdk 4/6 and flt3 - Google Patents [patents.google.com]
- 4. commonorganicchemistry.com [commonorganicchemistry.com]
Application Notes: (1S,3S)-3-Amino-1-(Boc-amino)cyclopentane in PROTAC Linker Synthesis
Introduction: The Linker as a Critical Determinant of PROTAC Efficacy
Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][2][3] A PROTAC is a heterobifunctional molecule comprising three distinct components: a "warhead" that binds the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[4][5][6] Upon simultaneous binding, the PROTAC facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the poly-ubiquitination of the POI and its subsequent destruction by the 26S proteasome.[1][7]
While significant attention is often given to the warhead and anchor ligands, the linker is far from a passive spacer.[8][] Its composition, length, rigidity, and attachment points are critical variables that profoundly influence the PROTAC's overall performance.[5][6][10] These characteristics dictate the stability and geometry of the ternary complex, as well as crucial physicochemical properties like cell permeability and aqueous solubility, which are often challenging for these "beyond Rule of 5" molecules.[11][12][13]
The field is progressively moving beyond traditional, flexible polyethylene glycol (PEG) and alkyl chains toward more sophisticated, conformationally constrained linkers.[5][6] Rigid scaffolds, such as the cyclopentane framework, offer a compelling strategy to pre-organize the PROTAC into a bioactive conformation, potentially improving ternary complex formation and enhancing pharmacokinetic properties.[8][12] This guide focuses on the application of (1S,3S)-3-Amino-1-(Boc-amino)cyclopentane , a stereochemically defined and orthogonally protected diamine, as a versatile building block for the synthesis of rigid and semi-rigid PROTAC linkers.
Rationale for Employing a Rigid Cyclopentane Scaffold
The choice of linker architecture is a pivotal decision in PROTAC design. While flexible linkers are synthetically accessible, their high conformational freedom can be a double-edged sword, sometimes leading to an entropic penalty upon binding or promoting undesirable hydrophobic collapse.[8][] The incorporation of a rigid scaffold like cyclopentane offers several distinct advantages.
Causality Behind Rigidity:
-
Conformational Pre-organization: A rigid linker reduces the number of low-energy conformations the PROTAC can adopt in solution. This can pre-organize the warhead and anchor ligands into an orientation favorable for ternary complex formation, thereby lowering the entropic barrier to binding and potentially increasing degradation efficiency.[8]
-
Improved Cell Permeability: Many PROTACs suffer from poor cell permeability due to their high molecular weight and polar surface area. Rigid linkers can promote the adoption of folded, compact conformations that shield polar functional groups from the nonpolar lipid bilayer of the cell membrane. This "chameleonic" behavior, where the molecule minimizes its polar surface area in a nonpolar environment, has been correlated with enhanced passive cell permeability.[11][12][13]
-
Defined Exit Vectors: The cis-1,3-stereochemistry of the amine groups on the cyclopentane ring provides well-defined, non-linear exit vectors for the attached ligands. This spatial arrangement is crucial for establishing the correct geometry within the ternary complex, a factor that can determine degradation efficacy and even selectivity between homologous proteins.[4]
The structure of (1S,3S)-3-Amino-1-(Boc-amino)cyclopentane is ideally suited for this role. The presence of a free primary amine and a Boc-protected amine provides an orthogonal handle for sequential, controlled synthesis, preventing undesired side reactions and simplifying the assembly of the final PROTAC molecule.
Caption: Key features of the cyclopentane building block.
Comparative Properties of Linker Types
The following table summarizes the general characteristics of flexible versus cyclopentane-based rigid linkers.
| Feature | Flexible Linkers (PEG/Alkyl) | Rigid Linkers (Cyclopentane-Based) |
| Conformational Freedom | High | Low (Constrained) |
| Synthetic Accessibility | Generally high and modular. | Requires specific building blocks. |
| Solubility | PEG linkers enhance aqueous solubility. Alkyl linkers are hydrophobic.[8] | Can be modulated by functionalization. |
| Cell Permeability | Variable; can suffer from high polarity (PEG) or aggregation (alkyl).[] | Can be enhanced by promoting folded, low-polarity conformations.[11][12][13] |
| Ternary Complex | Can adapt to various protein surfaces but may have an entropic cost. | May offer higher affinity if the pre-organized conformation is optimal. |
Experimental Application: Protocols for PROTAC Synthesis
The orthogonality of (1S,3S)-3-Amino-1-(Boc-amino)cyclopentane allows for its incorporation into a PROTAC via a two-stage process:
-
Stage 1: Conjugation of the first ligand (either POI warhead or E3 anchor) to the free primary amine.
-
Stage 2: Deprotection of the Boc group, followed by conjugation of the second ligand to the newly revealed amine.
Two of the most robust and widely used conjugation methods are amide bond formation and reductive amination . The choice depends on the functional group available on the ligand to be coupled (a carboxylic acid for amide coupling, or an aldehyde/ketone for reductive amination).
Protocol 1: Amide Bond Formation via HATU Coupling
This protocol describes the coupling of a carboxylic acid-functionalized ligand (Ligand-COOH) to the free amine of the cyclopentane building block. HATU is a highly efficient coupling reagent that typically leads to high yields and short reaction times.[14][15]
Workflow Diagram:
Caption: Workflow for amide bond formation using HATU.
Materials:
-
Carboxylic acid-functionalized ligand (Ligand-COOH): 1.0 eq
-
(1S,3S)-3-Amino-1-(Boc-amino)cyclopentane: 1.1 eq
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): 1.2 eq
-
DIPEA (N,N-Diisopropylethylamine): 3.0 eq
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware, magnetic stirrer, and nitrogen/argon atmosphere setup
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the Ligand-COOH (1.0 eq) and (1S,3S)-3-Amino-1-(Boc-amino)cyclopentane (1.1 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids completely. A typical concentration is 0.1 M with respect to the limiting reagent.
-
Base Addition: Add DIPEA (3.0 eq) to the stirred solution.
-
Activation & Coupling: Add HATU (1.2 eq) to the mixture in one portion. A slight exotherm may be observed.
-
Reaction: Allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress periodically (e.g., every 1-2 hours) by LC-MS until consumption of the limiting starting material is observed. Typical reaction times are 2-6 hours.
-
Workup: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield the Boc-protected intermediate.
Rationale for Reagent Choices:
-
HATU: A highly effective, non-racemizing coupling agent that rapidly forms an activated ester, leading to efficient amide bond formation.[14]
-
DIPEA: A non-nucleophilic hindered base used to neutralize the hexafluorophosphate salt formed and maintain a basic pH for the reaction to proceed.[15]
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents. It is critical to use an anhydrous grade to prevent hydrolysis of the activated ester intermediate.
Protocol 2: Reductive Amination
This protocol is suitable for coupling an aldehyde- or ketone-functionalized ligand (Ligand-CHO) to the free amine. The reaction proceeds via the formation of an intermediate imine/enamine, which is then reduced in situ.
Workflow Diagram:
Caption: Workflow for reductive amination.
Materials:
-
Aldehyde/ketone-functionalized ligand (Ligand-C=O): 1.0 eq
-
(1S,3S)-3-Amino-1-(Boc-amino)cyclopentane: 1.2 eq
-
Sodium triacetoxyborohydride (Na(OAc)₃BH): 1.5 eq
-
Acetic Acid (AcOH): 0.5 eq (optional, but often catalytic)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Procedure:
-
Setup: To a round-bottom flask under an inert atmosphere, add the Ligand-C=O (1.0 eq) and (1S,3S)-3-Amino-1-(Boc-amino)cyclopentane (1.2 eq).
-
Dissolution: Add anhydrous DCM or DCE and stir to dissolve.
-
Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.5 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: Add Na(OAc)₃BH (1.5 eq) portion-wise to the reaction mixture. Be cautious of initial gas evolution.
-
Reaction: Allow the reaction to stir at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the product mass.[16][17]
-
Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes, then transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Rationale for Reagent Choices:
-
Na(OAc)₃BH: A mild and selective reducing agent. It is less reactive than sodium borohydride and will preferentially reduce the protonated iminium ion in the presence of the starting aldehyde/ketone, minimizing side reactions like the reduction of the carbonyl starting material.[18]
-
Acetic Acid: Acts as a catalyst to promote the dehydration step required for iminium ion formation, accelerating the reaction.
-
DCM/DCE: Non-protic solvents that are compatible with the reducing agent and effectively solubilize the reactants.
Stage 2: Boc Deprotection and Final Coupling
Once the first ligand is attached, the final PROTAC is assembled by deprotecting the Boc group and coupling the second ligand.
-
Boc Deprotection: Dissolve the Boc-protected intermediate in DCM (0.1 M). Add an excess of trifluoroacetic acid (TFA) (e.g., 20-30% v/v). Stir at room temperature for 1-3 hours, monitoring by LC-MS. Once complete, concentrate the mixture in vacuo to remove the excess TFA and solvent. The resulting amine TFA salt is often used directly in the next step.[19][20]
-
Final Coupling: Using the amine TFA salt from the previous step as the new starting material, repeat either Protocol 1 (if coupling to a Ligand-COOH) or Protocol 2 (if coupling to a Ligand-C=O). Note that additional base (e.g., an extra 1.0 eq of DIPEA) will be required in the amide coupling protocol to neutralize the TFA salt.
-
Final Purification: The final PROTAC product is typically purified by reverse-phase preparative HPLC to achieve high purity required for biological assays.
Conclusion
(1S,3S)-3-Amino-1-(Boc-amino)cyclopentane is a powerful and strategic building block for modern PROTAC design. Its inherent rigidity and stereochemically defined structure provide a means to control the conformational behavior of the linker, a critical factor in optimizing ternary complex formation and improving cellular permeability.[8][11] The orthogonal protection scheme allows for reliable and sequential synthetic strategies, enabling the efficient construction of diverse PROTAC libraries. By moving beyond simple, flexible tethers and embracing conformationally constrained linkers built from scaffolds like this diamine, researchers can better navigate the complex structure-activity relationships that govern PROTAC efficacy and ultimately accelerate the development of novel protein-degrading therapeutics.
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1(5), 273–312. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1(5), 273-312. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
-
Creative Biolabs. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Retrieved from [Link]
-
Lesh, T., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 68(1), 638-657. [Link]
-
Lesh, T., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Scope of PROTAC synthesis via reductive amination. Retrieved from [Link]
-
Maple, H. J., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(20), 13852-13864. [Link]
-
Adams, J. J., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1143-1151. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy. [Link]
-
The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for amide bond formation using BOP (7) as a coupling agent. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]
-
Padwa, A., et al. (2000). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 65(19), 6183-6191. [Link]
-
Lu, Y., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(15), 10217-10240. [Link]
-
Mares, A., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 63(4), 1433-1454. [Link]
-
Shcherbakova, E., & Varfolomeev, S. (2020). Novel approaches for the rational design of PROTAC linkers. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 14(4), 366-377. [Link]
-
ResearchGate. (n.d.). Evolution of amide bond formation. Retrieved from [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Selective Acylation of the Free Amine in tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Selective Acylation
In the landscape of modern organic synthesis and pharmaceutical development, the precise modification of complex molecules is paramount. Diamines, compounds bearing two amine functional groups, are common structural motifs in a vast array of biologically active molecules. The ability to selectively functionalize one amine in the presence of another is a critical tool for medicinal chemists. This application note provides a detailed guide to the selective acylation of the free primary amine in tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate, a valuable building block in drug discovery. The presence of a tert-butoxycarbonyl (Boc) protecting group on one amine allows for the chemoselective acylation of the unprotected primary amine, a reaction governed by the principles of nucleophilicity and steric hindrance.
Guiding Principles: The Chemistry of Selective Acylation
The selective acylation of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate hinges on the differential reactivity of the two nitrogen atoms. The free primary amine is a potent nucleophile due to the lone pair of electrons on the nitrogen atom being readily available for bond formation.[1][2] In contrast, the nitrogen atom of the Boc-carbamate is significantly less nucleophilic. The electron-withdrawing nature of the adjacent carbonyl group delocalizes the nitrogen's lone pair through resonance, diminishing its availability to attack an electrophile. This electronic difference is the primary driver for the high selectivity observed in this reaction.
Acylation is the process of introducing an acyl group (R-C=O) into a molecule.[1] Common acylating agents include acyl chlorides and acid anhydrides, which are highly reactive towards nucleophiles.[3] The reaction with a primary amine proceeds via a nucleophilic addition-elimination mechanism.[4][5] The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate.[6] This intermediate then collapses, eliminating a leaving group (e.g., a chloride ion from an acyl chloride) to form the stable amide product.[7]
To drive the reaction to completion and neutralize the acidic byproduct (e.g., HCl from an acyl chloride), a non-nucleophilic base is typically employed.[8] Tertiary amines such as triethylamine (TEA) or pyridine are commonly used for this purpose.[8] These bases act as acid scavengers, preventing the protonation of the starting amine, which would render it non-nucleophilic.[8]
Experimental Protocol: Acylation with Acetyl Chloride
This protocol details a representative procedure for the selective N-acetylation of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate | ≥95% | [ChemScene[9], Apollo Scientific[10], Synthonix] | Store at 4°C, protect from light[9] |
| Acetyl Chloride | Reagent Grade | Sigma-Aldrich, etc. | Handle in a fume hood with appropriate PPE. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Sigma-Aldrich, etc. | Store under an inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich, etc. | Store over molecular sieves. |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | |||
| Brine (Saturated aq. NaCl) | |||
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | |||
| Ethyl Acetate (EtOAc) | ACS Grade | For extraction and chromatography | |
| Hexanes | ACS Grade | For chromatography |
Reaction Setup
Caption: Experimental workflow for the selective acylation reaction.
Step-by-Step Procedure
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate (1.0 equiv., e.g., 1.00 g, 5.0 mmol). Dissolve the substrate in anhydrous dichloromethane (DCM, approx. 10 mL/g of substrate).
-
Base Addition: Add triethylamine (TEA) (1.2 equiv., e.g., 0.84 mL, 6.0 mmol) to the solution. The base is crucial to neutralize the HCl generated during the reaction.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This helps to control the initial exothermic reaction upon addition of the acyl chloride.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1 equiv., e.g., 0.40 mL, 5.5 mmol) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and add more DCM if necessary.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure acylated product.
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale & Troubleshooting |
| Solvent | Aprotic solvents like DCM, THF, or acetonitrile are preferred. | Protic solvents can react with the acylating agent. If the reaction is sluggish, a more polar solvent like acetonitrile may be beneficial. |
| Base | Non-nucleophilic bases such as TEA, diisopropylethylamine (DIPEA), or pyridine. | Using a nucleophilic base could lead to competitive acylation of the base itself. If the yield is low, ensure the base is anhydrous and of high purity. |
| Temperature | Initial addition at 0°C, followed by reaction at room temperature. | For highly reactive acylating agents or sensitive substrates, maintaining a lower temperature throughout the reaction may be necessary to minimize side reactions. |
| Acylating Agent | Acyl chlorides or acid anhydrides. | Acid anhydrides are generally less reactive than acyl chlorides and may require longer reaction times or the addition of a catalyst like 4-dimethylaminopyridine (DMAP).[11] |
| Stoichiometry | A slight excess (1.1-1.2 equivalents) of the acylating agent and base is typically used. | A large excess of the acylating agent could lead to di-acylation or other side reactions, although acylation of the Boc-protected amine is generally unfavorable. |
Catalysis with 4-Dimethylaminopyridine (DMAP)
For less reactive acylating agents, such as acid anhydrides, or with sterically hindered amines, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate.[11][12] DMAP functions as a potent nucleophilic catalyst by forming a highly reactive N-acylpyridinium intermediate, which is a more potent acylating agent than the starting anhydride.[11][13]
Caption: Catalytic cycle of DMAP in acylation reactions.
Conclusion
The selective acylation of the free primary amine in tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate is a robust and reliable transformation that is essential for the synthesis of more complex molecules in drug discovery and development. By understanding the underlying principles of nucleophilicity and reaction mechanism, and by carefully controlling the reaction conditions, researchers can achieve high yields of the desired mono-acylated product. The protocol provided herein serves as a comprehensive guide, which can be adapted and optimized for various acylating agents and scales of reaction.
References
-
Study.com. Acylation Overview, Mechanism & Agents. [Link]
-
Chemistry LibreTexts. 24.7: Reactions of Amines. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. [Link]
-
Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]
-
Save My Exams. Acylation Mechanism - A Level Chemistry Revision Notes. [Link]
-
Brainly. [FREE] Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. 1. What - [Link]
-
Chemguide. reaction between acyl chlorides and amines - addition / elimination. [Link]
- Acyl
-
NCERT. Amines. [Link]
-
Sparkl. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level. [Link]
-
Doc Brown's Chemistry. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis. [Link]
-
Filo. What is the acylation of amines? Provide an explanation of the... [Link]
-
ACS Publications. The Selective Reaction of Primary Amines with Carbonyl Imidazole Containing Compounds: Selective Amide and Carbamate Synthesis | Organic Letters. [Link]
-
Larionov, E. Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. [Link]
-
Ace Chemistry. Acylating agents. [Link]
-
Datapdf. Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. [Link]
-
Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. [Link]
-
Wikipedia. 4-Dimethylaminopyridine. [Link]
-
PubChem. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. [Link]
-
Pittelkow, M. et al. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]
-
ResearchGate. Acetylation of amines with acetic anhydride. | Download Table. [Link]
-
ScholarWorks @ UTRGV. The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. [Link]
-
Datapdf.com. Chemoselective Acylation of Primary Amines and Amides with - PDF Free Download. [Link]
-
Semantic Scholar. The selective reaction of primary amines with carbonyl imidazole containing compounds: selective amide and carbamate synthesis. [Link]
-
Synthonix. tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate - [B24709]. [Link]
Sources
- 1. study.com [study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. savemyexams.com [savemyexams.com]
- 6. What is the acylation of amines? Provide an explanation of the acylation.. [askfilo.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. brainly.com [brainly.com]
- 9. chemscene.com [chemscene.com]
- 10. 645400-44-8 Cas No. | tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate | Apollo [store.apolloscientific.co.uk]
- 11. nbinno.com [nbinno.com]
- 12. datapdf.com [datapdf.com]
- 13. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
Application and Protocol Guide: TFA-Mediated Deprotection of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate
Abstract: This document provides a comprehensive guide for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate using trifluoroacetic acid (TFA). It delves into the underlying chemical principles, offers a detailed and validated experimental protocol, and outlines essential safety, analytical, and workup procedures. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a robust and reliable method for Boc deprotection, yielding the corresponding primary amine as a trifluoroacetate salt.
Introduction and Scientific Background
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients.[1] Its popularity stems from its stability under a broad range of reaction conditions and its facile, clean removal under acidic conditions.[2] The target molecule, tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate, contains a primary amine that is strategically masked by the Boc group to allow for selective reactions at other sites or to improve solubility and handling.
The deprotection reaction using trifluoroacetic acid (TFA) is a cornerstone of modern synthetic chemistry.[3] TFA, a strong organic acid, efficiently cleaves the Boc group, liberating the free amine.[4] The reaction is typically fast, high-yielding, and proceeds at room temperature.[5]
Mechanism of TFA-Mediated Boc Deprotection
The cleavage of the Boc group is an acid-catalyzed elimination process that proceeds through a well-established three-step mechanism.[6][7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA.[7] This initial step activates the carbamate for cleavage.
-
Formation of Carbocation: The protonated intermediate is unstable and fragments, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[6][7]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[6][7] The newly liberated amine is then protonated by the excess TFA in the reaction mixture to form the stable trifluoroacetate salt.[6]
The generation of gaseous byproducts, isobutylene (from the deprotonation of the tert-butyl cation) and carbon dioxide, necessitates that the reaction is not performed in a closed system to avoid pressure buildup.[4][6]
Safety Precautions and Reagent Handling
Trifluoroacetic acid (TFA) is a highly corrosive and volatile chemical that must be handled with extreme care. [8][9] It can cause severe burns to the skin, eyes, and respiratory tract.[8]
-
Engineering Controls: All manipulations involving TFA must be conducted within a properly functioning chemical fume hood.[8][10]
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (nitrile for low volumes, butyl rubber or Viton for larger volumes) are mandatory.[8] Double gloving is recommended.[11]
-
Eye Protection: ANSI-approved chemical splash goggles are required. A face shield should be worn for larger-scale operations.[8]
-
Lab Coat: A full-length, buttoned laboratory coat is essential.[8]
-
Clothing: Full-length pants and closed-toe shoes must be worn at all times in the laboratory.[8]
-
-
Storage: Store TFA in a tightly closed, original container within a designated corrosive acid cabinet, away from incompatible materials such as bases and oxidizing agents.[10][12]
-
Spill Response: In case of a small spill inside a fume hood, absorb it with an inert material like vermiculite or sand. For larger spills, evacuate the area and follow institutional emergency procedures.[10]
-
Waste Disposal: TFA waste is considered hazardous and must be disposed of according to institutional and local regulations.[11]
Experimental Protocol: Deprotection of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate
This protocol is designed for a standard laboratory scale and includes integrated checkpoints for reaction monitoring.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate | ≥97% Purity | Sigma-Aldrich | Starting material (SM). |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Major Supplier | Corrosive, handle in fume hood. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major Supplier | Reaction solvent. |
| Diethyl Ether | Anhydrous | Major Supplier | For product precipitation. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Major Supplier | For ¹H NMR analysis. |
| Methanol (MeOH) | HPLC Grade | Major Supplier | For LC-MS analysis. |
| Water | HPLC Grade | Major Supplier | For LC-MS analysis. |
Step-by-Step Procedure
Caption: Workflow for TFA-mediated Boc deprotection.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate (1.0 eq.) in anhydrous dichloromethane (DCM), typically at a concentration of 0.1-0.2 M.
-
Reaction Initiation: Place the flask in an ice bath and cool the solution to 0 °C. Slowly add trifluoroacetic acid (TFA) (10-20 eq.) dropwise to the stirred solution. A common and effective approach is to use a 1:1 (v/v) mixture of TFA and DCM.[13]
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours. Note: The reaction generates gas (CO₂ and isobutylene); ensure the system is not sealed.[4][6]
-
Monitoring (Self-Validation): The reaction progress should be monitored to ensure complete consumption of the starting material. This is a critical step for protocol validation.
-
TLC Analysis: Spot the reaction mixture against the starting material on a silica gel plate. A typical mobile phase is 10% Methanol in DCM. The product, being a polar salt, will have a much lower Rf value than the starting material. Visualize with a ninhydrin stain, which will produce a characteristic color for the primary amine product.[7]
-
LC-MS Analysis: Withdraw a small aliquot, quench with a basic solution (e.g., saturated sodium bicarbonate), dilute with the mobile phase, and inject into the LC-MS.[14] This confirms the disappearance of the starting material and the appearance of the product peak with the expected molecular weight.[15]
-
-
Workup and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure (roto-evaporation) to remove the DCM and excess TFA.[16] Co-evaporation with a solvent like toluene can help remove residual TFA.[13]
-
Precipitation: To the resulting oil or solid, add cold diethyl ether and stir or sonicate. The desired product, (1S,3S)-cyclopentane-1,3-diamine bis(2,2,2-trifluoroacetate), should precipitate as a solid.
-
Final Product Collection: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to yield the final product.
Analytical Characterization
Thorough characterization of the final product is essential to confirm its identity and purity.
¹H NMR Spectroscopy
¹H NMR is the most definitive method for confirming the complete removal of the Boc group.[15]
-
Procedure: Dissolve a small sample of the dried product in a suitable deuterated solvent (e.g., D₂O or CD₃OD).
-
Key Spectral Changes:
-
Disappearance of the Boc Signal: The most telling sign of a successful deprotection is the complete disappearance of the characteristic singlet peak for the nine tert-butyl protons, which typically appears around 1.4-1.5 ppm.[14][17]
-
Shift of Cyclopentyl Protons: The signals corresponding to the protons on the cyclopentyl ring, particularly those adjacent to the newly formed ammonium group, will shift downfield due to the change in the electronic environment.
-
LC-MS Analysis
Liquid Chromatography-Mass Spectrometry provides crucial information on the purity of the product and confirms its molecular weight.
-
Methodology: A reverse-phase column (e.g., C18) is typically used. The mobile phase often consists of a gradient of water and acetonitrile containing a small amount of an acid modifier like formic acid to ensure good peak shape and ionization.[18]
-
Expected Results:
-
Retention Time: The deprotected amine salt is significantly more polar than the Boc-protected starting material and will thus have a shorter retention time.
-
Mass Spectrum: In positive electrospray ionization (ESI+) mode, the analysis will show a peak corresponding to the protonated molecular ion [M+H]⁺ of the free diamine.
-
| Compound | Molecular Formula | Exact Mass | Expected [M+H]⁺ |
| tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate | C₁₀H₂₀N₂O₂ | 200.15 | 201.16 |
| (1S,3S)-Cyclopentane-1,3-diamine | C₅H₁₂N₂ | 100.10 | 101.11 |
Post-Deprotection Procedures: Neutralization
The product is isolated as a TFA salt. For many subsequent synthetic steps, it is necessary to use the free amine. This requires a neutralization or "free-basing" step.
-
Aqueous Workup: Dissolve the TFA salt in an organic solvent like DCM or ethyl acetate. Wash the solution with a mild aqueous base such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until the aqueous layer is basic.[19] Stronger bases like NaOH can also be used if the molecule is stable to them.[20] Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the free amine.[19]
-
Basic Resin: For water-soluble amines or those sensitive to aqueous workup, a basic ion-exchange resin (e.g., Amberlyst A21) can be used.[16][20] Stirring the TFA salt with the resin in a suitable solvent (like methanol) will trap the trifluoroacetate anion, leaving the free amine in solution after filtration.[20]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient TFA, inadequate reaction time, or low temperature.[7] | Increase the equivalents of TFA, extend the reaction time, or ensure the reaction is run at room temperature. Re-check progress by TLC or LC-MS. |
| Product is an Oil/Gummy | Product may be hygroscopic or contain residual solvent/TFA. | Ensure thorough drying under high vacuum. Try triturating with different solvents (e.g., hexane, pentane) in addition to ether. Lyophilization from a water/HCl solution can sometimes yield a solid hydrochloride salt.[21] |
| Low Yield | Product is water-soluble and lost during workup; incomplete precipitation. | If the free amine is suspected to be water-soluble, avoid aqueous workup for neutralization. Use a basic resin instead. Ensure the precipitation solvent (ether) is cold and sufficient volume is used. |
| Side Product Formation | The reactive tert-butyl cation can alkylate nucleophilic sites on the molecule. | This is less common for simple amines but can occur with electron-rich aromatic rings or sulfur-containing groups. The use of a cation scavenger (e.g., triisopropylsilane, anisole) mixed with the TFA can mitigate this.[7] |
References
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry . (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Amine Protection and Deprotection . (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Amine Protection / Deprotection . (n.d.). Fisher Scientific. Retrieved from [Link]
-
Trifluoroacetic Acid SOP . (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]
-
CB-LSOP-TFA.docx . (n.d.). University of Connecticut. Retrieved from [Link]
-
Trifluoroacetic acid . (2024). Sciencemadness Wiki. Retrieved from [Link]
-
STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE . (2024). Amherst College. Retrieved from [Link]
-
Safety Data Sheet: Trifluoroacetic acid (TFA) . (n.d.). Carl ROTH. Retrieved from [Link]
-
How to remove TFA salt? . (2016). ResearchGate. Retrieved from [Link]
-
1 H NMR spectra to show BOC deprotection on the carbonate unit in the... . (n.d.). ResearchGate. Retrieved from [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? . (2013). ResearchGate. Retrieved from [Link]
-
Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry . (n.d.). PMC - NIH. Retrieved from [Link]
-
Supplementary Information for - The Royal Society of Chemistry . (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Post Cleavage Purification and Analysis of Peptides; TFA removal . (n.d.). AAPPTec. Retrieved from [Link]
-
Effect of pH on LC-MS Analysis of Amines . (n.d.). Waters Corporation. Retrieved from [Link]
-
Protecting Groups for Amines: Carbamates . (2018). Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. Trifluoroacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 10. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 11. amherst.edu [amherst.edu]
- 12. carlroth.com [carlroth.com]
- 13. rsc.org [rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. echemi.com [echemi.com]
- 20. researchgate.net [researchgate.net]
- 21. peptide.com [peptide.com]
Conditions for removing Boc group from tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate
An Application Guide to the Deprotection of tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, prized for its stability and facile, orthogonal removal under acidic conditions.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective cleavage of the Boc group from tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate. We delve into the mechanistic underpinnings of acid-catalyzed deprotection, present validated, step-by-step protocols using common reagent systems, and offer expert insights into reaction monitoring, work-up procedures, and troubleshooting. The objective is to equip scientists with the knowledge to perform this crucial transformation efficiently and with high fidelity, yielding the versatile diamine building block, (1S,3S)-cyclopentane-1,3-diamine.
Introduction: The Strategic Role of the Boc Protecting Group
In multi-step organic synthesis, particularly in the fields of peptide chemistry and pharmaceutical development, the selective masking and de-masking of reactive functional groups is paramount. The Boc group is one of the most common protecting groups for amines due to its robust stability against a wide array of non-acidic reagents (e.g., bases, nucleophiles, and hydrogenation conditions) and its clean removal under mild acidic conditions.[2][3] This orthogonality is critical when other protecting groups, such as Fmoc or Cbz, are present in the molecule.[1]
The substrate of interest, tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate, provides a primary amine that is available for further synthetic elaboration, while the second amine is masked. The successful removal of the Boc group is the gateway to accessing the free (1S,3S)-cyclopentane-1,3-diamine, a valuable synthon for constructing complex molecular architectures.
Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is an acid-catalyzed elimination reaction.[4] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5] This protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent tert-butyl-oxygen bond.
The key mechanistic steps are as follows[3][4][6]:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.
-
Cleavage: The protonated intermediate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the desired free amine.
-
Protonation of Amine: In the acidic medium, the newly liberated amine is immediately protonated to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).
The tert-butyl cation generated is a reactive electrophile that can either be trapped by a nucleophile, deprotonate to form isobutylene gas, or in some cases, cause unwanted side reactions by alkylating electron-rich moieties on the substrate.[6][7] For a simple substrate like this, side reactions are less common, but awareness of this potential is crucial for more complex molecules.
Caption: General mechanism of acid-catalyzed Boc deprotection.
Recommended Deprotection Protocols
The choice of acidic reagent is often dictated by the substrate's sensitivity to acid, the desired final salt form, and practical considerations like solvent compatibility and ease of removal. Below are two of the most reliable and widely adopted protocols for Boc deprotection.
Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is arguably the most common and rapid method for Boc removal. A solution of 20-50% TFA in DCM is typically sufficient for complete deprotection at room temperature, often within 30 minutes.[2][8]
Rationale:
-
Efficiency: TFA is a strong acid that effects rapid cleavage.[3]
-
Volatility: Both TFA and DCM are volatile, simplifying their removal from the reaction mixture under reduced pressure.[4]
-
Solubility: The starting material and intermediates are generally well-solvated in DCM.
Detailed Experimental Protocol:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cooling (Optional): For sensitive substrates or to control the initial exotherm, cool the solution to 0 °C in an ice bath.[4]
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq, typically as a 20-50% v/v solution in DCM) to the stirred solution. Caution: The reaction releases CO₂ and isobutylene gas; ensure the system is not closed.[2][6]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 15-30 minutes.[4][9] The product, being a salt, will be significantly more polar than the starting material (lower Rf on silica gel).
-
Work-up & Isolation:
-
Upon completion (typically 30-60 minutes), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[4]
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (2-3 times).[8]
-
The resulting product is the diamine as its bis-trifluoroacetate salt, often an oil or amorphous solid.
-
To obtain a solid, dissolve the residue in a minimal amount of methanol or DCM and precipitate by adding cold diethyl ether.[4]
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Protocol 2: Hydrochloric Acid (HCl) in 1,4-Dioxane
Using a solution of HCl in an organic solvent like 1,4-dioxane is another highly effective and common method. Commercially available 4M HCl in dioxane is convenient and provides clean, efficient deprotection.[10][11][12]
Rationale:
-
Cleanliness: This method often yields the product as a crystalline hydrochloride salt, which frequently precipitates directly from the reaction mixture, simplifying purification.[9]
-
Selectivity: In some cases, HCl in dioxane can offer better selectivity for Boc deprotection in the presence of other acid-labile groups compared to neat TFA.[10][12]
Detailed Experimental Protocol:
-
Preparation: In a round-bottom flask, place tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate (1.0 eq).
-
Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 eq of HCl) directly to the starting material. Swirl or stir to ensure dissolution/suspension.
-
Reaction: Stir the mixture at room temperature (20-25 °C). In many cases, the deprotected product will begin to precipitate as the bis-hydrochloride salt.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1 to 4 hours.[9][13]
-
Work-up & Isolation:
-
Upon completion, if a precipitate has formed, add a non-polar solvent such as diethyl ether to ensure complete precipitation of the salt.
-
Collect the solid product by filtration through a Büchner funnel.
-
Wash the filter cake thoroughly with diethyl ether to remove dioxane and any organic impurities.
-
Dry the white to off-white solid under high vacuum to yield the pure (1S,3S)-cyclopentane-1,3-diamine dihydrochloride salt.
-
Comparative Summary and Data
The choice of protocol can impact reaction time, work-up procedure, and the final salt form of the product.
| Parameter | Protocol 1: TFA/DCM | Protocol 2: 4M HCl/Dioxane |
| Acid Strength | Strong | Strong |
| Typical Time | 15 - 60 minutes[12] | 1 - 4 hours[9] |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Product Form | Bis-trifluoroacetate salt | Bis-hydrochloride salt |
| Isolation | Evaporation, precipitation with ether[4] | Direct precipitation/filtration[9] |
| Advantages | Very fast, volatile reagents | Often cleaner isolation, crystalline product |
| Disadvantages | TFA can be corrosive and harder to remove | Dioxane is a non-volatile suspected carcinogen |
Reaction Monitoring and Validation
A protocol is only trustworthy if it is self-validating. Rigorous monitoring is essential to confirm complete conversion and identify any potential issues.
Caption: A typical experimental workflow for Boc deprotection.
-
Thin-Layer Chromatography (TLC): This is a rapid and effective method for qualitative monitoring.[14]
-
Mobile Phase: A polar solvent system like 10-20% Methanol in DCM is often suitable.
-
Visualization: The starting material is UV-active if it contains an aromatic ring, but for this aliphatic compound, staining is required. Ninhydrin stain is ideal as it reacts with the newly formed primary amine of the product to give a distinct color (typically purple or yellow), while the Boc-protected starting material will not stain.[4]
-
Interpretation: The Boc-protected starting material will have a high Rf value. The product, being a highly polar salt, will have a very low Rf value, often remaining at the baseline. The reaction is complete when the starting material spot is no longer visible.[14]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive and quantitative data. It confirms the disappearance of the starting material's mass peak and the appearance of the product's mass peak, confirming the identity of the desired compound.[14]
Troubleshooting and Expert Insights
-
Incomplete Reaction: If the reaction stalls, the cause could be insufficient acid or moisture in the reaction. Ensure anhydrous solvents are used and add another equivalent of the acidic reagent.[4]
-
Obtaining the Free Base: The protocols above yield the diamine salt. To obtain the neutral free base, the salt can be dissolved in water and a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) can be added until the pH is >10.[4][9] The free amine can then be extracted into an organic solvent like ethyl acetate or DCM. Note that the free diamine is a small, polar molecule and may have some water solubility, so multiple extractions are recommended.
-
Safety Precautions: Both TFA and concentrated HCl solutions are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Dioxane is a peroxide-former and a suspected carcinogen; handle with care.
Conclusion
The acid-catalyzed removal of the Boc protecting group from tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate is a reliable and high-yielding transformation. By understanding the underlying mechanism and carefully selecting the appropriate conditions—either the rapid TFA/DCM system or the clean HCl/dioxane method—researchers can confidently and efficiently access the (1S,3S)-cyclopentane-1,3-diamine core. Adherence to the detailed protocols and monitoring procedures outlined in this guide will ensure a successful and reproducible outcome, facilitating progress in drug discovery and chemical synthesis programs.
References
-
Title: Boc Deprotection Mechanism - TFA - Common Organic Chemistry Source: organic-chemistry.org URL: [Link]
-
Title: Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) Source: PubMed, Journal of Peptide Research URL: [Link]
-
Title: Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) Source: University of Arizona Research Repository URL: [Link]
-
Title: BOC Protection and Deprotection Source: J&K Scientific LLC URL: [Link]
-
Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]
-
Title: Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) Source: ResearchGate URL: [Link]
-
Title: STUDIES ON SY Source: Hetero Letters URL: [Link]
-
Title: BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: Wordpress URL: [Link]
-
Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. researchgate.net [researchgate.net]
- 13. heteroletters.org [heteroletters.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with tert-Butyl Carbamates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision. This guide provides an in-depth exploration of the application of these transformative reactions to substrates containing the tert-butyl carbamate (Boc) moiety. The Boc group is a ubiquitous amine-protecting group in pharmaceutical and agrochemical research, making the ability to perform cross-coupling reactions on Boc-protected intermediates a critical capability. This document offers a detailed mechanistic overview, field-proven experimental protocols for major cross-coupling reactions including Buchwald-Hartwig, Suzuki-Miyaura, Heck, and Sonogashira couplings, and expert insights into optimizing these transformations.
Strategic Importance in Synthesis and Drug Development
The tert-butoxycarbonyl (Boc) group is favored for amine protection due to its robustness under a wide range of non-acidic conditions and its facile, clean removal under mild acidic conditions.[1] The ability to directly use Boc-protected compounds or tert-butyl carbamate itself as a coupling partner in palladium-catalyzed reactions is of immense strategic value. It allows for the direct installation of a protected amine onto an aromatic or vinylic core, streamlining synthetic routes and avoiding additional protection/deprotection steps. This is particularly crucial in the complex, multi-step syntheses common in drug development, where maximizing efficiency and yield is paramount.[2]
The arylated carbamate products of these reactions are key intermediates for a vast array of biologically active molecules, including pharmaceuticals, natural products, and organic materials.[3]
The Mechanistic Heart: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential for troubleshooting and optimization. While variations exist for each named reaction, the core catalytic cycle generally proceeds through three key stages: oxidative addition , transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination .
The Critical Role of Ligands and Bases
The success of these reactions, particularly with the moderately nucleophilic tert-butyl carbamate, hinges on the judicious selection of the phosphine ligand and the base.
-
Ligands: Bulky, electron-rich phosphine ligands are paramount. The steric bulk promotes the formation of a monoligated, highly reactive L-Pd(0) species, which accelerates the rate-limiting oxidative addition step.[3] The electron-donating nature of the ligand increases the electron density on the palladium center, which in turn facilitates the insertion of Pd(0) into the aryl-halide bond and promotes the final, product-forming reductive elimination step.[3] Ligands like tert-butyl X-Phos have proven exceptionally effective for the amidation of aryl bromides with tert-butyl carbamate, even at room temperature.[4][5]
-
Bases: The base plays a multifaceted role. In Buchwald-Hartwig amination, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often crucial. It serves to deprotonate the carbamate, forming the active nitrogen nucleophile that coordinates to the palladium center.[4][5] In Suzuki-Miyaura couplings, bases like K₂CO₃ or K₃PO₄ are essential for activating the organoboron species to facilitate the transmetalation step.[6] The choice of base must be carefully considered to avoid premature cleavage of the acid-sensitive Boc group or other sensitive functionalities on the substrate.
Below is a generalized workflow for a typical cross-coupling reaction.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Application & Protocols: A Practical Guide
This section provides detailed, field-proven protocols for the most common palladium-catalyzed cross-coupling reactions involving tert-butyl carbamates.
Buchwald-Hartwig Amination: Direct N-Arylation
The Buchwald-Hartwig amination is the premier method for forming C-N bonds. It can be used to directly couple tert-butyl carbamate with aryl halides, providing a straightforward route to N-Boc protected anilines.
Sources
Large-Scale Synthesis of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate: A Chiral Building Block for Advanced Pharmaceutical Intermediates
An Application Note and Protocol for Drug Development Professionals
Abstract
tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate is a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs), valued for its stereodefined 1,3-diamine structure. This document provides a comprehensive guide to its large-scale synthesis, focusing on a robust and scalable route. We detail a multi-step process beginning from cyclopentane-1,3-dione, proceeding through oxime formation, stereoselective reduction, and culminating in a highly selective mono-N-Boc protection. The protocol emphasizes causality behind experimental choices, process safety, and analytical validation to ensure trustworthiness and reproducibility for researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
The (1S,3S)-diaminocyclopentane scaffold is a privileged motif in medicinal chemistry, appearing in a variety of therapeutic agents, including inhibitors for dipeptidyl peptidase IV (DPP-4), sodium-glucose cotransporter 2 (SGLT2), and other key biological targets. The precise spatial orientation of the two amine groups is often crucial for target binding and pharmacological activity. tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate serves as an ideal intermediate, where one amine is protected by a tert-butoxycarbonyl (Boc) group, allowing for sequential, regioselective functionalization of the free amine.[1]
The synthesis of this specific stereoisomer on a large scale presents two primary challenges:
-
Stereocontrol: Establishing the desired (1S,3S) absolute and cis relative stereochemistry.
-
Selective Protection: Achieving mono-protection of the diamine in high yield, avoiding the formation of the di-protected byproduct.
This guide outlines a synthetic strategy designed to address these challenges effectively, prioritizing commercially available starting materials, scalable and safe reactions, and high stereochemical purity. The chosen pathway leverages a robust reduction of a dioxime intermediate followed by selective enzymatic acylation or a carefully controlled chemical protection step.
Overall Synthetic Workflow
The multi-step synthesis is designed for scalability and process control. The workflow proceeds through distinct stages, each optimized for yield, purity, and operational efficiency.
Diagram 1: High-level workflow for the synthesis of the target compound.
Detailed Protocols and Scientific Rationale
This section provides step-by-step protocols for a hypothetical 1 kg scale synthesis. All operations should be conducted in a controlled environment (e.g., a fume hood or a walk-in hood) by trained personnel wearing appropriate Personal Protective Equipment (PPE).
Materials and Reagents
| Reagent | CAS No. | Mol. Weight | Quantity | Moles | Purity |
| Cyclopentane-1,3-dione | 3859-41-4 | 98.10 | 1.00 kg | 10.19 | >97% |
| Hydroxylamine HCl | 5470-11-1 | 69.49 | 1.56 kg | 22.45 | >99% |
| Sodium Acetate | 127-09-3 | 82.03 | 1.84 kg | 22.45 | >99% |
| Ethanol (200 proof) | 64-17-5 | 46.07 | 15 L | - | Anhydrous |
| Raney Nickel (slurry in H₂O) | 7440-02-0 | 58.69 | ~200 g (cat.) | - | Active |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | 2.02 kg | 9.27 | >98% |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 25 L | - | Anhydrous |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.13 L | 8.15 | >99% |
Step 1: Synthesis of Cyclopentane-1,3-dione dioxime
Rationale: The conversion of the dione to a dioxime is a crucial first step. The oxime functional groups are readily reduced to primary amines in the subsequent step. This method is superior to direct reductive amination of the dione, which can lead to complex product mixtures and lower yields on a large scale.[2]
Protocol:
-
Equip a 50 L jacketed glass reactor with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet.
-
Charge the reactor with Ethanol (10 L), water (5 L), hydroxylamine hydrochloride (1.56 kg, 22.45 mol), and sodium acetate (1.84 kg, 22.45 mol). Stir the mixture at 20-25 °C until all solids dissolve.
-
In a separate vessel, dissolve cyclopentane-1,3-dione (1.00 kg, 10.19 mol) in Ethanol (5 L).
-
Slowly add the dione solution to the reactor over 1-2 hours, maintaining the internal temperature below 30 °C. An exotherm will be observed.
-
Once the addition is complete, heat the reaction mixture to 60-65 °C and maintain for 4-6 hours. Monitor reaction completion by HPLC or TLC.
-
Cool the mixture to 0-5 °C and hold for at least 2 hours to allow for product precipitation.
-
Filter the resulting white solid, wash the cake with cold water (2 x 2 L), and then with cold ethanol (1 x 1 L).
-
Dry the solid in a vacuum oven at 40-45 °C until a constant weight is achieved.
Expected Outcome: A white to off-white crystalline solid. Yield: 1.1-1.2 kg (85-93%). Purity: >98% by HPLC.
Step 2: Hydrogenation to cis/trans-Cyclopentane-1,3-diamine
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of oximes to amines. Raney Nickel is a cost-effective and highly active catalyst for this transformation. The reaction conditions can be tuned to influence the diastereoselectivity (cis/trans ratio). Typically, neutral to slightly basic conditions favor the formation of the desired cis isomer, which corresponds to the (1S,3S) and (1R,3R) enantiomeric pair.
Protocol:
-
Charge a high-pressure hydrogenator (autoclave) with cyclopentane-1,3-dione dioxime (1.0 kg, 7.80 mol), ethanol (10 L), and a slurry of Raney Nickel (~200 g, carefully washed with ethanol).
-
Seal the reactor and purge sequentially with nitrogen (3x) and then hydrogen (3x).
-
Pressurize the reactor with hydrogen to 10-15 bar (145-220 psi).
-
Heat the mixture to 50-60 °C with vigorous stirring. The reaction is highly exothermic; careful temperature control is critical.
-
Maintain the reaction under these conditions until hydrogen uptake ceases (typically 12-24 hours). Monitor reaction completion by GC or HPLC.
-
Cool the reactor to ambient temperature and carefully vent the hydrogen. Purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Raney Nickel catalyst is pyrophoric and must be kept wet with solvent or water at all times and handled under an inert atmosphere.
-
Concentrate the filtrate under reduced pressure to afford the product as a mixture of cis and trans isomers.
Expected Outcome: A viscous oil or low-melting solid. Yield: ~700-750 g (90-95%). The typical cis:trans ratio is approximately 3:1 to 4:1. This mixture is often used directly in the next step.
Step 3: Selective Mono-N-Boc Protection
Rationale: This is the most critical step for achieving the desired product. The goal is to selectively protect one of the two primary amines. Running the reaction at low temperature and using a slight sub-stoichiometric amount of Boc₂O relative to the diamine helps to minimize the formation of the di-Boc protected byproduct. Triethylamine acts as a base to neutralize the acid formed during the reaction. The use of a non-polar solvent like DCM favors mono-protection. For a more advanced and highly selective approach, enzymatic kinetic resolution can be employed, where an enzyme selectively acylates one enantiomer of the racemic diamine, allowing for separation.[3][4] However, the following chemical method is often sufficient for large-scale production.
Sources
- 1. N-1-Boc-amino-3-cyclopentene - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate | MDPI [mdpi.com]
- 4. Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to Carboxylic Acid Coupling for Amide Bond Formation
Introduction: The Ubiquity and Challenge of the Amide Bond
The amide bond is a cornerstone of modern chemistry and biology, forming the backbone of peptides and proteins and serving as a critical functional group in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The seemingly straightforward condensation of a carboxylic acid and an amine to form an amide bond, however, does not occur spontaneously under ambient conditions. The direct reaction requires high temperatures, which are often incompatible with the structural integrity of complex molecules. Consequently, the activation of the carboxylic acid is a necessary prerequisite for efficient amide bond formation at or near room temperature.[3] This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thus rendering the carbonyl carbon more susceptible to nucleophilic attack by the amine.[4]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of common experimental procedures for coupling carboxylic acids with amines. We will delve into the mechanisms, protocols, and practical considerations for several widely used classes of coupling reagents, offering insights to enable rational selection and optimization of reaction conditions.
I. Carbodiimide-Mediated Coupling: The Workhorse of Amide Synthesis
Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the earliest and most widely used coupling reagents.[5][6][7] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5][7][8]
Mechanism of Action
The reaction proceeds via the attack of the carboxylate on the central carbon of the carbodiimide, forming the O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide and a urea byproduct.[4][5][7] A significant drawback of this method is the potential for racemization of chiral carboxylic acids. To mitigate this, additives such as 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are frequently employed.[5][6] These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to racemization, while still being sufficiently reactive towards the amine.[5]
Caption: Carbodiimide coupling mechanism with and without additives.
Protocol 1: General Procedure for EDC/HOBt Coupling
This protocol provides a general method for the coupling of a carboxylic acid and an amine in solution phase using EDC and HOBt.
Materials:
-
Carboxylic Acid
-
Amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Tertiary amine base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 equivalent) and HOBt (1.0-1.2 equivalents) in anhydrous DMF or DCM, add the amine (1.0-1.2 equivalents).
-
If the amine is a hydrochloride salt, add a tertiary amine base (1.0-1.2 equivalents) to liberate the free amine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[9]
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous DMF, DCM | Polar aprotic solvents that dissolve a wide range of substrates. Must be anhydrous to prevent hydrolysis of the activated intermediate.[10] |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction and minimize side reactions. |
| Equivalents (Amine) | 1.0 - 1.2 | A slight excess can drive the reaction to completion. |
| Equivalents (EDC·HCl) | 1.1 - 1.5 | An excess ensures complete activation of the carboxylic acid. |
| Equivalents (HOBt) | 1.0 - 1.2 | Suppresses racemization and improves coupling efficiency. |
| Reaction Time | 1 - 18 hours | Dependent on the reactivity of the substrates. |
II. Aminium/Uronium and Phosphonium Salt-Based Reagents: The High-Performance Activators
Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known for their high efficiency, rapid reaction rates, and low propensity for racemization, especially with sterically hindered substrates.[11][12]
Mechanism of Action
These reagents react with the carboxylate to form a highly reactive active ester (OAt-ester for HATU, OBt-ester for HBTU). The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety in HATU is particularly effective at accelerating the reaction and suppressing racemization. The subsequent reaction with the amine proceeds rapidly to yield the amide.
Caption: General mechanism for HATU-mediated amide bond formation.
Protocol 2: Standard Protocol for HATU Coupling
This protocol describes a general procedure for amide bond formation using HATU in solution phase.[10][11]
Materials:
-
Carboxylic Acid
-
Amine
-
HATU
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the carboxylic acid (1.0 equivalent) and HATU (1.0-1.5 equivalents) in anhydrous DMF or DCM under an inert atmosphere (e.g., nitrogen).
-
Add the base (DIPEA or TEA, 2.0-3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes for pre-activation.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Continue to stir the reaction at room temperature for 1-18 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[10]
-
Dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[11]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization.
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous DMF, DCM | Polar aprotic solvents that facilitate the reaction. Must be anhydrous.[10] |
| Base | DIPEA, TEA (2.0-3.0 eq.) | A non-nucleophilic base is required to deprotonate the carboxylic acid and neutralize the hexafluorophosphate anion.[11] |
| Equivalents (HATU) | 1.0 - 1.5 | A slight excess ensures complete activation. |
| Pre-activation Time | 15 - 30 minutes | Allows for the formation of the active ester before the addition of the amine. |
| Reaction Time | 1 - 18 hours | Dependent on substrate reactivity and steric hindrance. |
III. The Mixed Anhydride Method: A Cost-Effective Approach
The mixed anhydride method is a classical and cost-effective technique for amide bond formation, particularly suitable for large-scale synthesis.[13] It involves the activation of a carboxylic acid with a chloroformate, such as isobutyl chloroformate or ethyl chloroformate, in the presence of a tertiary amine base.[13][14]
Mechanism of Action
The carboxylic acid is first deprotonated by a base, and the resulting carboxylate attacks the chloroformate to form a mixed carbonic-carboxylic anhydride. This anhydride is a highly activated species that readily reacts with an amine. The amine attacks the carbonyl carbon of the original carboxylic acid moiety, leading to the formation of the amide and the release of an alcohol and carbon dioxide as byproducts.[13]
Caption: Mechanism of the mixed anhydride method for amide synthesis.
Protocol 3: Mixed Anhydride Coupling using Isobutyl Chloroformate
This protocol outlines a general procedure for amide synthesis via the mixed anhydride method.[13]
Materials:
-
Carboxylic Acid
-
Amine
-
Isobutyl Chloroformate
-
N-Methylmorpholine (NMM) or Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the carboxylic acid (1.0 equivalent) in anhydrous THF or DCM and cool the solution to -15 °C.
-
Add N-Methylmorpholine (1.0 equivalent) dropwise, ensuring the temperature remains below -10 °C.
-
Add isobutyl chloroformate (1.0 equivalent) dropwise, maintaining the temperature below -10 °C.
-
Stir the reaction mixture at -15 °C for 15-30 minutes to form the mixed anhydride.
-
In a separate flask, dissolve the amine (1.0 equivalent) in the reaction solvent.
-
Add the amine solution to the mixed anhydride solution at -15 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Filter the reaction mixture to remove any precipitated salts.
-
Dilute the filtrate with an organic solvent and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous THF, DCM | Ethereal or chlorinated solvents are commonly used. Must be anhydrous. |
| Temperature | -15 °C | Low temperatures are crucial to minimize side reactions, including urethane formation and racemization.[13][15] |
| Base | N-Methylmorpholine (NMM) | NMM is often preferred over TEA as it has been shown to reduce racemization.[15] |
| Activation Time | 15 - 30 minutes | Sufficient time for the formation of the mixed anhydride. |
| Reaction Time | 1 - 4 hours | Typically a rapid reaction once the amine is added. |
IV. Troubleshooting Common Issues in Amide Coupling Reactions
Even with optimized protocols, challenges can arise during amide bond formation. Here are some common problems and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete activation of the carboxylic acid.- Deactivation of the amine (protonation).- Presence of water leading to hydrolysis of the activated intermediate.- Steric hindrance.[10] | - Increase the equivalents of the coupling reagent.- Ensure the use of a suitable base to deprotonate the amine salt.- Use anhydrous solvents and reagents.- Switch to a more powerful coupling reagent (e.g., HATU) for sterically hindered substrates.[10][11] |
| Racemization of Chiral Centers | - High reaction temperature.- Use of a strong base.- Prolonged reaction time. | - Perform the reaction at lower temperatures (0 °C or below).- Use a weaker, non-nucleophilic base like DIPEA or NMM.- Employ racemization-suppressing additives like HOBt or HOAt.[6][10] |
| Formation of Byproducts | - Reaction of the amine with the coupling reagent (guanidinium byproduct with aminium salts).- Dicyclohexylurea (DCU) from DCC can be difficult to remove. | - Ensure the correct order of addition (pre-activation of the acid before adding the amine).- For DCC reactions, the DCU byproduct is often insoluble and can be removed by filtration. Recrystallization from acetonitrile can also be effective.[16] |
V. Conclusion
The successful synthesis of amides via carboxylic acid coupling is a critical capability in modern chemical research and development. The choice of coupling reagent and reaction conditions should be guided by factors such as the nature of the substrates (e.g., steric hindrance, chirality), desired scale of the reaction, and cost considerations. While carbodiimides offer a cost-effective and versatile option, aminium/uronium salts like HATU provide superior performance for challenging couplings. The mixed anhydride method remains a valuable tool, especially for large-scale applications. By understanding the underlying mechanisms and adhering to carefully designed protocols, researchers can effectively navigate the nuances of amide bond formation and achieve their synthetic goals with high efficiency and purity.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Royal Society of Chemistry. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]
-
ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]
-
ResearchGate. (2025). Amide bond formation: Beyond the myth of coupling reagents. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Canadian Science Publishing. (n.d.). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. [Link]
- Google Patents. (n.d.). US3640991A - Mixed anhydride method of preparing peptides.
-
Wikipedia. (n.d.). HATU. [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?[Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Wikipedia. (n.d.). Carbodiimide. [Link]
-
amphoteros. (2014). Uphill battles in amide couplings. [Link]
-
ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
- Google Patents. (n.d.).
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
Reddit. (2022). amide coupling help. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
ResearchGate. (2021). Why is my Amide Coupling Not working using Cysteamine?[Link]
Sources
- 1. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. hepatochem.com [hepatochem.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 6. peptide.com [peptide.com]
- 7. Carbodiimide - Wikipedia [en.wikipedia.org]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights.
Introduction
The synthesis of enantiomerically pure tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate is a multi-step process that requires careful control of stereochemistry and reaction conditions. This valuable building block is frequently utilized in the development of pharmaceutical agents. The most common synthetic strategies involve the formation of a key intermediate, (1R,3S)-3-aminocyclopentanol, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. This guide will address potential issues that may arise during this synthetic sequence.
Troubleshooting Guide & FAQs
Section 1: Synthesis of the Key Intermediate, (1R,3S)-3-aminocyclopentanol
A common route to (1R,3S)-3-aminocyclopentanol involves an asymmetric synthesis to establish the desired stereocenters. One such method employs a hetero-Diels-Alder reaction.[1][2]
Question 1: I am experiencing low yields in the initial hetero-Diels-Alder reaction between cyclopentadiene and a nitroso compound. What are the likely causes and how can I improve the yield?
Answer: Low yields in this cycloaddition are often traced back to a few key factors:
-
Purity of Cyclopentadiene: Cyclopentadiene readily dimerizes to dicyclopentadiene at room temperature. It is crucial to use freshly cracked cyclopentadiene for the reaction. This is achieved by heating dicyclopentadiene to its cracking temperature (around 170 °C) and distilling the monomer.
-
Catalyst and Ligand Activity: Some methods utilize a catalyst, such as copper salts, and a ligand.[1] Ensure that the catalyst is of high purity and the ligand is not degraded. The catalyst-to-ligand ratio can also be critical and may require optimization.
-
Reaction Temperature: Diels-Alder reactions are sensitive to temperature. While the initial search results suggest a reaction temperature of 20-30 °C, it is advisable to start at the lower end of this range to minimize side reactions and cyclopentadiene dimerization.[1]
-
Solvent Purity: The use of dry, degassed solvents is paramount. Water or oxygen can interfere with the catalyst and starting materials.
Troubleshooting Protocol:
-
Verify Starting Material Quality:
-
Crack dicyclopentadiene immediately before use.
-
Use freshly opened or properly stored reagents.
-
-
Optimize Reaction Conditions:
-
Perform a small-scale screen of reaction temperatures (e.g., 15 °C, 20 °C, 25 °C).
-
Vary the catalyst and ligand loading to find the optimal concentration.
-
-
Ensure an Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).
Question 2: The reduction of the nitrogen-oxygen bond in the bicyclic intermediate is incomplete. How can I drive this reaction to completion?
Answer: The reduction of the N-O bond is a critical step. A common method for this is the use of zinc powder in acetic acid.[1] Incomplete reduction can be due to:
-
Zinc Activation: The surface of the zinc powder may be passivated by zinc oxide. Pre-activation of the zinc with dilute HCl or by washing with a suitable solvent can improve its reactivity.
-
Insufficient Acid: Acetic acid is not only a solvent but also a proton source for the reduction. Ensure that a sufficient excess is used.
-
Reaction Time and Temperature: These reductions can sometimes be sluggish. Increasing the reaction time or gently warming the reaction mixture might be necessary. However, be cautious of potential side reactions at higher temperatures.
Experimental Workflow for N-O Bond Reduction:
Caption: Troubleshooting workflow for incomplete N-O bond reduction.
Section 2: Chiral Resolution and Subsequent Steps
Question 3: My enzymatic chiral resolution of the aminocyclopentanol is giving low enantiomeric excess (e.e.). What are the key parameters to optimize?
Answer: Enzymatic resolutions are highly specific and sensitive to reaction conditions.[1] Low e.e. can result from:
-
Enzyme Activity: Ensure the lipase (e.g., Novozym 435) is active.[1] Improper storage or handling can lead to denaturation.
-
Acylating Agent: The choice of acylating agent (e.g., vinyl acetate) is important.[1] Ensure it is fresh and free of inhibitors.
-
Solvent System: The polarity and nature of the solvent can significantly impact enzyme activity and selectivity. A non-polar organic solvent is typically used.
-
Temperature and pH: Enzymes have optimal temperature and pH ranges. Deviations from these can drastically reduce performance.
-
Reaction Time: Allowing the reaction to proceed for too long can lead to the acylation of the undesired enantiomer, thus reducing the e.e. of the remaining alcohol. It is crucial to monitor the reaction progress and stop it at the optimal point (often around 50% conversion).
Table 1: Parameters for Optimizing Enzymatic Resolution
| Parameter | Recommendation | Rationale |
| Enzyme | Use a fresh batch of lipase. | Ensures high catalytic activity. |
| Solvent | Anhydrous, non-polar organic solvent. | Maintains enzyme conformation and activity. |
| Temperature | Maintain the optimal temperature for the specific lipase. | Maximizes enzyme selectivity. |
| Monitoring | Monitor conversion by GC or HPLC. | Allows for quenching the reaction at the ideal time to maximize e.e. |
Section 3: Boc Protection and Final Product Isolation
Question 4: I am observing the formation of a di-Boc protected diamine as a significant byproduct during the final protection step. How can I favor mono-protection?
Answer: The selective mono-protection of a diamine can be challenging. The formation of the di-protected species is a common side reaction. To favor mono-Boc protection of what is effectively a diamine precursor after deprotection of the intermediate:
-
Use a Large Excess of the Diamine: This is a common strategy to statistically favor the reaction of one molecule of the Boc-anhydride with one molecule of the diamine.[3]
-
Slow Addition of Boc-Anhydride: Adding the di-tert-butyl dicarbonate (Boc₂O) solution dropwise to a solution of the diamine can help maintain a low concentration of the electrophile, thus reducing the likelihood of a second reaction with the already mono-protected product.
-
Choice of Solvent and Base: The reaction is often performed in a solvent like dichloromethane (DCM) or a mixture of dioxane and water.[3] The choice of base, if any, can also influence the selectivity.
-
Alternative Boc-Donating Reagents: While Boc₂O is common, other reagents like tert-butyl phenyl carbonate can be used and may offer different selectivity profiles.[4][5]
Question 5: The final product, tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate, is difficult to purify. What are some effective purification strategies?
Answer: The product has both a basic amino group and a protected amino group, which can make purification by chromatography challenging due to potential streaking on silica gel.
-
Acid-Base Extraction: An initial workup involving an acid wash can help remove any remaining unreacted starting materials that are more basic. Subsequent basification and extraction can then isolate the product.
-
Chromatography with Additives: If column chromatography is necessary, adding a small amount of a volatile base (e.g., triethylamine or ammonium hydroxide) to the eluent can help to suppress tailing on silica gel.
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good crystals.
-
Salt Formation: In some cases, forming a salt of the free amine (e.g., the hydrochloride salt) can facilitate purification or handling. The free base can then be regenerated.
Logical Relationship Diagram for Synthesis and Troubleshooting
Caption: Overview of the synthetic pathway and associated troubleshooting points.
References
-
Synthonix. tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate. [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2008). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 85, 1-11. [Link]
- Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
- Google Patents. Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
-
PubChem. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. [https://pubchem.ncbi.nlm.nih.gov/compound/tert-Butyl-N-(1S_3S-3-aminocyclopentyl_carbamate]([Link]
-
PubChem. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
-
Mosa, F. A., et al. (2008). HIGH-YIELDING, LARGE-SCALE SYNTHESIS OF N-PROTECTED-β-AMINONITRILES: TERT-BUTYL (1R)-2-CYANO-1-PHENYLETHYLCARBAMATE. Organic Syntheses, 85, 219-230. [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]
-
iChemical. tert-butyl [(1S,3S)-3-aminocyclopentyl]carbamate. [Link]
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
Sources
- 1. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 2. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Strategies for Preventing Diacylation Side Product Formation
Welcome to the technical support center for acylation reaction optimization. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of diacylation side product formation. As a self-validating system, this document provides not only procedural steps but also the underlying mechanistic principles to empower you to troubleshoot and control your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is diacylation and why is it a problematic side reaction?
Diacylation is a chemical reaction where two acyl groups (R-C=O) are introduced onto a single molecule. This typically occurs when a substrate with multiple nucleophilic sites, or a single site that can react twice, is treated with an acylating agent. For example, a primary amine can be acylated once to form a secondary amide, and under forcing conditions, the amide nitrogen can be acylated again to form a diacylamide (an imide). Similarly, diols can be acylated at both hydroxyl groups.
This side reaction is problematic for several reasons:
-
Reduced Yield: It consumes the desired starting material and reagents, leading to a lower yield of the intended mono-acylated product.
-
Purification Challenges: The diacylated byproduct often has similar polarity and physical properties to the desired product, making separation by chromatography or crystallization difficult and costly.
-
Impurity Profile: In drug development, unintended byproducts can have different pharmacological or toxicological profiles, making their presence unacceptable in an active pharmaceutical ingredient (API).
Q2: What are the primary factors that promote the formation of diacylation byproducts?
Several key experimental parameters influence the rate of diacylation relative to mono-acylation. Understanding these factors is the first step in troubleshooting.
-
Stoichiometry: Using a large excess of the acylating agent statistically increases the probability of a second acylation event occurring after the first.
-
Reaction Temperature: Higher temperatures provide the necessary activation energy for the second, often more difficult, acylation to occur.[1] This is particularly true when acylating a less nucleophilic site, such as the nitrogen of an amide to form a diacylamide.
-
Reactivity of Acylating Agent: Highly reactive acylating agents, such as acyl chlorides and anhydrides, can be aggressive enough to acylate less reactive sites, leading to diacylation.[2] Carboxylic acids are generally weaker acylating agents.[3][4]
-
Catalyst Loading: In reactions like Friedel-Crafts acylation, excessive amounts of a Lewis acid catalyst can promote multiple acylations on an activated aromatic ring.[5] In other cases, nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction, potentially leading to over-acylation if not controlled.[6]
-
Substrate Reactivity: Substrates with multiple, highly nucleophilic sites (e.g., highly activated aromatic rings, primary amines) are inherently more susceptible to multiple acylations.[7][8]
Q3: How can I detect and quantify diacylation products in my reaction mixture?
Accurate monitoring is crucial for optimization. Several analytical techniques are suitable for detecting and quantifying diacylation byproducts:
-
Thin-Layer Chromatography (TLC): Often the quickest method for qualitative assessment. The diacylated product will typically have a different Rf value than the mono-acylated product and starting material.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantification. A well-developed HPLC method can separate and quantify the starting material, mono-acylated product, and di-acylated byproduct, allowing for accurate determination of reaction conversion and selectivity.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. MS provides definitive identification based on molecular weight and fragmentation patterns.[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying products in complex mixtures without the need for derivatization, providing both separation and mass information.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of the diacylated product and determine the relative ratios of products in the crude mixture by integrating characteristic peaks.
Troubleshooting Guide 1: N-Acylation of Amines
The acylation of amines is fundamental, but preventing the formation of diacylamides (imides) from primary amines or the N-acylation of existing amide side chains (e.g., in peptides) requires careful control.
Scenario: "My reaction to form a mono-amide from a primary amine is producing a significant amount of the diacylamide byproduct."
This occurs when the initially formed amide, though less nucleophilic than the starting amine, is still reactive enough to be acylated a second time under the reaction conditions.
Caption: Troubleshooting workflow for Friedel-Crafts diacylation.
Detailed Solutions:
-
1. Control Catalyst Loading: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst (e.g., AlCl₃) because the product ketone complexes with it. [7]Using a large excess can drive the reaction too hard.
-
2. Moderate Reaction Temperature:
-
Causality: The initial acylation activates the catalyst complex, and high temperatures can provide enough energy to overcome the deactivating effect of the first acyl group, leading to a second substitution.
-
Action: Perform the reaction at a lower temperature (e.g., 0 °C) to increase selectivity for the mono-acylated product. [14]
-
Experimental Protocols
Protocol 1: Selective Mono-Alkylation/Acylation via Boc Protection of a Primary Amine
This three-step protocol is a robust method to prevent di-substitution on a primary amine by temporarily converting it to a less reactive carbamate. [15]
Caption: General workflow for a protecting group strategy.
Step 1: Protection
-
Dissolve the primary amine (1.0 eq.) in dichloromethane (DCM).
-
Add triethylamine (1.5 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC until the starting amine is consumed.
-
Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The Boc-protected amine is often pure enough for the next step.
Step 2: Acylation
-
Use the Boc-protected amine from Step 1 in your desired acylation reaction. The N-H proton is now part of a carbamate and is significantly less nucleophilic, preventing a second acylation at this site.
Step 3: Deprotection
-
Dissolve the acylated, Boc-protected intermediate in DCM.
-
Add an excess of Trifluoroacetic acid (TFA) (e.g., a 20-50% v/v solution in DCM).
-
Stir at room temperature for 1-3 hours until deprotection is complete (monitor by TLC or LC-MS).
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue and neutralize with a saturated NaHCO₃ solution to isolate the free, mono-acylated amine product.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
-
Chen, J., et al. (2012). Development and validation of a high-performance liquid chromatography method for the determination of diacetyl in beer. PubMed. [Link]
-
Mohammed, M. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
Popali, S. (2017). Spps and side reactions in peptide synthesis. Slideshare. [Link]
-
Chikhalia, V., & Patel, D. (2008). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. [Link]
-
Ghahramaninezhad, M., et al. (2016). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. PubMed Central. [Link]
-
ResearchGate. (2017). Optimization of the reaction conditions for one- pot asymmetric acylation and silylation of cis-cyclo- octane-1,2-diol. [Link]
-
J&K Scientific LLC. (2025). Acylation Reaction: Applications in Organic Chemistry. [Link]
-
ResearchGate. (2020). Acetylation of phenols: optimization of reaction conditions (temperature, time, catalyst mass, reactant ratio) and yields. [Link]
-
Chemistry LibreTexts. (2021). Protection of Amino Groups in Synthesis. [Link]
-
Kobayashi, K., et al. (2005). Method for the simultaneous assay of diacetyl and acetoin in the presence of alpha-acetolactate. PubMed. [Link]
-
SK. (2014). Acyl Protective Groups. Chem-Station Int. Ed. [Link]
-
Wikipedia. (2023). Protecting group. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Asymmetric. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. [Link]
-
Deng, Y., et al. (2022). Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. Frontiers. [Link]
-
Gotor, R., et al. (2012). Controlling the Site Selectivity in Acylations of Amphiphilic Diols. PMC - NIH. [Link]
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Influence of Heterogeneous Catalysts and Reaction Parameters on the Acetylation of Glycerol to Acetin: A Review. MDPI. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
Khavasi, H. R., & Khosravi, M. (2013). Internal and external factors influencing the Diels-Alder reaction. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Research on the Application and Mechanism of Acylation Reactions in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis [manu56.magtech.com.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. Development and validation of a high-performance liquid chromatography method for the determination of diacetyl in beer using 4-nitro-o-phenylenediamine as the derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Method for the simultaneous assay of diacetyl and acetoin in the presence of alpha-acetolactate: application in determining the kinetic parameters for the decomposition of alpha-acetolactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate
Welcome to the technical support center for the purification of crude tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this and similar basic compounds using column chromatography. Here, we will address common challenges, provide in-depth troubleshooting guides, and present frequently asked questions to ensure a successful and efficient purification process.
Understanding the Molecule and the Challenge
tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate is a diamine derivative where one amine is protected by a tert-butoxycarbonyl (Boc) group, and the other remains a free primary amine. This bifunctional nature, particularly the presence of the basic primary amine, is the primary cause of purification challenges on standard silica gel. The acidic nature of silica gel can lead to strong interactions with the basic amine, resulting in poor separation, peak tailing, and in some cases, degradation of the compound.[1][2][3] This guide will provide you with the expertise to mitigate these issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate.
Issue 1: The compound is streaking or tailing badly on the TLC plate and the column.
Q: I've developed a solvent system that gives a good Rf value on the TLC plate, but the spot is a long streak. How can I get a compact spot and good separation on the column?
A: This is a classic sign of strong interaction between your basic amine and the acidic silanol groups on the silica gel.[2][3] To counteract this, you need to neutralize the acidic sites on the silica.
-
Expert Insight: The free primary amine on your compound is protonated by the acidic silica, causing it to bind strongly and elute slowly and unevenly. To prevent this, we introduce a stronger, more volatile base into the mobile phase to "pre-occupy" these acidic sites.[3][4][5]
-
Solution: Add a small percentage of a basic modifier to your eluent.
-
Triethylamine (TEA): Start by adding 0.5-2% (v/v) of triethylamine to your mobile phase.[1][6][7] TEA is a volatile organic base that will compete with your compound for the acidic sites on the silica, leading to a much-improved peak shape.[4][5]
-
Ammonia Solution: Alternatively, you can use a solution of ammonia in methanol (e.g., 1-10% of 10% NH4OH in methanol) as part of your mobile phase, particularly when more polar solvent systems are required.[8]
-
Issue 2: The compound is not eluting from the column, even with a highly polar solvent system.
Q: I'm using a very polar mobile phase (e.g., high percentage of methanol in dichloromethane), but my product is still stuck on the column. What's happening?
A: This indicates an extremely strong interaction with the stationary phase, which can happen with basic compounds on silica.[2] It's also possible your compound has poor solubility in the chosen eluent.
-
Expert Insight: If a basic modifier like TEA is insufficient, the acidity of the silica gel may be too high for your compound. In such cases, modifying the stationary phase or the loading method is necessary.
-
Solutions:
-
Increase the basic modifier concentration: Cautiously increase the percentage of TEA or ammonia in your eluent.
-
Dry Loading: If your compound is not very soluble in the mobile phase, it can precipitate at the top of the column.[1] To avoid this, use a dry loading technique. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[9] This powder can then be carefully added to the top of your packed column.[9]
-
Change the Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.[10][11] Use a grade with appropriate activity for your separation.
-
Amine-functionalized silica: These columns have a basic surface, which is ideal for purifying amines without the need for mobile phase additives.[2][12]
-
-
Issue 3: The compound appears to be degrading on the column.
Q: My yield is very low, and I'm seeing multiple new spots on the TLC of my fractions that weren't in the crude mixture. Is my compound decomposing?
A: It's possible. While the Boc-protecting group is generally stable to silica gel, prolonged exposure to acidic conditions can potentially lead to its cleavage.[13]
-
Expert Insight: The acidic environment of the silica gel can catalyze the hydrolysis of the Boc group, especially if the chromatography run is lengthy.
-
Solutions:
-
Deactivate the Silica Gel: Before packing the column, you can slurry the silica gel in your mobile phase containing triethylamine.[7] This helps to neutralize the silica before your compound is introduced.
-
Run the column quickly: A faster flow rate can minimize the contact time between your compound and the silica gel, reducing the chance of degradation.
-
Switch to a less acidic stationary phase: As mentioned before, alumina or amine-functionalized silica are excellent alternatives to prevent degradation.[10][11]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system for my column?
A1: The ideal solvent system is first determined by thin-layer chromatography (TLC).[6] Aim for a solvent system that gives your desired compound an Rf value between 0.2 and 0.4.[6] For tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate, a good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). You will likely need to add 0.5-2% triethylamine (TEA) to this mixture to get a well-defined spot.
Q2: How do I visualize my compound on a TLC plate?
A2: tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate has a free amine and a Boc-protected amine.
-
Ninhydrin Stain: This is an excellent choice for visualizing the free primary amine.[14] Upon heating, it will produce a colored spot (typically purple or pink).[15] Interestingly, Boc-protected amines can also be visualized with ninhydrin stain upon strong heating, as the Boc group can be thermally cleaved.[6][15]
-
Potassium Permanganate (KMnO4) Stain: This is a general stain for compounds that can be oxidized. It will likely visualize your compound as a yellow or brown spot on a purple background.
-
UV light (254 nm): This compound does not have a strong chromophore, so it may not be visible under UV light.
Q3: Can I use solvents like ethyl acetate and hexanes?
A3: While ethyl acetate/hexanes is a common solvent system, it may not be polar enough to elute your highly polar diamine derivative. A more polar system like DCM/MeOH is generally more effective.
Q4: I've collected my fractions, but how do I get rid of the triethylamine?
A4: Triethylamine has a relatively low boiling point (89.5 °C). During rotary evaporation of your fractions, much of it will be removed. To remove the last traces, you can co-evaporate with a solvent like methanol or dichloromethane a few times.[8] If trace amounts of TEA are still present and interfere with subsequent steps, an acidic wash of the combined organic fractions (e.g., with dilute HCl) followed by basification and re-extraction can be performed, though this adds extra steps.
Q5: What is a typical loading capacity for silica gel?
A5: A general rule of thumb is to use a silica gel to crude product ratio of 30:1 to 100:1 by weight. For difficult separations, a higher ratio is recommended.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a reliable starting point for the purification of crude tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate.
1. TLC Analysis and Solvent System Selection:
-
Prepare a stock solution of your crude material in methanol.
-
On a silica gel TLC plate, spot your crude material.
-
Develop the TLC plate in a chamber containing a mixture of Dichloromethane (DCM) and Methanol (MeOH) (e.g., start with 95:5 DCM:MeOH).
-
If the spot is streaky, prepare a new eluent with the same DCM:MeOH ratio but add 1% triethylamine (TEA).
-
Adjust the DCM:MeOH ratio to achieve an Rf of ~0.3 for the product spot. This will be your column eluent.
2. Column Packing:
-
Choose an appropriate size glass column.
-
Pack the column with silica gel using the wet slurry method with your chosen eluent (containing TEA). Ensure the packing is uniform and free of air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
3. Sample Loading:
-
Wet Loading (if soluble): Dissolve your crude product in a minimal amount of the eluent. Carefully load this solution onto the top of the column.
-
Dry Loading (recommended): Dissolve your crude product in a volatile solvent (e.g., DCM or MeOH). Add a small amount of silica gel (2-3 times the weight of your crude product). Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.[9] Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add your eluent to the column.
-
Apply gentle pressure to the top of the column to start the elution.
-
Collect fractions in test tubes. The size of the fractions will depend on the column size.
-
Monitor the elution by TLC. Spot every few fractions on a TLC plate and visualize with a ninhydrin stain.
5. Product Isolation:
-
Combine the fractions that contain your pure product.
-
Remove the solvent using a rotary evaporator.
-
To ensure complete removal of TEA, co-evaporate with methanol (2-3 times).[8]
-
Dry the purified product under high vacuum to obtain a final, pure sample.
Visualizing the Workflow
Purification Workflow Diagram
Caption: A streamlined workflow for the purification of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate.
Troubleshooting Logic Diagram
Caption: A decision-making guide for troubleshooting common chromatography issues.
References
-
Reddit. (2024). Column chromatography issues. r/chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Chromatography Forum. (2009, November 16). Amine column degradation. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Curly Arrow. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Retrieved from [Link]
-
ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)? Retrieved from [Link]
-
Chemistry For Everyone. (2025, March 18). Why Do Amines Adhere To Silica Gel Columns? YouTube. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
VanVeller Lab, Iowa State University. (n.d.). VanVeller Lab Resources. Department of Chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2015, February 20). Is there any negative impact of diethyl amine while using in column chromatography? Retrieved from [Link]
-
Sepuonline. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]
-
ResearchGate. (2013, January 31). If triethylamine is used with a C18 column for a prolonged period, what will happen to the...? Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
-
ResearchGate. (2019, January 20). How to seperate organic amine from silica gel? Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. youtube.com [youtube.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. welch-us.com [welch-us.com]
- 6. VanVeller Lab Resources [group.chem.iastate.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. Chromatography [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. teledyneisco.com [teledyneisco.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
Technical Support Center: Optimization of Reaction Time for Boc Protection of Diamines
Welcome to the Technical Support Center for Boc Protection of Diamines. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the N-tert-butoxycarbonyl (Boc) protection of diamines. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can effectively troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Sluggish or Incomplete Reactions
Q1: My Boc protection of a diamine is extremely slow or has stalled. What are the primary causes?
Several factors can impede the rate of a Boc protection reaction. The most common culprits relate to the nucleophilicity of the amine, the reaction conditions, or the solubility of your starting materials.
-
Low Nucleophilicity of the Amine: The fundamental reaction involves the nucleophilic attack of the amine on the di-tert-butyl dicarbonate ((Boc)₂O) reagent.[1][2] If your diamine has electron-withdrawing groups near the amino moieties, its nucleophilicity will be reduced, slowing the reaction considerably. This is particularly common with aromatic diamines.[3]
-
Inadequate Base or Absence of Base: While the reaction can proceed without a base, it is often slow. The reaction generates acidic byproducts, which can protonate the starting diamine, rendering it non-nucleophilic. A base neutralizes these byproducts and the protonated amine intermediate, driving the reaction forward.[4][5] The byproduct tert-butoxide can act as a base, but relying on it is inefficient.[6]
-
Poor Solubility: If your diamine, especially a zwitterionic or salt form, is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and slow.[4][7] Complete dissolution is critical for efficient kinetics.
-
Steric Hindrance: Amines adjacent to bulky substituents will react more slowly due to steric hindrance, which impedes the approach of the already bulky (Boc)₂O reagent.[5]
Troubleshooting Flowchart for Slow Reactions
Caption: Troubleshooting workflow for slow Boc protection reactions.
Section 2: Controlling Selectivity - The Mono-Boc vs. Di-Boc Challenge
Q2: I'm trying to synthesize a mono-Boc protected diamine, but I'm getting a significant amount of the di-protected byproduct. How can I improve selectivity?
This is the central challenge in the Boc protection of symmetric diamines, as the (Boc)₂O reagent cannot distinguish between the two identical amino groups.[8] The key to achieving high mono-selectivity is to differentiate the two amine groups electronically.
Causality: Once one amine is protected, the resulting mono-Boc derivative is less nucleophilic than the starting diamine due to the electron-withdrawing nature of the carbamate group. However, if the local concentration of (Boc)₂O is high, the second protection can still occur competitively. The most effective strategy is to render one amine group unreactive from the outset.
This is best achieved by the in-situ mono-protonation of the diamine.[9][10] By adding one equivalent of a strong acid, you create an equilibrium mixture dominated by the mono-ammonium salt. The protonated amine (-NH₃⁺) is not nucleophilic, leaving the free amine (-NH₂) to react selectively with the (Boc)₂O.
Equilibrium Diagram for Selective Mono-Protection
Caption: In-situ protonation equilibrium for selective mono-Boc protection.
| Parameter | For Mono-Protection | For Di-Protection | Rationale |
| Diamine : (Boc)₂O Ratio | 1 : 0.8-1.1 | 1 : 2.2-3.0 | Sub-stoichiometric (Boc)₂O starves the reaction to prevent di-protection.[8] A large excess of (Boc)₂O ensures complete di-protection.[11] |
| Acid (e.g., HCl, TFA) | 1.0 equivalent | Not required | Mono-protonates the diamine, deactivating one amino group.[9][12] |
| Reagent Addition | Slow, dropwise addition of (Boc)₂O | Can be added portion-wise | Minimizes local excess of (Boc)₂O, reducing the chance of a second reaction.[9][13] |
| Temperature | 0 °C to Room Temp | Room Temp to 40 °C | Lower temperatures help control the exothermic reaction and improve selectivity.[13] |
Section 3: The Role of Solvents and Bases
Q3: Which solvent is best for optimizing reaction time, and how does it work?
Solvent choice is critical and depends on your substrate's solubility and the desired reaction rate. There is no single "best" solvent, but some have distinct advantages.
-
Protic Solvents (Methanol, Ethanol): These are often excellent choices. Alcohols can accelerate the Boc protection of primary amines, even without a base.[3] Quantum mechanics studies suggest that the alcohol participates in the transition state, lowering the activation energy through hydrogen bonding.[3] Methanol is particularly effective at keeping all reagents and products in solution, which is beneficial for both batch and flow chemistry applications.[8]
-
Aprotic Polar Solvents (THF, Acetonitrile, DCM): These are widely used and effective, especially when paired with a suitable base.[5][11] Dichloromethane (DCM) and Tetrahydrofuran (THF) are common choices. Acetonitrile is often used for reactions involving the catalyst 4-dimethylaminopyridine (DMAP).[14]
-
Aqueous Systems (Water, Water/Dioxane): Water is a surprisingly effective medium, particularly for catalyst-free reactions.[15][16] For amino acids or other highly polar/zwitterionic diamines, aqueous or biphasic systems are often necessary to achieve solubility.[4][7]
Q4: How do I select the right base?
The base neutralizes acidic byproducts, preventing the deactivation of the amine starting material.[5]
-
Tertiary Amines (Triethylamine - TEA, DIPEA): These are standard, non-nucleophilic bases suitable for most applications in organic solvents.[5]
-
Inorganic Bases (NaOH, NaHCO₃): Primarily used in aqueous or biphasic systems. They are cost-effective and work well for protecting amino acids.[11][14]
-
4-Dimethylaminopyridine (DMAP): DMAP is a hyper-nucleophilic acylation catalyst, not just a base. It reacts with (Boc)₂O to form a highly reactive intermediate. It is exceptionally effective for accelerating reactions of sterically hindered or weakly nucleophilic (e.g., aromatic) amines.[14][17] Use it in catalytic amounts (0.05-0.1 eq), as it can be difficult to remove during purification.
Key Experimental Protocols
Protocol 1: High-Selectivity Mono-Boc Protection of a Symmetric Diamine
This protocol utilizes the in-situ mono-protonation strategy for superior selectivity.[9][18]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the diamine (1.0 eq) in anhydrous methanol (approx. 0.2 M) under an inert atmosphere (N₂ or Argon).
-
Protonation: Cool the solution to 0 °C in an ice bath. Slowly add chlorotrimethylsilane (Me₃SiCl) (1.0 eq) dropwise. Me₃SiCl reacts with methanol to generate 1.0 equivalent of anhydrous HCl in situ. A white precipitate of the mono-hydrochloride salt may form. Stir for 15-20 minutes.[18]
-
Water Addition: Add a small amount of water (e.g., 1 mL for a ~2g scale reaction) and allow the mixture to warm to room temperature. Stir for 30 minutes to ensure equilibrium is reached.[18]
-
Boc Anhydride Addition: Add a solution of (Boc)₂O (1.0 - 1.05 eq) in methanol dropwise over 20-30 minutes.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with water.
-
Perform an acidic wash by extracting with diethyl ether or ethyl acetate to remove any di-Boc byproduct and other neutral impurities.
-
Adjust the aqueous layer to a pH >12 with 2N NaOH solution.
-
Extract the mono-Boc protected product into dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.[18]
-
Protocol 2: General Di-Boc Protection of a Primary Diamine
-
Setup: Dissolve the diamine (1.0 eq) in a suitable solvent like THF, DCM, or a 1:1 mixture of dioxane and water.[5][11]
-
Reagent Addition: Add a base, such as triethylamine (2.2 eq) or aqueous NaOH. Add (Boc)₂O (2.2 - 2.5 eq) portion-wise.
-
Reaction: Stir vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Work-up:
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[5]
-
Wash the organic layer sequentially with a weak acid (e.g., 1M NaHSO₄), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purify by flash column chromatography if necessary.
-
Safety Information
-
Di-tert-butyl dicarbonate ((Boc)₂O): Fatal if inhaled.[19][20] It is also a lachrymator and can cause skin irritation.[20] Always handle in a well-ventilated chemical fume hood. Bottles may build up internal pressure from slow decomposition and should be opened carefully.[14]
-
Diamines: Many simple diamines (e.g., ethylenediamine) are corrosive and respiratory irritants.[13]
-
Reagents: Chlorotrimethylsilane and thionyl chloride are corrosive and react with moisture to release HCl gas. Handle with extreme care.[13]
References
- BenchChem. (n.d.). A Researcher's Guide to Alternative Reagents for Boc-Protected Polyamine Synthesis.
- WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines.
- Wikipedia. (2024). Di-tert-butyl dicarbonate.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Sigma-Aldrich. (n.d.). MRT - Mono-Boc-Protection of Diamines.
- ResearchGate. (n.d.). Evaluation of different solvents for O-Boc protection of phenol under catalyst-free conditions.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base).
- ACS GCI Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection.
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.
- BenchChem. (n.d.). Technical Support Center: Improving the Yield of Boc Protection Reactions.
- Echemi. (2024). A Better Understanding of Di Tert Butyl Dicarbonate.
- NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Digital Commons @ IWU. (2025). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate.
- Chemtips - WordPress.com. (2012). Reactions that Work: Boc Protection.
- BenchChem. (n.d.). Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide.
- BenchChem. (n.d.). Technical Support Center: Di-tert-butyl Dicarbonate (Boc₂O) Reactions.
- BenchChem. (n.d.). A Comparative Guide to Boc Protection Methodologies in Chemical Synthesis.
- SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp.
- Synthetic Communications. (n.d.). Selective Mono-BOC Protection of Diamines.
- ACS Publications. (n.d.). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry.
- Sigma-Aldrich. (n.d.). MRT - Mono-Boc-Protection of Diamines.
- ResearchGate. (2025). (PDF) Selective Mono‐BOC Protection of Diamines.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine.
- Michael Pittelkow. (2007). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates.
- Semantic Scholar. (2007). Selective Mono‐BOC Protection of Diamines.
- Fisher Scientific. (2014). SAFETY DATA SHEET: Di-tert-butyl dicarbonate.
- Carl ROTH. (2016). Safety Data Sheet: Di-tert-butyl dicarbonate.
- Redalyc. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
Sources
- 1. echemi.com [echemi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. Selective Mono‐BOC Protection of Diamines | Semantic Scholar [semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 19. fishersci.com [fishersci.com]
- 20. carlroth.com [carlroth.com]
Technical Support Center: Strategies for the Removal of Unreacted Di-tert-butyl Dicarbonate
This technical support guide is designed for researchers, scientists, and drug development professionals to provide effective strategies for removing unreacted di-tert-butyl dicarbonate (Boc-anhydride) from reaction mixtures. This resource offers troubleshooting advice and frequently asked questions in a user-friendly format to address common challenges encountered during the purification of Boc-protected compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in a Boc protection reaction?
The primary byproducts of a Boc protection reaction are tert-butanol and carbon dioxide.[1] A significant and common impurity that often requires removal is the unreacted di-tert-butyl dicarbonate itself.[1]
Q2: How can I confirm the presence of residual Boc-anhydride in my reaction mixture?
The presence of unreacted Boc-anhydride can be detected using several analytical techniques. In ¹H NMR spectroscopy, the 18 protons of the two tert-butyl groups of Boc-anhydride exhibit a characteristic sharp singlet at approximately 1.46 ppm (in CDCl₃).[2] While Thin Layer Chromatography (TLC) can be employed, Boc-anhydride may not be readily visualized with all stains, such as ninhydrin.[1] A distinctive "Boc" odor can also be an indicator of its presence.[1]
Q3: Is Boc-anhydride stable during a typical aqueous workup?
Boc-anhydride is insoluble in water and generally stable to neutral water washes.[1][3] However, it can be sensitive to acidic or basic conditions.[1] A vigorous wash with a saturated sodium bicarbonate solution can be an effective method for hydrolyzing and removing it.[1][4]
Q4: Can I remove Boc-anhydride and tert-butanol simply by evaporation?
Yes, both unreacted Boc-anhydride and the tert-butanol byproduct are volatile and can often be removed by rotary evaporation or by placing the sample under a high vacuum for an extended period.[1][5] This method is particularly well-suited for products that are non-volatile solids.[2][5]
Troubleshooting and Purification Strategies
The choice of method for removing excess Boc-anhydride depends on the properties of the desired product, such as its stability to acid or base, volatility, and solubility. Below is a summary of common techniques with their advantages and disadvantages.
| Method | Reagent/Procedure | Efficiency | Advantages | Disadvantages |
| Chemical Quenching | Imidazole followed by a dilute acid wash | High (>95%) | Fast and effective.[6][7] | Requires an additional acidic wash, which may not be suitable for acid-sensitive products.[2][7] |
| Aqueous Workup | Vigorous washing with saturated NaHCO₃ solution | Moderate to High | Simple and inexpensive.[1][4] | May not be sufficient for complete removal; can be less effective for large-scale reactions. |
| Scavenger Resins | Polymer-supported Trisamine (PS-Trisamine) | Very High (>99%) | Simple filtration-based workup; suitable for a broad range of products, including those that are water-soluble.[2][6] | The resin is a consumable and adds to the cost. |
| Physical Removal | Sublimation under high vacuum | High | Avoids the use of additional reagents and solvents; excellent for non-volatile, solid products.[2][5][6] | Not suitable for volatile or oily products. |
| Chromatography | Flash column chromatography on silica gel | Very High | Provides a high degree of purity.[1] | Can be time-consuming and requires significant solvent usage. |
Experimental Protocols
Protocol 1: Chemical Quenching with Imidazole
This method relies on the rapid reaction of imidazole with Boc-anhydride to form N-Boc-imidazole, which is water-soluble and easily removed during an aqueous workup.[6]
Step-by-Step Procedure:
-
Upon completion of the Boc-protection reaction (monitored by TLC or LC-MS), add imidazole (1.5 equivalents relative to the excess Boc-anhydride) to the reaction mixture.[1]
-
Stir the mixture at room temperature for 1-2 hours.[1]
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Wash the organic layer with a dilute acid solution (e.g., <0.5M HCl) to remove the N-Boc-imidazole and any remaining imidazole.[1][7]
-
Wash the organic layer with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.[1]
Caption: Workflow for chemical quenching of excess Boc-anhydride.
Protocol 2: Use of a Polymer-Supported Scavenger Resin
Polymer-supported scavengers, such as PS-Trisamine, offer a streamlined approach to purification by sequestering excess electrophiles like Boc-anhydride. The resin is then simply removed by filtration.
Step-by-Step Procedure:
-
To the completed reaction mixture, add a polymer-supported trisamine resin (typically 2-3 equivalents relative to the excess Boc-anhydride).[6]
-
Agitate the resulting slurry at room temperature for 2-4 hours.[6]
-
Filter the mixture to remove the resin.
-
Wash the resin with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the purified product.[6]
Caption: Workflow for using a scavenger resin to remove excess Boc-anhydride.
Protocol 3: Physical Removal by High Vacuum
For non-volatile solid products, sublimation of the more volatile Boc-anhydride is a highly effective purification method that avoids the need for chromatography or additional reagents.[2]
Step-by-Step Procedure:
-
Concentrate the crude reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent and some of the volatile byproducts.[1]
-
Transfer the resulting solid or oil to a flask and connect it to a high vacuum line.
-
Leave the mixture under high vacuum for an extended period (e.g., 24-72 hours).[5] The Boc-anhydride will sublimate and collect in the cold trap.
-
The non-volatile product remains in the flask, purified of the excess Boc-anhydride.
References
- Technical Support Center: Removal of Unreacted Boc Anhydride - Benchchem.
- Technical Support Center: Removal of Di-tert-butyl Dicarbonate Byproducts - Benchchem.
- Methods for removing excess Boc anhydride from reaction mixture - Benchchem.
- Boc-Protected Amino Groups - Organic Chemistry Portal.
- Di-tert-butyl dicarbonate - Wikipedia.
- How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate.
- Di-tert-butyl dicarbonate - chemeurope.com.
- Help Removing Excess Boc Anhydride : r/OrganicChemistry - Reddit.
- Di-tert-butyl dicarbonate: Application, synthesis and toxicity - ChemicalBook.
- Reactions that Work: Boc Protection | Chemtips - WordPress.com.
- BOC Protection and Deprotection - J&K Scientific LLC.
- Amine Protection / Deprotection - Fisher Scientific.
- removal of excess boc anhydride : r/OrganicChemistry - Reddit.
Sources
Technical Support Center: Stability of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate
This technical support guide provides in-depth information and practical advice for researchers, scientists, and drug development professionals on the stability of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate. This guide addresses common questions and troubleshooting scenarios encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate?
A1: The primary stability concern for tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate arises from the lability of the tert-butoxycarbonyl (Boc) protecting group. This group is susceptible to cleavage under acidic conditions.[1] The stability is therefore highly dependent on the pH of the solvent system. While generally stable at neutral and basic pH, prolonged exposure to even mild acids can lead to deprotection.
Q2: In which types of solvents is tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate expected to be most stable?
A2: The compound is expected to be most stable in aprotic and polar aprotic solvents, as well as in aqueous solutions with a neutral to basic pH. Solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), acetonitrile, and alcohols (methanol, ethanol) are generally suitable for short-term storage and use in reactions, provided they are free of acidic impurities.[1][2] For long-term storage, a solid form at recommended temperatures is preferable.[3]
Q3: What are the likely degradation products of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate?
A3: The major degradation pathway is the acid-catalyzed hydrolysis of the carbamate bond. This results in the formation of (1S,3S)-cyclopentane-1,3-diamine, carbon dioxide, and isobutylene. The formation of these products can be monitored to assess the extent of degradation.
Q4: Can I use this compound in reactions that require acidic conditions?
A4: It is strongly advised to avoid acidic conditions when using this compound if the intent is to keep the Boc group intact. The Boc group is designed to be removed under acidic conditions. If your synthetic route requires an acidic step, the Boc deprotection should be the intended outcome of that step.
Q5: How should I properly store tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate?
A5: For long-term storage, the compound should be kept as a solid at 4°C and protected from light.[3] Some suppliers recommend room temperature storage for the solid form. If dissolved in a solvent, it is best to prepare fresh solutions for immediate use. If short-term storage of a solution is necessary, use an aprotic or neutral pH solvent and store at low temperatures.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected formation of a more polar byproduct (as seen on TLC or LC-MS) | The Boc group may have been cleaved due to acidic conditions. | Check the pH of all reagents and solvents. Ensure that no acidic additives were used. The byproduct is likely (1S,3S)-cyclopentane-1,3-diamine. |
| Low yield in a reaction where the Boc-protected amine is a starting material. | Degradation of the starting material prior to or during the reaction. | Verify the purity of the starting material before use. Avoid prolonged reaction times, especially at elevated temperatures. Ensure the reaction conditions are not inadvertently acidic. |
| Inconsistent results between experimental runs. | Variability in the level of acidic impurities in the solvents or reagents. | Use high-purity, anhydrous solvents. If using a solvent like dichloromethane, be aware that it can contain trace amounts of HCl. Consider passing it through a plug of basic alumina before use. |
| The compound appears to have degraded upon dissolution in a solvent. | The chosen solvent may be unsuitable or contain impurities. | Test the stability of the compound in the intended solvent by running a time-course analysis using HPLC or LC-MS before proceeding with the full experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][5]
Objective: To investigate the stability of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3% solution)
-
HPLC or LC-MS system with a C18 column
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Acidic Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at room temperature for 0, 1, 4, and 24 hours.
-
At each time point, take an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Basic Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 0, 1, 4, and 24 hours.
-
At each time point, take an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Incubate at room temperature for 0, 1, 4, and 24 hours.
-
At each time point, take an aliquot and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a 60°C oven for 24 hours.
-
Also, place a solution of the compound in methanol at 60°C for 24 hours.
-
After the incubation period, prepare a 0.5 mg/mL solution from the solid sample and dilute the heated solution for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound in methanol to a calibrated light source (as per ICH Q1B guidelines).
-
After exposure, prepare the samples for analysis as in the thermal degradation study.
-
-
Analysis: Analyze all samples by HPLC or LC-MS to determine the percentage of the parent compound remaining and to identify any major degradation products.
Expected Outcome: Significant degradation is expected under acidic conditions. Minimal to no degradation is anticipated under basic, oxidative, thermal, and photolytic conditions, though this needs to be experimentally verified.
Caption: Forced degradation experimental workflow.
Protocol 2: Routine Stability Check in a Novel Solvent
Objective: To quickly assess the short-term stability of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate in a new solvent before its use in a synthetic procedure.
Materials:
-
tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate
-
Test solvent (e.g., a new reaction solvent)
-
Control solvent (e.g., methanol, where stability is known)
-
HPLC or LC-MS system
Methodology:
-
Prepare two separate solutions of the compound at the desired reaction concentration: one in the test solvent and one in the control solvent.
-
Immediately inject a sample of each solution into the HPLC/LC-MS to get a baseline (T=0) reading of the peak area for the parent compound.
-
Let both solutions stand at the intended reaction temperature.
-
Inject samples at regular intervals (e.g., 1 hour, 4 hours, 8 hours, 24 hours).
-
Compare the peak area of the parent compound in the test solvent to the control solvent at each time point.
Data Interpretation: A significant decrease in the peak area of the parent compound in the test solvent compared to the control solvent indicates instability. The appearance of new peaks should also be noted as evidence of degradation.
Caption: Logic diagram for a routine stability check.
Summary of Stability Profile
| Condition | Expected Stability | Primary Degradation Pathway |
| Acidic pH | Unstable | Acid-catalyzed hydrolysis of the carbamate.[1] |
| Neutral pH | Generally Stable | Minimal degradation expected. |
| Basic pH | Generally Stable | The Boc group is stable towards most bases.[1] |
| Oxidizing Agents | Likely Stable | No primary functional groups highly susceptible to common oxidizing agents. |
| Heat | Likely Stable (Solid) | Stability in solution at elevated temperatures should be verified. |
| Light | Likely Stable | The molecule lacks a significant chromophore, suggesting low susceptibility to photolytic degradation. |
References
-
Delgado, M. C., et al. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Journal of Chromatography A, 921(2), 287-296. [Link]
-
PubChem. (n.d.). tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
Delgado, M. C., et al. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. ResearchGate. Retrieved January 7, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved January 7, 2026, from [Link]
-
Sboy, N., et al. (2008). Key parameters for carbamate stability in dilute aqueous–organic solution. ResearchGate. Retrieved January 7, 2026, from [Link]
-
Puanngam, M., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega, 7(14), 11957-11967. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
Shinde, N. G., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Storage conditions for tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate to prevent degradation
Technical Support Center: tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate
Introduction: The Critical Role of Storage in Preserving Compound Integrity
Welcome to the technical support guide for tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate (CAS 645400-44-8). This molecule is a valuable chiral building block in pharmaceutical development and complex organic synthesis. Its structure contains two key functional groups: a primary amine and a tert-butyloxycarbonyl (Boc)-protected amine. The Boc group is renowned for its reliability but possesses an inherent lability to acid that is central to its utility in synthesis.[1][2] This lability, however, also defines its primary degradation pathway. Improper storage can lead to the unintended cleavage of this protecting group, generating impurities that can compromise experimental outcomes, reduce yields, and introduce downstream separation challenges.
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and frequently asked questions to ensure the long-term stability and integrity of your material.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is designed to help you diagnose and resolve issues that may arise from the improper storage or handling of your compound.
Q1: My reaction yield is unexpectedly low, and I'm observing byproducts that are more polar than my desired product. Could my starting material have degraded?
A1: Yes, this is a classic symptom of starting material degradation. The most probable cause is the acid-catalyzed cleavage of the Boc protecting group, resulting in the formation of (1S,3S)-cyclopentane-1,3-diamine.
-
Causality: The Boc group is designed to be removed under acidic conditions.[3][4] Trace amounts of acid in your reaction, or more commonly, the slow degradation of the starting material itself due to improper storage, can lead to pre-emptive deprotection. The resulting diamine is more polar and will behave differently in your reaction, leading to byproducts or failing to react as intended. The free amine is also a strong nucleophile and base, which can interfere with many synthetic transformations.[2]
-
Troubleshooting Steps:
-
Do not assume purity. Before using the material in a critical reaction, perform a quick Quality Control (QC) check.
-
Perform a TLC Analysis: Run a TLC plate comparing your stored material against a reliable reference standard if available. The primary degradation product, the free diamine, will have a much lower Rf value (it will stick closer to the baseline) due to its higher polarity. See the "Protocol 1: QC via Thin-Layer Chromatography" section below for a detailed method.
-
Evaluate Storage History: Review how the material was stored. Was the container tightly sealed? Was it exposed to light or moisture? Was it stored in an acidic environment?
-
Purification (If Necessary): If degradation is minor, you may be able to repurify the material using column chromatography. However, for significant degradation, it is often more cost-effective and reliable to use a fresh, validated batch.
-
Q2: I see a new, more polar spot on the TLC of my stored compound that wasn't there when I first received it. What is it?
A2: This is a strong indicator of degradation. The new, more polar spot is almost certainly the deprotected diamine, (1S,3S)-cyclopentane-1,3-diamine.
-
Mechanism Insight: The degradation process involves the protonation of the carbamate's carbonyl oxygen. This is followed by the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate, which rapidly decarboxylates (loses CO₂) to yield the free amine.[1][2][5] This entire cascade can be initiated by trace acidic impurities or even atmospheric CO₂ dissolved in adsorbed moisture, which forms carbonic acid.
-
Recommended Action:
-
Quantify the impurity by NMR or LC-MS if the application is highly sensitive.
-
For most standard applications, if the impurity spot on the TLC is significant, the material should be considered compromised. Using it will likely lead to the issues described in Q1.
-
Review your storage protocol immediately to prevent the degradation of other sensitive reagents. Refer to the storage conditions summarized in Table 1 .
-
Q3: The physical appearance of the solid has changed. It was a fine powder, but now it's clumpy or has a slight discoloration. Is it still usable?
A3: A change in physical appearance is a warning sign that should not be ignored.
-
Explanation: Clumping often indicates the absorption of atmospheric moisture.[6] Moisture can accelerate degradation by hydrolysis or by forming carbonic acid with atmospheric CO₂, which is sufficient to slowly cleave the acid-sensitive Boc group.[7] Discoloration may suggest other, more complex oxidative or side reactions.
-
Action Plan:
-
The material's integrity is questionable. A definitive purity assessment via TLC (Protocol 1), NMR, or LC-MS is mandatory before use.
-
If moisture absorption is the only issue and the chemical integrity is confirmed, you may be able to dry the material thoroughly under high vacuum. However, if chemical degradation has occurred, the material should be discarded or repurified.
-
To prevent this, always store the compound in a desiccator, preferably under an inert atmosphere (Nitrogen or Argon), especially after the container has been opened for the first time.[6]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting issues potentially related to compound degradation.
Caption: Troubleshooting workflow for experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate?
A1: For optimal long-term stability, the compound should be stored under the conditions summarized in the table below. While some suppliers may indicate room temperature storage is acceptable, refrigerated and inert conditions provide the best protection against subtle, slow degradation over months or years.[8][9] A study on other carbamates showed complete stability at -20°C for at least one month.[10]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of potential hydrolytic and acid-catalyzed degradation.[11] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture and atmospheric CO₂ to prevent the formation of acidic species.[6] |
| Light | Protect from Light (Amber Vial) | Prevents potential photolytic degradation pathways.[11] |
| Container | Tightly Sealed Vial | Prevents ingress of atmospheric moisture and gases. |
| Environment | Store in a Desiccator | Provides a dry environment, acting as a secondary barrier against moisture.[6] |
Table 1: Recommended Long-Term Storage Conditions
Q2: Can I store this compound at room temperature?
A2: Short-term storage (days to a few weeks) at room temperature in a tightly sealed container is generally acceptable, and many suppliers ship the product at ambient temperature.[11] However, for long-term storage (months), room temperature is not ideal. The energy barrier for acid-catalyzed deprotection is low, and even very weak acidic conditions, potentially formed from CO₂ and trace moisture, can cause slow degradation over time.[7] For maximum reproducibility, refrigerated storage is strongly advised.
Q3: What are the primary mechanisms of degradation for this compound?
A3: The principal degradation pathway is the acid-catalyzed cleavage of the Boc-protecting group . This carbamate linkage is stable to bases, nucleophiles, and catalytic hydrogenation, but is intentionally designed to be labile in acid.[1][3] A secondary, though less common, pathway could be hydrolysis of the carbamate, which is typically catalyzed by strong acid or base, but can be promoted by moisture over long periods.[6]
Q4: How does atmospheric moisture and CO₂ affect the compound?
A4: This is a critical and often underestimated factor.
-
Moisture (H₂O): Can lead to hydrolysis of the carbamate.
-
Carbon Dioxide (CO₂): Dissolves in adsorbed surface moisture to form carbonic acid (H₂CO₃).
-
Synergy: Carbonic acid, while weak, is sufficiently acidic to catalyze the slow cleavage of the Boc group over time, generating the diamine impurity. Therefore, an inert atmosphere is recommended to exclude both moisture and CO₂.
Q5: What solvents should I avoid when handling or preparing solutions of this compound for storage?
A5: Avoid any acidic solvents or solvents that may contain acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl. Dichloromethane should be fresh and stored over molecular sieves. Protic solvents like methanol are acceptable for short-term use in reactions but are not ideal for long-term storage of the compound in solution, as they can participate in the deprotection mechanism.[4] Never use acidic solutions (e.g., HCl in methanol, or trifluoroacetic acid) unless you intend to deprotect the Boc group.[1][4]
Protocol 1: QC via Thin-Layer Chromatography (TLC)
This protocol provides a rapid and effective method to assess the purity of your tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate before use.
Objective: To visually determine the presence of the polar degradation product, (1S,3S)-cyclopentane-1,3-diamine.
Materials:
-
TLC Plate (Silica gel 60 F₂₅₄)
-
TLC developing chamber
-
Mobile Phase: 10% Methanol in Dichloromethane (DCM) with 1% Ammonium Hydroxide (NH₄OH)
-
Staining Solution: Ninhydrin stain
-
Heat gun or hot plate
-
Sample of your stored compound
-
Reference standard (if available)
Methodology:
-
Prepare the Mobile Phase: In a fume hood, prepare a fresh solution of 10% MeOH in DCM with 1% NH₄OH. For example, for 20 mL, use 17.8 mL DCM, 2.0 mL MeOH, and 0.2 mL concentrated NH₄OH. The basic additive (NH₄OH) is crucial to prevent streaking of the amines on the silica plate.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Spot the Plate:
-
Dissolve a small amount (1-2 mg) of your stored compound in a suitable solvent (e.g., 0.5 mL of DCM or Ethyl Acetate).
-
Using a capillary tube, spot a small, concentrated dot of this solution onto the baseline.
-
If you have a reference standard, spot it alongside your sample spot.
-
-
Develop the Plate: Place the spotted TLC plate into the developing chamber containing the mobile phase. Ensure the solvent level is below your baseline. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
-
Dip the plate into the ninhydrin staining solution, or spray it evenly.
-
Gently heat the plate with a heat gun until colored spots appear. Both the starting material and the degradation product have primary amines and will stain with ninhydrin.
-
-
Analyze the Results:
-
Pristine Compound: You should see a single, primary spot. The approximate Rf value in this system will be around 0.4-0.5.
-
Degraded Compound: You will see the primary spot (Rf ~0.4-0.5) and a second, distinct spot very close to the baseline (Rf ~0.0-0.1). This lower spot is the highly polar (1S,3S)-cyclopentane-1,3-diamine degradation product. The intensity of this spot correlates with the extent of degradation.
-
References
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate. (n.d.). Synthonix. Retrieved January 7, 2026, from [Link]
-
Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved January 7, 2026, from [Link]
-
tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
- Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. (2024, August 23). AccuStandard.
-
Is the protecting group boc of the amino group stable at 37°C? (2024, July 13). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Any advice about the stability of ester and carbamate containing compounds? (2015, November 25). ResearchGate. Retrieved January 7, 2026, from [Link]
- Safety Data Sheet: Methyl carbam
-
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
-
Derouiche, A., & Driss, M. R. (2006). Stability of carbamate and organophosphorus pesticides under different storage conditions. JOURNAL of the Tunisian Chemical Society, 8, 127-135. Retrieved January 7, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 645400-44-8|tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate|BLD Pharm [bldpharm.com]
- 9. tert-butyl n-[(1S,3S)-3-aminocyclopentyl]carbamate | 645400-44-8 [sigmaaldrich.com]
- 10. sctunisie.org [sctunisie.org]
- 11. chemscene.com [chemscene.com]
Managing scalability issues in the synthesis of protected diamines
Welcome to the Technical Support Center for the synthesis of protected diamines. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to help you navigate the complexities of selectively protecting diamines, a critical step in the synthesis of many pharmaceutical compounds and complex molecules.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of mono-protected diamines.
Q1: Why is the selective mono-protection of symmetrical diamines so challenging?
The primary difficulty lies in the identical reactivity of the two amino groups in a symmetrical diamine. The protecting group reagent, such as Di-tert-butyl dicarbonate (Boc₂O), cannot distinguish between the two nucleophilic sites. This lack of selectivity inevitably leads to a statistical mixture of products: the unreacted diamine, the desired mono-protected diamine, and the di-protected diamine. Achieving a high yield of the mono-protected product requires careful control over reaction conditions to favor the initial reaction while suppressing the second protection event.
Q2: What are the primary byproducts to expect, and how do they impact scalability?
The main byproducts are the di-protected diamine and unreacted starting diamine. On a small scale, these can often be separated from the mono-protected product by column chromatography. However, on a larger, industrial scale, chromatographic purification is often economically and practically unfeasible.[1][2] Therefore, developing a scalable synthesis requires maximizing the formation of the mono-protected product while minimizing byproducts to allow for purification by simpler methods like extraction or crystallization.
Q3: What are the advantages of using flow chemistry for this synthesis?
Flow chemistry offers significant advantages over traditional batch methods for this particular challenge.[3] Key benefits include:
-
Precise Stoichiometric Control: By controlling the flow rates of the diamine and protecting group solutions, the molar ratio of reactants can be finely tuned to optimize the yield of the mono-protected product.
-
Superior Heat and Mass Transfer: The small dimensions of microreactors allow for rapid mixing and efficient heat dissipation, which is critical for controlling these often-fast reactions and preventing side reactions.
-
Improved Safety and Reproducibility: Continuous processing can be more easily controlled and automated, leading to more consistent results and safer handling of reagents.
-
Rapid Optimization: A wider range of reaction conditions (temperature, residence time, concentration) can be screened in a much shorter time compared to setting up individual batch reactions.
Q4: What are the most common protecting groups for diamines, and how do I choose the right one?
The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the conditions required for subsequent reaction steps and the final deprotection. Here is a comparison of the most common N-protecting groups:
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Key Characteristics |
| tert-Butoxycarbonyl | Boc | (Boc)₂O | Strong acid (TFA, HCl)[4] | Stable to a wide range of non-acidic conditions; widely used. |
| Benzyloxycarbonyl | Cbz | Cbz-Cl | Catalytic Hydrogenation (H₂, Pd/C)[5] | Stable to acidic and basic conditions; orthogonal to Boc and Fmoc. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% piperidine in DMF)[4] | Base-labile; crucial in solid-phase peptide synthesis; orthogonal to Boc and Cbz.[4] |
Orthogonality is a key concept here: you can selectively remove one protecting group in the presence of another. For example, a Boc group can be removed with acid without affecting a Cbz or Fmoc group on the same molecule.
Part 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of mono-protected diamines.
Problem 1: Low Yield of the Mono-Protected Product
A low yield of the desired product is often due to either incomplete reaction or the formation of the di-protected byproduct.
-
Solution A: Optimize Reagent Stoichiometry
-
Causality: The ratio of the protecting group to the diamine is the most critical factor influencing the product distribution. Using one equivalent of the protecting group reagent is a common starting point, but the optimal ratio may vary. In flow chemistry, for instance, a slight excess of the diamine (e.g., using 0.8 equivalents of Boc-anhydride) has been shown to maximize the yield of the mono-protected product.
-
Action: Perform a series of small-scale experiments, systematically varying the molar ratio of the protecting group reagent to the diamine to identify the optimal conditions for your specific substrate.
-
-
Solution B: Slow Addition of the Protecting Group
-
Causality: Adding the protecting group reagent slowly and under dilute conditions helps to maintain a low concentration of the reagent in the reaction mixture. This statistically favors the reaction with the more abundant starting diamine over the newly formed mono-protected product, thus minimizing di-protection.
-
Action: Prepare a dilute solution of the protecting group reagent and add it dropwise to a stirred solution of the diamine over an extended period. For larger scale reactions, a syringe pump is recommended for precise control.[6]
-
Problem 2: High Percentage of Di-Protected Byproduct
The formation of a significant amount of di-protected product is a common issue, especially in batch reactions.
-
Solution A: Use a Large Excess of the Diamine
-
Causality: By using a large excess of the diamine (e.g., 5-10 equivalents), the protecting group reagent is statistically more likely to react with an unprotected diamine molecule rather than a mono-protected one.
-
Action: While effective, this method is only practical if the diamine is inexpensive and can be easily removed after the reaction (e.g., by acid-base extraction).[7]
-
-
Solution B: The Mono-Protonation Strategy
-
Causality: This elegant "one-pot" method involves selectively deactivating one of the amino groups by converting it into its hydrochloride salt. The remaining free amino group can then be selectively protected.[1][2][7][8][9] The HCl can be generated in situ from reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in methanol, which is often safer and more convenient than using anhydrous HCl gas.[7][8]
-
Action: Dissolve the diamine in anhydrous methanol and add one equivalent of Me₃SiCl at 0 °C. This forms the mono-hydrochloride salt in situ. Then, add one equivalent of the protecting group reagent (e.g., Boc₂O). The reaction will selectively occur on the free amine. (See Protocol 2 for a detailed procedure).
-
Problem 3: Product Precipitation During the Reaction
Unexpected precipitation can lead to poor mixing, reactor clogging (especially in flow chemistry), and inconsistent results.
-
Solution A: Solvent Selection
-
Causality: The polarity of the solvent is crucial for keeping all reactants and products in solution. Apolar solvents like dichloromethane or toluene have been observed to cause precipitation, particularly in flow systems.
-
Action: Methanol is often a good solvent choice as it can typically dissolve the diamine, the protecting group reagent, and the resulting protected products. If solubility remains an issue, consider a solvent screen with other polar aprotic solvents like THF or acetonitrile.
-
Problem 4: Difficulty in Purifying the Mono-Protected Diamine
When the product mixture contains the starting material, mono- and di-protected products, chromatographic separation can be challenging.
-
Solution A: Acid-Base Extraction
-
Causality: This technique exploits the difference in basicity between the components. The mono-protected diamine has a free basic amino group, as does the starting diamine. The di-protected product, however, has no basic sites.
-
Action: After the reaction, the mixture can be treated with an aqueous acid solution (e.g., 1M HCl). The unreacted diamine and the mono-protected product will be protonated and move into the aqueous layer, while the neutral di-protected product remains in the organic layer. The aqueous layer can then be separated, basified (e.g., with NaOH), and the mono-protected product and unreacted diamine can be back-extracted into a fresh organic layer.[10] The unreacted diamine can often be removed with further washes.
-
-
Solution B: Crystallization
-
Causality: If the mono-protected diamine is a solid, crystallization can be a highly effective and scalable purification method. This relies on the different solubility properties of the desired product and the impurities.
-
Action: After an initial workup, attempt to crystallize the crude product from a suitable solvent system. This may require some screening of different solvents and solvent mixtures. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization.[11][12]
-
Part 3: Experimental Protocols & Methodologies
Protocol 1: General Batch Mono-Boc Protection of 1,4-Diaminobutane
This protocol is based on the principle of using a large excess of the diamine to favor mono-protection.[6]
Materials:
-
1,4-Diaminobutane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated NaCl solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1,4-diaminobutane (6.5 equivalents) in dichloromethane.
-
In a separate flask, dissolve Boc₂O (1.0 equivalent) in dichloromethane.
-
Slowly add the Boc₂O solution to the vigorously stirred diamine solution over several hours at room temperature. A syringe pump is recommended for controlled addition.
-
After the addition is complete, continue stirring the reaction mixture for 16 hours.
-
Remove the solvent under reduced pressure.
-
Take up the residue in cold water and extract with ethyl acetate (4 times).
-
Combine the organic phases, wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc-protected 1,4-diaminobutane.
Protocol 2: Mono-Boc Protection using In Situ HCl Generation
This highly efficient "one-pot" protocol avoids the need for a large excess of the diamine and generally gives good yields of the mono-protected product.[7][8]
Materials:
-
Diamine (e.g., (1R,2R)-cyclohexane-1,2-diamine)
-
Anhydrous Methanol
-
Chlorotrimethylsilane (Me₃SiCl), freshly distilled
-
Di-tert-butyl dicarbonate (Boc₂O)
-
2N Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the diamine (1 eq) in anhydrous methanol at 0 °C, add freshly distilled Me₃SiCl (1 eq) dropwise. A white precipitate of the mono-hydrochloride salt may form.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add water (a small amount, e.g., 1 mL for a ~1g scale reaction) followed by a solution of Boc₂O (1 eq) in methanol.[8]
-
Stir the mixture at room temperature for 1 hour.
-
Dilute the reaction mixture with water and wash the aqueous layer with diethyl ether to remove any di-protected byproduct.
-
Adjust the pH of the aqueous layer to >12 with 2N NaOH.
-
Extract the aqueous layer with dichloromethane (3 times).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the pure mono-protected diamine.
Methodology 3: Flow Chemistry for Scalable Mono-Protection
Flow chemistry provides a robust and scalable method for the synthesis of mono-protected diamines.
Conceptual Workflow:
-
Stream 1: A solution of the diamine in a suitable solvent (e.g., methanol at 1.3 M) is prepared.
-
Stream 2: A solution of the protecting group reagent (e.g., Boc₂O at 1.04 M, representing 0.8 equivalents) is prepared in the same solvent.
-
Pumping and Mixing: The two streams are pumped at controlled flow rates into a T-mixer, where they combine.
-
Reaction: The combined stream flows through a temperature-controlled reactor coil (residence time is controlled by the coil volume and total flow rate).
-
Quenching: The output stream can be collected as is, or can be directed into a quenching solution to stop the reaction immediately.
-
Workup: The collected product stream is then subjected to standard workup procedures (extraction, crystallization, etc.).
This setup allows for the continuous production of the mono-protected diamine with high reproducibility and control.
Part 4: Data and Visualizations
Table 1: Yields of Mono-Boc Protected Diamines using the In Situ HCl Method
This table summarizes the yields obtained for various diamines using the protocol described in Protocol 2.[8][13]
| Diamine | Product | Yield (%) | Purity (%) |
| (1R,2R)-cyclohexane-1,2-diamine | tert-Butyl (1R,2R)-2-aminocyclohexylcarbamate | 66 | >99 |
| (1R,2R)-1,2-diphenylethyl-1,2-diamine | tert-Butyl ((1R,2R)-2-amino-1,2-diphenylethyl)carbamate | 45 | 93 |
| 1,2-Diaminopropane | tert-Butyl (2-aminopropyl)carbamate | 72 | >99 |
| 1,3-Diaminopropane | tert-Butyl (3-aminopropyl)carbamate | 75 | 98 |
| 1,4-Diaminobutane | tert-Butyl (4-aminobutyl)carbamate | 87 | >99 |
| 1,5-Diaminopentane | tert-Butyl (5-aminopentyl)carbamate | 74 | 97 |
| 1,6-Diaminohexane | tert-Butyl (6-aminohexyl)carbamate | 65 | 98 |
| 1,8-Diaminooctane | tert-Butyl (8-aminooctyl)carbamate | 24 | >99 |
Diagrams
Diagram 1: General Reaction Scheme for Mono- vs. Di-Protection
Caption: Reaction pathway showing the formation of both mono- and di-protected products.
Diagram 2: The Mono-Protonation Strategy Workflow
Caption: Workflow for selective mono-protection via in situ mono-hydrochloride salt formation.
Diagram 3: Conceptual Flow Chemistry Setup
Caption: A simplified schematic of a two-channel flow chemistry system for continuous synthesis.
References
-
Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27. [Link]
-
Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. [Link]
-
Le, T. N., Husbands, S. M., & Wiliams, J. M. J. (2015). Flow-Mediated Synthesis of Boc, Fmoc, and Ddiv Monoprotected Diamines. University of Edinburgh Research Explorer. [Link]
-
Le, T. N., et al. (2015). Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines. Organic Letters, 17(3), 422-425. [Link]
-
Le, T. N., et al. (2015). Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines. Semantic Scholar. [Link]
-
Servín, F. A., et al. (2017). Yields and purities on mono-Boc protection of diamines (1a-9a). ResearchGate. [Link]
-
Servín, F. A., et al. (2017). General method for selective mono-boc protection of diamines and thereof. SDSU Scholarship and Creative Works. [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]
-
Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. ResearchGate. [Link]
-
Pittelkow, M., et al. (2007). Mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses. [Link]
-
Thomson, R. J., et al. (2010). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 15(11), 7855-7861. [Link]
-
Patsnap. (n.d.). Crystallization method of Boc-amino acid. Eureka. [Link]
-
Reddit. (2022). Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue! r/Chempros. [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. [Link]
-
Wille, C., & Kaiser, M. (2010). Selective Mono-Boc-Protection of Bispidine. Molecular Diversity Preservation International. [Link]
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
-
ResearchGate. (n.d.). Scheme 1. Preparation of Mono-Boc-Protected Diaminoalkanes. ResearchGate. [Link]
-
ResearchGate. (n.d.). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. ResearchGate. [Link]
-
Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Chem Survival. (2020, March 22). Acid-Base Extraction Tutorial [Video]. YouTube. [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. redalyc.org [redalyc.org]
- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Identifying and minimizing byproducts in carbamate synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Identifying and Minimizing Byproducts
Introduction
Carbamate moieties are crucial structural components in a vast array of pharmaceuticals, agricultural chemicals, and polymers.[1][2] The synthesis of these vital compounds, however, is often plagued by the formation of unwanted byproducts that can complicate purification, reduce yields, and impact the safety profile of the final product. This guide, designed for professionals in research and drug development, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of carbamate synthesis and minimize byproduct formation.
Common Synthetic Routes and Their Associated Byproducts
Traditionally, carbamates are synthesized using highly reactive and toxic reagents like phosgene or isocyanates.[3][4] While effective, these methods often lead to the generation of hazardous waste and undesirable side products.[3][4] Consequently, there is a growing interest in developing greener and more efficient synthetic strategies.[3]
Common methods for carbamate synthesis include:
-
Reaction of isocyanates with alcohols: A widely used method, but isocyanates are highly toxic.[1][2][5]
-
Reaction of amines with chloroformates: This route can be hampered by long reaction times and the need for a large excess of base.[1][5][6]
-
Use of phosgene and its derivatives: Highly efficient but involves extremely toxic reagents and generates corrosive HCl as a byproduct.[3][4]
-
Carbon dioxide-based methods: An attractive, environmentally friendly alternative that utilizes a renewable C1 source.[1][3][5]
Regardless of the chosen route, a thorough understanding of potential side reactions is critical for successful and efficient carbamate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in carbamate synthesis, and how are they formed?
The nature of byproducts in carbamate synthesis is highly dependent on the chosen synthetic route and reaction conditions. However, some common culprits appear across various methods.
-
Symmetrical Ureas: A frequent byproduct, especially when using isocyanates or in-situ generated isocyanates from amines. Urea formation arises from the reaction of an isocyanate intermediate with an amine. This amine can be the starting material or one formed from the hydrolysis of the isocyanate in the presence of water.
-
N-Alkylated Amines/Carbamates: In syntheses involving alkyl halides, direct N-alkylation of the starting amine or the product carbamate can occur, leading to undesired secondary or tertiary amines and N-alkylated carbamates.[1][5]
-
Allophanates: Formed from the reaction of an isocyanate with a carbamate. This is more prevalent at higher temperatures.[7]
-
Isocyanurates: The trimerization of isocyanates can lead to the formation of highly stable isocyanurate rings, particularly at elevated temperatures.[7]
-
Decarboxylation Products: Thermal decomposition of carbamates can lead to the formation of amines and carbon dioxide.[8]
Q2: How can I minimize the formation of symmetrical ureas?
Minimizing urea formation hinges on controlling the concentration of free amines and preventing the hydrolysis of isocyanates.
Strategies to Minimize Urea Formation:
| Strategy | Rationale |
| Strict Anhydrous Conditions | Water reacts with isocyanates to form an unstable carbamic acid, which decomposes into an amine and carbon dioxide. This newly formed amine can then react with another isocyanate molecule to produce a symmetrical urea. |
| Optimized Reagent Addition | When generating an isocyanate in situ, slowly adding the amine to the phosgene equivalent solution keeps the free amine concentration low, reducing the chance of it reacting with the isocyanate intermediate. |
| Low-Temperature Conditions | When using chloroformates, adding the chloroformate to the amine at low temperatures (e.g., 0 °C) helps control the initial exothermic reaction and minimizes side reactions. |
| Choice of Base | Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge HCl produced during reactions with chloroformates. Avoid primary or secondary amines as bases. |
| Use of Carbonyldiimidazole (CDI) | CDI offers a safer alternative to phosgene-related reagents. It reacts with an amine to form a carbamoylimidazole intermediate, which then reacts with an alcohol to yield the desired carbamate.[9][10] |
Q3: My reaction using CO2 and an alkyl halide is producing a significant amount of N-alkylated byproduct. How can I improve the selectivity for the carbamate?
The formation of N-alkylated byproducts is a common challenge in CO2-based carbamate synthesis. This side reaction occurs when the alkylating agent reacts directly with the starting amine.[1][5]
Troubleshooting N-Alkylation:
-
Reaction Temperature and Pressure: Elevated temperatures can favor the N-alkylation side reaction.[1] Optimizing the temperature and CO2 pressure is crucial. For instance, in one study, 70°C and 3 bar of CO2 provided good conversion with minimal byproduct formation.[1][5]
-
Excess CO2: A high concentration of CO2 can accelerate the formation of the desired carbamate over the N-alkylated byproduct.[1]
-
Base Selection: Strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can stabilize the carbamate anion intermediate, promoting its reaction with the alkyl halide.[1][5]
-
Additives: Tetrabutylammonium iodide (TBAI) can help minimize overalkylation of the carbamate product, possibly by enhancing the rate of CO2 incorporation or by stabilizing the carbamate anion.[3]
Q4: I am observing thermal degradation of my carbamate product. What are the likely degradation pathways and how can I prevent them?
Thermal degradation of carbamates can proceed through several pathways, leading to a complex mixture of products.
-
Reversion to Isocyanate and Alcohol: This is a common thermal decomposition pathway, especially for carbamates derived from primary or secondary amines.[8][11][12]
-
Elimination to Amine, CO2, and Alkene: Carbamates with a beta-hydrogen on the alcohol moiety can undergo elimination to form an amine, carbon dioxide, and an alkene.[8]
-
Formation of Ureas: At higher temperatures, the degradation of aminosilicone carbamates has been shown to form urea-containing compounds. This degradation is exacerbated by longer reaction times and low water levels.[13]
Minimizing Thermal Degradation:
-
Lower Reaction/Desorption Temperatures: Reducing the temperature can significantly decrease the rate of degradation. For example, reducing the desorption temperature from 140°C to 100°C resulted in a 500-fold reduction in amine loss for an aminosilicone carbamate system.[13]
-
Presence of Water: In some systems, the presence of a small amount of water can suppress the formation of urea byproducts.[13]
-
Liquid-Phase vs. Gas-Phase Thermolysis: Liquid-phase thermolysis of carbamates to generate isocyanates can be carried out at lower temperatures than gas-phase methods, which helps to reduce undesirable side reactions.[11]
Troubleshooting Guide
Issue 1: Low Yield of Carbamate Product
A low yield of the desired carbamate can be attributed to several factors, from reagent quality to suboptimal reaction conditions.
Initial Checks
-
Reagent Purity: Ensure the purity and stability of all starting materials. Isocyanates and chloroformates are particularly sensitive to hydrolysis and should be fresh or stored under anhydrous conditions.
-
Anhydrous Conditions: Many carbamate synthesis reactions are moisture-sensitive. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low carbamate yield.
Issue 2: Identification of Unknown Byproducts
The first step in minimizing byproducts is their accurate identification. A combination of analytical techniques is often necessary for unambiguous structure elucidation.
Recommended Analytical Techniques
| Technique | Application in Carbamate Synthesis Analysis |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress and detection of byproducts. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Powerful for separating and identifying polar and non-volatile byproducts. Tandem MS (MS/MS) can provide structural information. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for volatile and thermally stable byproducts. Derivatization may be required for polar carbamates to increase volatility.[14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information for the characterization of isolated byproducts. |
| Infrared (IR) Spectroscopy | Useful for identifying functional groups present in byproducts, such as the characteristic isocyanate (-NCO) or urea (C=O) stretches.[7] |
Experimental Protocols
Protocol 1: General Procedure for Carbamate Synthesis using Carbonyldiimidazole (CDI)
This protocol offers a safer alternative to phosgene-based methods.
-
To a solution of the alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂), add CDI (1.05-1.2 eq.) portion-wise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature and monitor the formation of the alkoxycarbonyl imidazole intermediate by TLC or LC-MS.
-
Once the formation of the intermediate is complete, add the amine (1.0-1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature or gently heat if necessary, monitoring the reaction progress.
-
Upon completion, quench the reaction with water or a dilute aqueous acid.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Carbamate Synthesis from CO2, Amine, and Alkyl Halide
This method provides an environmentally benign route to carbamates.[1]
-
In a pressure vessel, combine the amine (1.0 eq.), a strong, non-nucleophilic base such as DBU (2.0 eq.), and an anhydrous solvent (e.g., acetonitrile).
-
If using, add TBAI as an additive.[3]
-
Pressurize the vessel with CO2 to the desired pressure (e.g., 3 bar).[1][5]
-
Slowly add the alkyl halide (1.1-3.0 eq.) to the reaction mixture.
-
Heat the reaction to the optimized temperature (e.g., 70°C) and stir until the reaction is complete.[1][5]
-
Cool the reaction to room temperature and carefully vent the CO2.
-
Quench the reaction with deionized water.
-
Extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Byproduct Formation Pathways
Mechanism of Symmetrical Urea Formation
Caption: Mechanism of symmetrical urea byproduct formation.
Competing Pathways: Carbamate vs. N-Alkylation
Caption: Competing pathways in CO2-based carbamate synthesis.
References
- Neilson, G. W., & Skinner, R. F. (1973). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Canadian Journal of Chemistry, 51(13), 2153-2160.
- Nagy, V., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 47087–47096.
-
Nagy, V., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. Retrieved from [Link]
- Gómez, J., et al. (2020).
- Wang, Z., et al. (2023).
- Perry, R. J., et al. (2012).
- Gao, H., et al. (2014). A non-isocyanate approach to preparing carbamate- and thiocarbamate-containing ionic liquids. New Journal of Chemistry, 38(10), 4769-4776.
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
-
Reddit. (2020). Troubleshooting of hydrazine carbamate synthesis. r/Chempros. Retrieved from [Link]
- Qiu, Z., et al. (2008). Formation of Intermediate and By-products in Synthesis of 4,4′-Methylenedimethyldiphenylcarbamate.
- Chen, X., et al. (2021). Non‐Isocyanate Carbamate Acrylates: Synthesis, Characterization, and Applications in UV 3D Printing. Macromolecular Materials and Engineering, 306(12), 2100588.
- Falck, E., et al. (2001). Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application in Carbon-11 Chemistry. The Journal of Organic Chemistry, 66(21), 7148-7153.
- De Somer, T., et al. (2024). Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. ACS Sustainable Chemistry & Engineering, 12(1), 234–244.
- Rokicki, G., et al. (2018). Non-Isocyanate Aliphatic–Aromatic Poly(carbonate-urethane)
- Šlachta, M., et al. (2023). Dual Nickel Photocatalysis for O-Aryl Carbamate Synthesis from Carbon Dioxide. Journal of the American Chemical Society, 145(9), 5349–5357.
-
ResearchGate. (n.d.). Phosgene derivatives: Overview of commonly used C1 reactants for carbamate synthesis. Retrieved from [Link]
- Tella, A. C., & Owoare, S. A. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(2), 772-801.
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
-
Scribd. (n.d.). Bio-Based Routes To Synthesize Cyclic Carbonates and Polyamines Precursors of Non-Isocyanate Polyurethanes. Retrieved from [Link]
- Kluso, T., et al. (2022). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance.
-
Gray, R. A. (n.d.). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. Retrieved from [Link]
- Aresta, M., et al. (2007). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. European Journal of Organic Chemistry, 2007(33), 5576-5581.
-
Tella, A. C., & Owoare, S. A. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). Various Approaches for the Synthesis of Organic Carbamates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Isocyanate-based multicomponent reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. Retrieved from [Link]
- Google Patents. (n.d.). Analysis method of ammonium carbamate aqueous solution and operation method of unreacted gas absorption tank.
- Google Patents. (n.d.). Process for the preparation of aromatic carbamates and isocyanates.
- Google Patents. (n.d.). Efficient carbamate synthesis.
-
ElectronicsAndBooks. (n.d.). Base-Catalyzed Reactions of Isocyanates. The Synthesis of 2,4-Dialkylallophanates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of carbamate degrading enzymes by functional metagenomics. Retrieved from [Link]
-
National Institutes of Health. (n.d.). How To Get Isocyanate?. Retrieved from [Link]
Sources
- 1. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A non-isocyanate approach to preparing carbamate- and thiocarbamate-containing ionic liquids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
1H NMR analysis of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate for structural confirmation
An Application Scientist's Guide to the Structural Confirmation of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate: A Comparative Analysis Focused on ¹H NMR
Introduction
In the landscape of pharmaceutical development and complex organic synthesis, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. Chiral vicinal diamines, and their mono-protected derivatives, are privileged scaffolds found in numerous catalysts and active pharmaceutical ingredients.[1] tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate is a valuable building block, incorporating a chiral cyclopentane core with differentiated nitrogen functionalities. Its specific (1S,3S) stereochemistry is critical to its function, making precise structural and stereochemical verification essential.
This guide provides an in-depth analysis of the structural confirmation of this compound, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical basis for its ¹H NMR spectrum, provide a detailed experimental protocol, and objectively compare the insights gained from NMR with those from complementary analytical techniques. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their projects forward.
Section 1: The Analyte – tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate
To interpret the analytical data, one must first understand the molecule's key structural features. The molecule, with a molecular formula of C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol , consists of three main components: a tert-butoxycarbonyl (Boc) protecting group, a primary amine, and a 1,3-disubstituted cyclopentane ring with a defined cis stereorelationship between the two nitrogen substituents.[2]
The Boc group provides a robust, easily identifiable signature in the ¹H NMR spectrum. The primary amine and the carbamate's N-H proton are also key features, though their signals can be variable. The cyclopentane ring's protons present the most complex region of the spectrum, where the molecule's stereochemistry is encoded in the chemical shifts and coupling constants.
Caption: Molecular structure of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate with key protons highlighted.
Section 2: Primary Analytical Technique: ¹H NMR Spectroscopy
¹H NMR is the most powerful tool for confirming the constitution of small organic molecules. It provides information on the chemical environment, connectivity, and relative number of protons.
Predicted ¹H NMR Spectral Analysis
The following is a detailed prediction of the ¹H NMR spectrum, typically recorded in a solvent like CDCl₃ or DMSO-d₆. The chemical environment significantly influences the exact chemical shifts (δ) in parts per million (ppm).[3]
-
tert-Butyl Protons (-C(CH₃)₃):
-
Expected Chemical Shift (δ): ~1.4-1.5 ppm.
-
Multiplicity: Singlet (s).
-
Integration: 9H.
-
Rationale: This signal is one of the most reliable diagnostic peaks for a Boc-protected amine.[4] The nine protons are chemically equivalent due to rapid rotation around the C-C bonds and are isolated from other protons, resulting in a sharp, intense singlet. Its integration value of 9H provides a crucial reference for determining the relative number of other protons in the molecule.
-
-
Carbamate and Amine Protons (-NH- and -NH₂):
-
Expected Chemical Shift (δ): Highly variable, typically broad signals from ~1.5 to 4.0 ppm, and sometimes higher for the carbamate NH.
-
Multiplicity: Broad singlet (br s).
-
Integration: 1H (NH) and 2H (NH₂).
-
Rationale: These protons can undergo chemical exchange with each other and with trace amounts of water in the solvent, which broadens their signals. Their chemical shifts are also highly dependent on solvent, concentration, and temperature due to hydrogen bonding. A common validation technique is a "D₂O shake," where adding a drop of D₂O to the NMR tube results in the disappearance of these signals as the protons are replaced by non-NMR-active deuterium.
-
-
Methine Protons (H-1 and H-3):
-
Expected Chemical Shift (δ): ~3.5-4.2 ppm (H-1, adjacent to carbamate) and ~3.0-3.6 ppm (H-3, adjacent to amine).
-
Multiplicity: Multiplet (m).
-
Integration: 1H each.
-
Rationale: These protons are attached to carbons bearing electronegative nitrogen atoms, causing a significant downfield shift from the typical alkane region.[5] The H-1 proton, adjacent to the electron-withdrawing carbamate group, is expected to be further deshielded (shifted further downfield) than the H-3 proton, which is adjacent to the primary amine. Both will appear as complex multiplets due to spin-spin coupling with the adjacent methylene protons on the cyclopentane ring.
-
-
Cyclopentane Methylene Protons (H-2, H-4, H-5):
-
Expected Chemical Shift (δ): ~1.2-2.2 ppm.
-
Multiplicity: Complex multiplets (m).
-
Integration: 6H total.
-
Rationale: These protons reside in the aliphatic region of the spectrum. Due to the rigidity of the cyclopentane ring and the chiral centers, the protons on each methylene unit are diastereotopic, meaning they are chemically non-equivalent. This non-equivalence, combined with both geminal (coupling to the proton on the same carbon) and vicinal (coupling to protons on adjacent carbons) interactions, leads to highly complex, overlapping multiplets that can be challenging to resolve without advanced 2D NMR techniques (like COSY and HSQC).
-
Section 3: Experimental Protocol for ¹H NMR Analysis
Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data.
Caption: Standard workflow for ¹H NMR analysis from sample preparation to data processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-25 mg of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate into a clean, dry vial.[6] For small molecules, this concentration range provides excellent signal-to-noise in a reasonable time without causing line broadening due to high viscosity.[7]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Deuterated solvents are used to avoid large interfering signals from the solvent itself and to provide a signal for the spectrometer's lock system.
-
Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7] Particulates can severely degrade the magnetic field homogeneity, leading to poor spectral resolution.
-
Add an internal standard, such as tetramethylsilane (TMS), if absolute chemical shift accuracy is required. TMS is set to 0.00 ppm and serves as the universal reference point.[8]
-
-
Data Acquisition (on a 400 MHz spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample volume. This process narrows the spectral lines, improving resolution.
-
Acquire the ¹H NMR spectrum. A typical acquisition involves 16 to 64 scans, which are averaged to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate peak shapes and integration.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).[4]
-
Integrate all signals to determine the relative ratios of the protons corresponding to each peak.
-
Section 4: Comparison with Alternative and Complementary Analytical Techniques
While ¹H NMR is indispensable, a multi-technique approach is required for complete structural validation and purity assessment. No single technique can provide all the necessary information.[9]
| Analytical Technique | Expected Observation | Information Confirmed |
| ¹H NMR Spectroscopy | Predicted signals at ~1.4 (s, 9H), 1.2-2.2 (m, 6H), 3.0-3.6 (m, 1H), 3.5-4.2 (m, 1H), and broad NH/NH₂ signals. | - Presence of key functional groups (Boc, amines).- Connectivity of protons (via coupling patterns).- Relative number of protons in different environments.- Diastereotopic nature of ring protons, consistent with chirality. |
| ¹³C NMR Spectroscopy | - Carbonyl carbon (~155 ppm).- Quaternary Boc carbon (~80 ppm).- Methine carbons (~50-60 ppm).- Methylene carbons (~20-40 ppm).- Methyl Boc carbons (~28 ppm). | - Confirms the number of unique carbon environments.- Corroborates the carbon skeleton of the molecule. |
| Mass Spectrometry (ESI-MS) | - Positive Ion Mode: [M+H]⁺ at m/z 201.29.- Fragmentation: Common loss of the Boc group (-100 Da) or isobutylene (-56 Da).[10] | - Confirms the molecular weight of the compound.- Provides structural information through characteristic fragmentation patterns. |
| Chiral HPLC | A single sharp peak when analyzed on a suitable chiral stationary phase (e.g., polysaccharide-based).[11][12] | - Confirms the enantiomeric purity of the sample.- Distinguishes the desired enantiomer from its mirror image, which is impossible with standard NMR.[13] |
In-Depth Comparison
-
¹H NMR vs. Chiral HPLC: ¹H NMR confirms the compound's constitution and relative stereochemistry (cis vs. trans), but it cannot distinguish between the (1S,3S) enantiomer and its (1R,3R) mirror image. Chiral HPLC is the gold standard for determining enantiomeric excess (ee), a critical parameter for any chiral compound used in drug development.[11][14]
-
¹H NMR vs. Mass Spectrometry: Mass spectrometry provides the molecular weight with high accuracy, confirming the elemental composition.[15] ¹H NMR, conversely, details how those atoms are connected. The two techniques are highly complementary; MS confirms "what it is" by weight, while NMR confirms "how it's put together."
-
¹H NMR vs. ¹³C NMR: ¹³C NMR provides a less crowded spectrum and directly counts the number of non-equivalent carbons.[16] For this molecule, it would clearly show the expected 7 unique carbon signals (3 for Boc, 4 for the cyclopentane ring, assuming C2/C5 and C4 are unique due to the chiral environment). This complements the proton data, especially in confirming the carbon backbone.
Conclusion
The structural confirmation of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate relies heavily on ¹H NMR spectroscopy as the primary tool for elucidating its covalent framework and relative stereochemistry. The characteristic singlet of the Boc group, combined with the distinct signals for the methine and methylene protons of the cyclopentane ring, provides a unique fingerprint for the molecule.
However, this guide emphasizes that scientific integrity demands a holistic analytical approach. While ¹H NMR excels at defining the structure, it must be supported by Mass Spectrometry to confirm molecular weight, ¹³C NMR to validate the carbon skeleton, and, most critically, Chiral HPLC to establish enantiomeric purity. The integration of these techniques provides a self-validating system, ensuring that the identity, structure, and purity of this important chiral building block are confirmed with the highest degree of confidence.
References
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
University of Ottawa NMR Facility. NMR Sample Preparation. [Link]
-
Valverde, I., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Nature Reviews Chemistry. [Link]
-
Pirkle, W. H., & Welch, C. J. (1998). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Journal of Chemical Education, 75(11), 1447. [Link]
-
University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]
-
American Chemical Society Publications. Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. ACS Publications. [Link]
-
MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]
-
Ismail, O. (2016). Contemporary Analysis of Chiral Molecules. LCGC International. [Link]
-
ResearchGate. 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]
-
Wang, S., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1836–1856. [Link]
-
Chiralpedia. Part 7: Analytical Techniques for Stereochemistry. [Link]
-
PubChem. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Oregon State University. 1H NMR Chemical Shifts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
A Scientist's Guide to Interpreting the Mass Spectrum of (1S,3S)-3-Amino-1-(Boc-amino)cyclopentane
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a comprehensive interpretation of the mass spectrum of (1S,3S)-3-Amino-1-(Boc-amino)cyclopentane, a chiral diamine building block crucial in the synthesis of complex pharmaceutical agents. We will explore the expected fragmentation pathways under both hard and soft ionization techniques, comparing its mass spectral behavior to potential isomers and outlining the experimental protocols necessary for robust analysis.
The Compound in Focus: (1S,3S)-3-Amino-1-(Boc-amino)cyclopentane
(1S,3S)-3-Amino-1-(Boc-amino)cyclopentane is a strategically important synthetic intermediate. Its rigid cyclopentyl scaffold, coupled with two distinct amino functionalities—one free and one protected with a tert-butyloxycarbonyl (Boc) group—offers chemists a versatile platform for constructing intricate molecular architectures with defined stereochemistry. Understanding its behavior under mass spectrometric analysis is critical for reaction monitoring, purity assessment, and structural confirmation.
Molecular Formula: C₁₀H₂₀N₂O₂ Molecular Weight: 200.28 g/mol
Principles of Mass Spectrometry in Organic Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] The process involves ionizing a sample, separating the resulting ions based on their m/z, and detecting them.[2] The choice of ionization method significantly influences the resulting mass spectrum.
-
Electron Ionization (EI): A "hard" ionization technique that bombards molecules with high-energy electrons (typically 70 eV).[3][4] This process imparts significant energy, leading to extensive fragmentation.[5] While the molecular ion peak may be weak or absent, the rich fragmentation pattern provides detailed structural information.[6]
-
Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a liquid solution.[2] ESI is particularly useful for polar and thermally labile molecules, often producing a prominent protonated molecule peak ([M+H]⁺) with minimal fragmentation.[7] Tandem mass spectrometry (MS/MS) can then be employed to induce and analyze fragmentation.
Predicted Mass Spectrum and Fragmentation Analysis
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion ([M]⁺˙) is expected at an m/z of 200. Due to the presence of two nitrogen atoms, the molecular weight is even, which is consistent with the nitrogen rule.[8] However, acyclic aliphatic amines often show weak molecular ion peaks.[9] Given the cyclic nature of this compound, a discernible molecular ion peak is more likely.
The primary fragmentation pathways are anticipated to be driven by the presence of the two amino groups and the Boc protecting group.
Key Predicted EI Fragmentation Pathways:
-
Loss of the Boc Group: The most characteristic fragmentation for Boc-protected amines involves the loss of the Boc group or its fragments.
-
Loss of isobutylene (C₄H₈, 56 Da): A common fragmentation pathway for Boc groups is the loss of isobutylene via a McLafferty-type rearrangement, leading to a fragment at m/z 144 .[1]
-
Loss of the tert-butyl radical (•C(CH₃)₃, 57 Da): Cleavage of the C-O bond can result in the loss of a tert-butyl radical, yielding a fragment at m/z 143 .
-
Loss of the entire Boc group (C₅H₉O₂, 101 Da): Cleavage of the N-C bond of the carbamate can lead to the loss of the Boc group, resulting in a fragment at m/z 99 .
-
-
α-Cleavage adjacent to the Amino Groups: Amines readily undergo α-cleavage, where the bond between the α- and β-carbons is broken, producing a resonance-stabilized iminium ion.[9]
-
α-Cleavage at the C1 position: Cleavage of the C1-C2 or C1-C5 bond can lead to ring-opening and subsequent fragmentation, generating various iminium ions.
-
α-Cleavage at the C3 position: Cleavage of the C2-C3 or C3-C4 bond will also initiate ring-opening fragmentation pathways.
-
-
Cyclopentane Ring Fragmentation: The cyclopentane ring itself can fragment after initial ionization or ring-opening. This can lead to the loss of ethene (C₂H₄, 28 Da), resulting in a fragment at m/z 172 from the molecular ion, or further fragmentation of smaller ions.
The following Graphviz diagram illustrates the predicted major fragmentation pathways under Electron Ionization.
Caption: Predicted EI fragmentation of (1S,3S)-3-Amino-1-(Boc-amino)cyclopentane.
Electrospray Ionization (ESI) Fragmentation
Under positive ion ESI, the molecule is expected to be readily protonated at either of the nitrogen atoms, yielding a prominent protonated molecule, [M+H]⁺, at m/z 201 . In-source fragmentation is generally minimal, but tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the [M+H]⁺ ion.
Key Predicted ESI-MS/MS Fragmentation Pathways:
The fragmentation of the protonated molecule will likely follow pathways similar to those in EI, but initiated from a closed-shell ion.
-
Loss of Boc Group Fragments: This is expected to be a dominant fragmentation pathway in ESI-MS/MS.
-
Loss of isobutylene (56 Da): This would result in a fragment at m/z 145 .
-
Loss of tert-butanol (74 Da): This can also occur from the protonated Boc group, leading to a fragment at m/z 127 .
-
Complete loss of the Boc group (100 Da as isobutylene + CO₂): This would produce a fragment at m/z 101 , corresponding to the protonated diaminocyclopentane.
-
The following Graphviz diagram illustrates the predicted major fragmentation pathways under ESI-MS/MS.
Caption: Predicted ESI-MS/MS fragmentation of protonated (1S,3S)-3-Amino-1-(Boc-amino)cyclopentane.
Summary of Predicted Key Fragments
| Ionization | m/z (Predicted) | Proposed Fragment | Notes |
| EI | 200 | [C₁₀H₂₀N₂O₂]⁺˙ | Molecular Ion |
| EI | 144 | [C₆H₁₂N₂O₂]⁺˙ | Loss of isobutylene |
| EI | 143 | [C₆H₁₁N₂O₂]⁺ | Loss of tert-butyl radical |
| EI | 99 | [C₅H₁₁N₂]⁺ | Loss of Boc group |
| EI | 57 | [C₄H₉]⁺ | tert-butyl cation |
| ESI | 201 | [C₁₀H₂₁N₂O₂]⁺ | Protonated Molecule |
| ESI-MS/MS | 145 | [C₆H₁₃N₂O₂]⁺ | Loss of isobutylene from [M+H]⁺ |
| ESI-MS/MS | 101 | [C₅H₁₃N₂]⁺ | Loss of Boc group from [M+H]⁺ |
Comparison with Isomeric Structures
Mass spectrometry can be a powerful tool to differentiate between isomers. Let's consider the isomeric (1R,2S)-2-Amino-1-(Boc-amino)cyclopentane. While the molecular weight is identical, the fragmentation patterns, particularly the relative abundances of certain fragments resulting from ring-opening and interactions between the two amino groups, could differ due to stereochemical and positional differences. For instance, the proximity of the amino groups in the 1,2-isomer might facilitate unique fragmentation pathways involving both nitrogen atoms, which would be less likely in the 1,3-isomer. A detailed analysis of the relative intensities of the fragment ions would be necessary to distinguish these isomers definitively.
Experimental Protocols
Sample Preparation
-
For EI-MS (typically coupled with GC):
-
Dissolve a small amount (approx. 1 mg) of (1S,3S)-3-Amino-1-(Boc-amino)cyclopentane in a volatile organic solvent such as methanol or dichloromethane (1 mL).
-
If necessary, derivatize the free amino group to improve volatility and thermal stability, for example, by acylation. However, for direct infusion EI, this is not required.
-
-
For ESI-MS (typically coupled with LC or direct infusion):
-
Prepare a dilute solution (e.g., 1-10 µg/mL) of the analyte in a solvent system compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Mass Spectrometric Analysis Workflow
The following diagram outlines a typical workflow for the mass spectrometric analysis of (1S,3S)-3-Amino-1-(Boc-amino)cyclopentane.
Caption: General workflow for mass spectrometric analysis.
Conclusion
The interpretation of the mass spectrum of (1S,3S)-3-Amino-1-(Boc-amino)cyclopentane relies on a predictive understanding of the fragmentation behavior of its key functional groups: the Boc-protected amine, the free amine, and the cyclopentyl ring. Under EI, significant fragmentation is expected, with key losses related to the Boc group. ESI analysis will likely yield a stable protonated molecule, allowing for controlled fragmentation studies via MS/MS, again dominated by the loss of the Boc protecting group. This guide provides a foundational framework for researchers to confidently identify and characterize this important synthetic building block, ensuring the integrity and success of their research and development endeavors.
References
-
Maricopa Open Digital Press. Principles of Mass Spectrometry – Organic Chemistry. Available at: [Link]
-
Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Available at: [Link]
- S. K. G, et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662.
- Ghosh, D., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 637-646.
-
Fiveable. 1.3 Mass spectrometry (MS) - Organic Chemistry II. Available at: [Link]
-
Doc Brown's Chemistry. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and... Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
- Guichard, G., et al. (1996). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of medicinal chemistry, 39(10), 2030–2039.
-
JoVE. (2023). Video: Mass Spectrometry of Amines. Available at: [Link]
-
Whitman College. GCMS Section 6.15. Available at: [Link]
-
Chemistry LibreTexts. (2019). 2.2: Mass Spectrometry. Available at: [Link]
-
Wikipedia. Electron ionization. Available at: [Link]
-
LCGC International. Electron Ionization for GC–MS. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Available at: [Link]
-
JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Available at: [Link]
-
Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
-
Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]
- Duffield, A. M., et al. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(13), 2926–2932.
-
MySkinRecipes. (1R,3S)-3-Amino-1-(Boc-amino)cyclopentane. Available at: [Link]
-
PubChem. (1R,3S)-3-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid. Available at: [Link]
-
Sunway Pharm Ltd. (1S,3R)-3-Amino-1-(boc-amino)cyclopentane - CAS:1031335-25-7. Available at: [Link]
-
PubChem. (1S,3R)-3-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid. Available at: [Link]
-
ACS Publications. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. Available at: [Link]
-
ACS Pharmacology & Translational Science. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. Available at: [Link]
-
National Institutes of Health. Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure. Available at: [Link]
-
ResearchGate. An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. Available at: [Link]
-
MDPI. Mass Spectrometry of Esterified Cyclodextrins. Available at: [Link]
-
UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam. Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. Available at: [Link]
-
Canadian Science Publishing. Linear oligopeptides. 188.Crystallographic characterization of the conformation of the 1-aminocyclopentane-1-carboxylic acid residue in simple derivatives. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance Liquid Chromatography Methods for Purity Determination of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate
Introduction: The Analytical Imperative for a Chiral Building Block
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate is a critical chiral building block used in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a Boc-protected amine and a free primary amine on a cyclopentyl scaffold, presents distinct analytical challenges. The determination of its purity is a multi-faceted task that encompasses quantifying related substances, residual solvents, and, most critically, its stereoisomeric purity.
This guide provides an in-depth comparison of strategic HPLC-based approaches for the comprehensive purity assessment of this compound. We will move beyond simple procedural lists to explore the underlying rationale for each method, grounded in established chromatographic principles and regulatory expectations. The core analytical hurdles for this molecule are:
-
Poor UV Absorbance: The molecule lacks a significant chromophore, rendering direct UV detection insensitive for trace impurity analysis.
-
High Polarity: The presence of a free amine group imparts high polarity, making it difficult to retain on traditional reversed-phase (RP) columns.
-
Chirality: As a specific stereoisomer, its synthesis can yield other stereoisomers (enantiomers and diastereomers) that must be identified and controlled.
We will compare three distinct, yet complementary, HPLC strategies designed to overcome these specific challenges: Reversed-Phase HPLC with Pre-Column Derivatization, Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral HPLC for enantiomeric purity.
Method 1: Reversed-Phase HPLC with Pre-Column Derivatization for Related Substances
Expert Rationale: Overcoming Insensitive Detection
The most direct path to enhancing detection sensitivity for molecules lacking a chromophore is to introduce one chemically. Pre-column derivatization is a robust technique where the analyte is reacted with a labeling agent to form a derivative with strong UV absorbance or fluorescence.[1] For primary amines like our target compound, reagents such as 4-chloro-7-nitrobenzofurazan (NBD-Cl) or Dansyl Chloride are highly effective.[2][3] This approach not only solves the sensitivity issue but also improves chromatographic behavior by increasing the hydrophobicity of the polar amine, leading to better retention on standard C18 columns.
Experimental Protocol: Derivatization with NBD-Cl
1. Derivatization Procedure:
-
Reagent Solution: Prepare a 1 mg/mL solution of NBD-Cl in acetonitrile.
-
Buffer: Prepare a 0.1 M sodium borate buffer, adjusted to pH 9.5.
-
Sample Preparation: Accurately weigh and dissolve the test sample in diluent (e.g., 50:50 acetonitrile:water) to a concentration of 1.0 mg/mL.
-
Reaction: In a vial, mix 100 µL of the sample solution with 200 µL of borate buffer and 200 µL of the NBD-Cl reagent solution.
-
Incubation: Cap the vial tightly and heat at 60°C for 30 minutes in a water bath or heating block.
-
Quenching: Cool the vial to room temperature and add 500 µL of a quenching solution (e.g., 0.1 M HCl) to stop the reaction. The sample is now ready for injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 30 20.0 80 25.0 80 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector: UV-Vis or Diode Array Detector (DAD) at 470 nm.
-
Injection Volume: 10 µL.
Workflow Visualization
Caption: Workflow for purity analysis via pre-column derivatization and RP-HPLC.
Trustworthiness through Validation
This method must be validated according to ICH Q2(R1) guidelines.[4][5][6] Specificity is crucial to ensure that impurities and degradation products also derivatize and are separated from the main peak. The limit of quantitation (LOQ) for key impurities should be established to demonstrate the method's sensitivity.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) with Universal Detection
Expert Rationale: Embracing Polarity
Instead of chemically modifying the analyte to suit a reversed-phase system, HILIC adapts the chromatography to the analyte's intrinsic polarity.[7][8] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or amino-bonded) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[9][10] Retention is based on the partitioning of the polar analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[11] This technique is ideal for retaining and separating polar compounds like our target amine without derivatization.
Since we are not derivatizing, a universal detector is required. A Charged Aerosol Detector (CAD) is an excellent choice, providing near-uniform response for non-volatile analytes irrespective of their chemical structure, making it ideal for impurity profiling.
Experimental Protocol: HILIC-CAD
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a diluent compatible with the initial mobile phase (e.g., 90:10 acetonitrile:water) to a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
2. HILIC Conditions:
-
Column: Amide-based HILIC column (e.g., 4.6 mm x 100 mm, 3.0 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0.
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0.
-
Gradient Program:
Time (min) %B 0.0 2 15.0 40 20.0 40 20.1 2 | 25.0 | 2 |
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Detector: Charged Aerosol Detector (CAD).
-
Injection Volume: 5 µL.
Workflow Visualization
Caption: Workflow for direct purity analysis using HILIC with CAD detection.
Trustworthiness through Validation
Method validation must consider the unique aspects of HILIC. Equilibration times can be longer than in RP-HPLC, so system suitability must include checks for consistent retention times. The non-linear response of CAD at high concentrations requires careful calibration curve construction for accurate impurity quantification. All procedures should adhere to the principles outlined in USP General Chapter <621> Chromatography.[12][13][14]
Method 3: Chiral HPLC for Stereoisomeric Purity
Expert Rationale: Resolving Mirror Images
For chiral molecules, purity assessment is incomplete without confirming enantiomeric excess (%ee). Enantiomers have identical physical properties in a non-chiral environment, making their separation impossible on standard achiral columns. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this task.[15] It employs a Chiral Stationary Phase (CSP) that creates a chiral environment within the column.[16] The enantiomers of the analyte form transient, diastereomeric complexes with the CSP, which have different energies of interaction, leading to different retention times and thus, separation.[16] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and effective for separating a wide range of chiral compounds, including amines.[15][17]
Experimental Protocol: Chiral Normal-Phase HPLC
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter.
2. Chiral HPLC Conditions:
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak IA or equivalent, 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v).
-
Mode: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detector: UV-Vis Detector at 215 nm (detecting the carbamate group).
-
Injection Volume: 10 µL.
Workflow Visualization
Caption: Principle of enantiomer separation on a Chiral Stationary Phase (CSP).
Trustworthiness through Validation
Validation for a chiral method focuses on specificity and limit of quantitation. The method must demonstrate baseline resolution (Rs > 1.5) between the desired (1S,3S) isomer and its enantiomer, the (1R,3R) isomer. The LOQ for the undesired enantiomer must be sufficiently low (typically ≤ 0.1%) to meet regulatory requirements for chiral purity.
Comparative Analysis of Methodologies
To aid in method selection, the three approaches are compared below based on their primary application and performance characteristics.
| Parameter | Method 1: RP-HPLC (Derivatization) | Method 2: HILIC-CAD | Method 3: Chiral HPLC |
| Primary Goal | Quantification of related substances and degradation products. | Quantification of polar related substances without derivatization. | Determination of enantiomeric purity (%ee). |
| Principle | Increased hydrophobicity and UV absorbance via chemical derivatization. | Partitioning of polar analytes on a polar stationary phase.[8][9] | Differential interaction of enantiomers with a chiral stationary phase.[16] |
| Pros | - High sensitivity with UV/FLD.- Uses standard RP columns.- Robust and well-established. | - No derivatization required.- Universal detection with CAD.- Excellent for polar impurities. | - Direct measurement of enantiomers.- High specificity for stereoisomers.- Gold standard for chiral purity.[15] |
| Cons | - Sample preparation is complex and time-consuming.- Derivatization may introduce artifacts.- Incomplete reactions can lead to inaccurate results. | - Requires universal detector (CAD/MS).- Longer column equilibration times.- Mobile phase preparation can be more complex. | - Requires expensive specialized columns.- Method development can be challenging.- Often uses normal-phase solvents. |
| Typical Run Time | 20-30 minutes | 20-25 minutes | 15-30 minutes |
| Detector | UV-Vis, DAD, Fluorescence | CAD, ELSD, Mass Spectrometry (MS) | UV-Vis, DAD |
| Regulatory Standing | Widely accepted; validation must prove reaction consistency. Governed by ICH Q2(R1) and USP <621>.[18][19][20] | Accepted; detector linearity and system suitability are key validation points. | Required for chiral drugs; methodology is well-established in regulatory filings. |
Conclusion and Recommendations
There is no single "best" method for determining the purity of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate. A comprehensive quality control strategy requires a combination of these orthogonal techniques.
-
For routine purity testing and stability studies focusing on related substances, the Reversed-Phase HPLC with Derivatization method offers the best combination of sensitivity and robustness, especially when a universal detector like CAD or MS is not available.
-
When dealing with highly polar impurities or to develop an orthogonal method for impurity profiling, the HILIC-CAD approach is superior. It avoids the complexities of derivatization and provides a more accurate picture of non-chromophoric impurities.
-
For release testing and ensuring the stereochemical integrity of the material, the Chiral HPLC method is non-negotiable and mandatory. It is the only technique that can confirm the enantiomeric purity of the final product.
Ultimately, a robust analytical package for this critical intermediate would involve a validated chiral method for stereoisomeric control and either the derivatization-RP or HILIC method for the control of all other process-related impurities and degradation products. This multi-faceted approach ensures that the material meets the stringent purity requirements necessary for the synthesis of safe and effective pharmaceuticals.
References
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]
-
<621> CHROMATOGRAPHY. US Pharmacopeia (USP). Available at: [Link]
-
Subotić, S., & D'Ovidio, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
Hydrophilic Interaction (HILIC) Columns. Biocompare. Available at: [Link]
-
Hydrophilic interaction chromatography. Wikipedia. Available at: [Link]
-
Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]
-
Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. ACS Publications. Available at: [Link]
-
A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
-
Are You Sure You Understand USP <621>? LCGC International. Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
-
Quality Guidelines. ICH. Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]
-
A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. Available at: [Link]
-
Derivatization. Chemistry LibreTexts. Available at: [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Chromatography Today. Available at: [Link]
-
Chiral Separation by HPLC Using the Ligand-Exchange Principle. Springer. Available at: [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
(PDF) Chiral HPLC Separation on Derivatized Cyclofructan Versus Cyclodextrin Stationary Phases. ResearchGate. Available at: [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. biocompare.com [biocompare.com]
- 11. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 12. usp.org [usp.org]
- 13. <621> CHROMATOGRAPHY [drugfuture.com]
- 14. agilent.com [agilent.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 17. yakhak.org [yakhak.org]
- 18. Chromatography [usp.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. starodub.nl [starodub.nl]
A Senior Application Scientist's Guide: Comparing tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate with other Boc-Protected Diamines in Modern Drug Discovery
Introduction: The Critical Role of Diamine Building Blocks
In the intricate landscape of modern drug discovery and organic synthesis, mono-Boc-protected diamines have emerged as indispensable building blocks. Their utility spans from the construction of complex scaffolds to their pivotal role as linkers in bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The choice of a diamine linker is far from trivial; it critically influences a molecule's conformational rigidity, solubility, and its ability to correctly orient binding motifs, ultimately dictating therapeutic efficacy.[3][4]
This guide provides an in-depth comparative analysis of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate , a conformationally restricted diamine, against a spectrum of alternative Boc-protected diamines. We will explore how structural nuances—such as scaffold rigidity, ring size, and stereochemistry—translate into tangible differences in performance and application, supported by experimental data and detailed protocols for their use.
Structural and Physicochemical Properties: A Comparative Overview
The defining characteristics of a diamine building block are its length, flexibility, and the three-dimensional space defined by its functional groups. The selection of a specific diamine scaffold is a key strategic decision in molecular design.
Our focus molecule, tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate (CAS 645400-44-8), presents a unique profile.[5][6][7] Its rigid cyclopentane core restricts conformational freedom, which can reduce the entropic penalty upon binding to a biological target.[4] The (1S,3S) cis-stereochemistry places the primary amine and the protected amine on the same face of the ring, establishing a precise spatial and vectorial relationship between them.
To contextualize its properties, we will compare it against three classes of alternatives:
-
Acyclic Diamines: Offering maximum flexibility.
-
Alternative Cyclic Diamines: Varying in ring size and conformational profile.
-
Stereoisomeric Diamines: Demonstrating the impact of spatial arrangement.
Table 1: Comparative Physicochemical Properties of Selected Boc-Protected Diamines
| Compound Name | Structure | CAS Number | Molecular Weight ( g/mol ) | Scaffold Type | Key Features |
| tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate | Chemical structure of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate | 645400-44-8[7] | 200.28[7] | Rigid 5-membered ring | cis-stereochemistry, defined vector |
| tert-Butyl (3-aminopropyl)carbamate | Chemical structure of tert-Butyl (3-aminopropyl)carbamate | 75178-96-0 | 174.24 | Acyclic C3 Linker | Highly flexible, linear |
| tert-Butyl (4-aminocyclohexyl)carbamate | Chemical structure of tert-Butyl (4-aminocyclohexyl)carbamate | 195314-59-1 | 214.30 | Flexible 6-membered ring | Access to cis/trans isomers with distinct chair conformations |
| tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | Chemical structure of tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | 774212-81-6[8] | 200.28[8] | Rigid 5-membered ring | trans-stereochemistry, extended linear geometry |
Performance in Application: Rigidity vs. Flexibility in PROTAC Design
The most prominent application for these building blocks is in the synthesis of PROTACs, which function by inducing proximity between a target protein and an E3 ubiquitin ligase.[1][3] The linker connecting the two binding moieties is crucial for the stability and geometry of the resulting ternary complex.[4]
-
Rigid Scaffolds (e.g., tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate): The constrained nature of the cyclopentyl ring provides a well-defined and predictable geometry. This rigidity can be advantageous for optimizing specific protein-protein interactions within the ternary complex, potentially leading to higher degradation efficiency. The cis configuration provides a "V" shape, while the trans isomer offers a more linear, extended presentation of the exit vectors.[8]
-
Flexible Acyclic Scaffolds (e.g., tert-Butyl (3-aminopropyl)carbamate): Acyclic linkers provide conformational flexibility, allowing the PROTAC to more easily adopt a conformation suitable for ternary complex formation.[2] However, this flexibility comes at the cost of a higher entropic penalty upon binding and can lead to suboptimal pharmacological properties.[4]
-
Larger Cyclic Scaffolds (e.g., tert-Butyl (4-aminocyclohexyl)carbamate): The cyclohexane ring offers a different set of conformational possibilities, primarily the chair form, which places substituents in distinct axial and equatorial positions. This provides another tool for fine-tuning the spatial relationship between the connected ligands.
The choice is therefore a strategic balance. Initial screening may benefit from flexible linkers to establish feasibility, while lead optimization often involves introducing more rigid linkers to improve potency and drug-like properties.[4]
Key Experimental Methodologies
The successful application of these building blocks relies on robust and reproducible synthetic protocols. Below are validated methodologies for their preparation and use.
Protocol 1: Selective Mono-Boc Protection of a Symmetrical Diamine
Achieving mono-protection of a symmetrical diamine is a common challenge that can be overcome by differentiating the two amine groups in situ. This protocol leverages the monoprotonation of the diamine to deactivate one amine towards Boc anhydride.[9][10][11]
Causality: By adding one equivalent of acid, a diamine is converted into its hydrochloride salt. In solution, an equilibrium exists between the diprotonated, monoprotonated, and free diamine species. The dominant species is the monoprotonated form, which contains one reactive free amine and one unreactive ammonium salt.[9][12] This allows for the selective acylation of the free amine by (Boc)₂O.
Step-by-Step Protocol:
-
Dissolve the symmetrical diamine (e.g., cis-1,3-diaminocyclopentane) (1.0 eq) in anhydrous methanol (approx. 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chlorotrimethylsilane (1.0 eq) in anhydrous methanol. This generates one equivalent of HCl in situ.[11] Stir for 30 minutes at 0 °C.
-
To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in methanol dropwise over 1 hour.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to neutralize the HCl salt and remove unreacted (Boc)₂O byproducts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the mono-Boc-protected diamine. Further purification by column chromatography may be necessary.[9]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Step-by-Step Protocol (using HCl in Dioxane):
-
Dissolve the Boc-protected diamine (1.0 eq) in a minimal amount of 1,4-dioxane or dichloromethane.
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature. [13]3. Stir the mixture for 1-4 hours. Monitor the reaction progress by TLC or LC-MS. [13]4. Upon completion, the product often precipitates as the dihydrochloride salt.
-
The solvent can be removed under reduced pressure, or the solid product can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove organic impurities.
-
The resulting salt can be used directly in the next step or neutralized with a base to obtain the free diamine.
Table 2: Representative Boc Deprotection Conditions
| Method | Reagents & Solvent | Temperature | Typical Time | Yield (%) | Advantages & Considerations |
| Standard Acidolysis | 4M HCl in 1,4-Dioxane | Room Temp. | 1-4 h [13] | >95% | High yield; product precipitates as HCl salt, aiding isolation. [13] |
| TFA | 20-50% TFA in DCM | Room Temp. | 0.5-2 h [14] | >95% | Fast and efficient; requires removal of corrosive TFA. [14][15] |
| Thermal (Flow) | Methanol or TFE | 120-240 °C [16] | 20-45 min | 73-100% | Milder for acid-sensitive substrates; requires specialized equipment. [16] |
| Lewis Acid | TMSI or ZnBr₂ in DCM | Room Temp. | 2-12 h | Variable | Useful for substrates with other acid-labile groups. [14][15] |
Conclusion and Outlook
The selection of a mono-Boc-protected diamine is a critical decision in the design of complex molecules. tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate offers a compelling option for researchers seeking to introduce conformational rigidity and a precisely defined stereochemical architecture into their compounds. Its rigid cyclopentane backbone provides a stark contrast to the flexibility of common acyclic diamines and offers a different geometric profile than larger cyclic systems like cyclohexane derivatives.
The comparative data and protocols presented here underscore that there is no single "best" diamine; rather, the optimal choice is dictated by the specific synthetic goal. For initial discovery efforts, a flexible linker may be ideal. For lead optimization, where fine-tuning of spatial parameters is paramount, rigid linkers like the title compound and its stereoisomers become invaluable tools. As the field of drug discovery, particularly in areas like PROTACs, continues to advance, the demand for a diverse and well-characterized portfolio of such diamine building blocks will only grow.
References
- Benchchem. (n.d.). Experimental procedure for deprotection of Boc-protected amines.
- ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-Protected PEG3 Diamine: A Key Component in PROTAC Technology Advancements.
- Enamine. (n.d.). Linkers for Linkerology.
- Benchchem. (n.d.). The Strategic Application of Boc Protecting Groups in PROTAC Synthesis: A Guide for Researchers.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
- RSC Publishing. (2020, June 23). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- BLDpharm. (2021, November 12). Application of Linkers in Chemical Biology. BLD Insights.
- NIH. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC.
- ResearchGate. (2007, March 10). Selective Mono‐BOC Protection of Diamines.
- Sigma-Aldrich. (n.d.). tert-butyl n-[(1S,3S)-3-aminocyclopentyl]carbamate | 645400-44-8.
- Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)
- Synthonix. (n.d.). tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate - [B24709].
- Benchchem. (n.d.). A Comparative Guide to Boc Protection Methodologies in Chemical Synthesis.
- Redalyc. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
- SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. J. Mex. Chem. Soc.
- ResearchGate. (2025, August 6). (PDF) Selective Mono‐BOC Protection of Diamines.
- Sigma-Aldrich. (n.d.). Mono-Boc-Protection of Diamines.
- PubChem. (n.d.). tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate.
- ChemScene. (n.d.). tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate | 645400-44-8.
- PubChem. (n.d.). tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate.
- PubChem. (n.d.). tert-butyl N-[(1S,4S)-4-aminocycloheptyl]carbamate.
- Apollo Scientific. (n.d.). tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate.
- Ambeed.com. (n.d.). tert-Butyl (3-aminopropyl)carbamate.
- BroadPharm. (n.d.). tert-butyl (8-aminooctyl)carbamate, 88829-82-7.
- Sigma-Aldrich. (n.d.). tert-Butyl (4-aminocyclohexyl)carbamate AldrichCPR 195314-59-1.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Linkers for Linkerology - Enamine [enamine.net]
- 3. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-butyl n-[(1S,3S)-3-aminocyclopentyl]carbamate | 645400-44-8 [sigmaaldrich.com]
- 6. Synthonix, Inc > 645400-44-8 | tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate [synthonix.com]
- 7. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. redalyc.org [redalyc.org]
- 11. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jk-sci.com [jk-sci.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternative Protecting Groups for (1S,3S)-Cyclopentane-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the development of novel therapeutics and complex molecular architectures, the selective functionalization of polyamines is a critical challenge. (1S,3S)-Cyclopentane-1,3-diamine, a chiral scaffold of significant interest, presents a classic case of this challenge. The presence of two nucleophilic amino groups with similar reactivity necessitates a robust and orthogonal protection strategy to enable sequential and site-selective modifications. This guide provides an in-depth, objective comparison of alternative protecting groups to the commonly used tert-butoxycarbonyl (Boc) group for the mono-protection of (1S,3S)-cyclopentane-1,3-diamine. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present comparative data to inform your selection of an optimal protection strategy.
The Principle of Orthogonal Protection in Diamine Chemistry
The cornerstone of a successful strategy for protecting diamines lies in the principle of orthogonality. Orthogonal protecting groups can be removed under distinct sets of conditions, allowing for the selective deprotection of one amine in the presence of another protected amine. This enables the controlled, stepwise elaboration of the molecule, a crucial aspect in the synthesis of complex pharmaceuticals and other advanced materials.[1][2] The choice of protecting groups is dictated by their stability to various reaction conditions, the ease of their introduction and removal, and their impact on the physicochemical properties of the intermediate compounds.
Comparative Analysis of Amine Protecting Groups
While the tert-butoxycarbonyl (Boc) group is a workhorse in amine protection due to its stability and straightforward acid-labile cleavage, a range of other protecting groups offer unique advantages in terms of orthogonality and cleavage conditions. This section provides a comparative overview of several key protecting groups for the mono-protection of (1S,3S)-cyclopentane-1,3-diamine.
| Protecting Group | Reagent for Protection | Typical Yield (%) | Deprotection Conditions | Orthogonality & Remarks |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, Me₃SiCl/MeOH | 65-95[1] | Strong acid (TFA, HCl) | Orthogonal to Fmoc (base-labile) and Cbz (hydrogenolysis). Widely used due to its stability and reliable cleavage.[1][2] |
| Cbz (Carboxybenzyl) | Cbz-Cl, NaHCO₃ | Moderate to High | Hydrogenolysis (H₂, Pd/C) | Orthogonal to Boc (acid-labile) and Fmoc (base-labile). Cleavage is performed under neutral conditions.[3][4] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl, NaHCO₃ | 45-91[1] | Base (e.g., 20% piperidine in DMF) | Orthogonal to Boc (acid-labile) and Cbz (hydrogenolysis). Crucial in solid-phase peptide synthesis.[1][3] |
| Nosyl (2-Nitrobenzenesulfonyl) | Nosyl-Cl, Base | High | Thiol nucleophile (e.g., thiophenol, K₂CO₃) | Orthogonal to Boc and Cbz. Mild cleavage conditions. The strong electron-withdrawing nature of the nitro group acidifies the N-H proton, facilitating N-alkylation.[5][6] |
| Tosyl (p-Toluenesulfonyl) | Tosyl-Cl, Base | High | Strong acid (HBr, H₂SO₄) or strong reducing agents (Na/NH₃) | More robust than carbamates. Deprotection requires harsh conditions.[7] |
Experimental Protocols and Methodologies
The following section provides detailed, step-by-step protocols for the mono-protection and deprotection of (1S,3S)-cyclopentane-1,3-diamine with the aforementioned protecting groups. These protocols are based on established methodologies for similar diamines and represent a practical guide for laboratory implementation.
Selective Mono-Boc Protection
This "one-pot" method leverages the in-situ generation of one equivalent of HCl to protonate one of the amino groups, rendering it less nucleophilic and thereby facilitating the selective protection of the other.[1]
Protection Protocol:
-
Dissolve (1S,3S)-cyclopentane-1,3-diamine (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere.
-
Add chlorotrimethylsilane (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) to the mixture.
-
Stir the reaction at room temperature for 1-3 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any di-Boc protected diamine.
-
Basify the aqueous layer with 2M NaOH to a pH > 12.
-
Extract the mono-Boc protected diamine with dichloromethane.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the product.
Deprotection Protocol:
-
Dissolve the Boc-protected diamine in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.[8]
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Dissolve the residue in water and basify with NaOH to obtain the free diamine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Tosyl group - Wikipedia [en.wikipedia.org]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
A Senior Application Scientist's Guide to the LC-MS Characterization of tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate
Introduction: The Analytical Challenge of a Chiral Building Block
tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate is a chiral diamine building block crucial in the synthesis of various pharmaceutical compounds. Its structure, featuring a polar primary amine, a bulky and thermally labile tert-butoxycarbonyl (Boc) protecting group, and two chiral centers, presents a unique set of analytical challenges. Accurate characterization is paramount for ensuring stereochemical purity, monitoring reaction progress, and performing quantitative analysis in complex matrices.
This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methodologies for the robust characterization of this key synthetic intermediate. We will move beyond standard protocols to explain the fundamental reasoning behind method development choices, ensuring you can adapt and troubleshoot these techniques in your own laboratory.
Part 1: The Workhorse Method - Reversed-Phase LC-Tandem Mass Spectrometry (RP-LC-MS/MS)
For routine identification and quantification, RP-LC coupled with a tandem quadrupole mass spectrometer is the industry's gold standard.[1] This approach offers a powerful combination of chromatographic separation and the unparalleled sensitivity and selectivity of mass detection.[2] The compound's molecular weight is 200.28 g/mol , and its structure contains two basic nitrogen atoms, making it an ideal candidate for positive mode electrospray ionization (ESI).[1][3][4][5]
The Causality Behind the Method: Why These Choices?
-
Chromatography: Despite being a polar molecule, the presence of the Boc group provides sufficient hydrophobicity for retention on a standard C18 column. This is often the simplest starting point for method development.[6] The primary amine, however, can cause peak tailing due to interaction with residual silanols on the silica support. To mitigate this, an acidic mobile phase modifier like formic acid is essential. It serves two purposes: protonating the amines to ensure good ionization efficiency in the MS source and saturating silanol groups to improve chromatographic peak shape.
-
Mass Spectrometry: ESI in positive ion mode is the logical choice as the two amine groups are readily protonated to form a stable [M+H]⁺ ion at m/z 201.3. Tandem MS (MS/MS) is employed for its specificity.[1] By selecting the precursor ion (m/z 201.3) and monitoring specific, characteristic fragment ions, we can confidently identify and quantify the analyte, even in the presence of co-eluting impurities.
Experimental Workflow: RP-LC-MS/MS
The following diagram outlines the typical workflow for developing a robust LC-MS/MS method for this analyte.
Caption: General workflow for LC-MS/MS analysis.
Detailed Protocol: RP-LC-MS/MS Method
1. Standard Preparation:
-
Prepare a 1 mg/mL stock solution of tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate in methanol.
-
Serially dilute the stock solution with an initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to create working standards for calibration.
2. LC Parameters:
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
Time (min) %B 0.0 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. MS/MS Parameters:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Multiple Reaction Monitoring (MRM) Transitions:
Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Collision Energy (eV) Purpose 201.3 145.1 0.050 15 Quantifier | 201.3 | 101.1 | 0.050 | 10 | Qualifier |
Predicted Fragmentation Pathway
The choice of product ions in the MRM experiment is critical and must be based on the molecule's structure. The most probable fragmentation pathways involve the labile Boc group. Alpha-cleavage adjacent to the primary amine is also a possibility.[7]
Caption: Predicted ESI+ fragmentation of the analyte.
Part 2: Comparative Guide to Alternative Methodologies
While RP-LC-MS/MS is robust, certain analytical questions may demand alternative approaches. The choice of technique should always be driven by the specific requirements of the analysis, such as the need for chiral separation or compatibility with a different sample matrix.
| Methodology | Primary Application | Advantages | Disadvantages |
| RP-LC-MS/MS | Routine quantification & identification. | High sensitivity & selectivity, widely available.[2] | May not separate enantiomers, potential for poor retention of very polar analogues. |
| HILIC-MS | Analysis of polar compounds. | Excellent retention for polar molecules, orthogonal to RP.[8] | Can have longer equilibration times, sensitive to water content in the sample. |
| Chiral SFC-MS | Enantiomeric purity determination. | Fast separations, reduced solvent usage ("green"), excellent for chiral compounds.[9] | Requires specialized instrumentation, method development can be more complex. |
| HPLC-UV/FLD | Routine purity checks (non-MS). | Lower cost, simpler instrumentation. | Lacks specificity of MS, requires derivatization for sensitive detection of non-chromophoric amines.[10] |
Alternative 1: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS
Expertise & Experience: When dealing with metabolites or degradants where the Boc group has been cleaved, the resulting highly polar diamine will not be retained on a C18 column. HILIC is the solution.[8] It utilizes a polar stationary phase (e.g., bare silica, amide) with a high organic mobile phase. The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing strong retention for polar compounds.
Recommendation: Employ a HILIC method when analyzing for polar impurities or in metabolic studies. A typical mobile phase system would be acetonitrile with an aqueous ammonium formate buffer.
Alternative 2: Supercritical Fluid Chromatography (SFC)-MS
Expertise & Experience: The core challenge of this molecule is its chirality. Standard LC methods will not separate the (1S,3S) enantiomer from its (1R,3R) counterpart. SFC, using a chiral stationary phase (CSP), is a superior technique for this purpose.[9] It uses compressed carbon dioxide as the main mobile phase, leading to very fast and efficient separations.
Recommendation: SFC-MS is the method of choice for confirming the enantiomeric excess (e.e.) of the target compound. Common CSPs for amines include those based on polysaccharide derivatives.[11][12] The addition of a small amount of an alcohol (e.g., methanol) and an amine additive to the CO₂ mobile phase is typically required to achieve good peak shape and resolution.
Alternative 3: HPLC with Optical Detection (UV/Fluorescence)
Expertise & Experience: In a QC environment without readily available MS, HPLC with UV or fluorescence detection can be used. However, this analyte lacks a strong chromophore, resulting in poor UV sensitivity. To overcome this, derivatization is necessary. Reagents like dansyl chloride or o-phthalaldehyde (OPA) can be reacted with the primary amine to yield highly fluorescent products, enabling sensitive detection. This is a classic, albeit more laborious, approach.[10]
Recommendation: Consider this method only when MS is unavailable and high sensitivity is required. Be aware that this adds complexity (derivatization step) and does not provide the mass confirmation that is crucial for unequivocal identification.
Conclusion: Selecting the Right Tool for the Job
The characterization of tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate is a multifaceted task that highlights the importance of choosing the appropriate analytical technology.
-
For routine identification and quantification , a well-developed RP-LC-MS/MS method is the most efficient and reliable choice, offering a superb balance of speed, sensitivity, and selectivity.
-
For enantiomeric purity assessment , Chiral SFC-MS is the superior technique, providing rapid and clear separation of stereoisomers.
-
When analyzing highly polar metabolites or related impurities , HILIC-MS offers the necessary retention that reversed-phase methods lack.
By understanding the causality behind each technique's strengths and weaknesses, researchers and drug development professionals can confidently select, develop, and validate the optimal method to ensure the quality and integrity of their work.
References
-
BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]
-
Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Drug Development & Delivery. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]
-
LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]
-
Separation Science. (2023). Effective Analysis Carbamate Pesticides. Retrieved from [Link]
-
Hao, X., Dong, X., & Zhong, H. (2010). A Comparative Study of Post-column Derivatization HPLC and LC-MS/MS Determination of Carbamate Pesticide Residues in Vegetables. FOOD SCIENCE, 31(2), 183-186. Retrieved from [Link]
-
ResearchGate. (2019). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]
-
ResearchGate. (2013). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Retrieved from [Link]
-
Bioanalysis Zone. (2021). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]
-
Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Retrieved from [Link]
-
Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
-
Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2539. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative study between the published analysis methods for carbamates. Retrieved from [Link]
-
LCGC International. (2015). Nonconventional Alternatives to LC–MS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
-
PharmaInfo. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. Retrieved from [Link]
-
Synthonix. (n.d.). tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. Retrieved from [Link]
-
SIELC Technologies. (2018). tert-Butyl carbamate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Acmec Biochemical. (n.d.). tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate. Retrieved from [Link]
-
mzCloud. (2017). tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. Retrieved from [Link]
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. tert-Butyl n-[(1S,3S)-3-aminocyclopentyl]carbamate 97% | CAS: 645400-44-8 | AChemBlock [achemblock.com]
- 5. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. clinicalpub.com [clinicalpub.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. A Comparative Study of Post-column Derivatization HPLC and LC-MS/MS Determination of Carbamate Pesticide Residues in Vegetables [spkx.net.cn]
- 11. researchgate.net [researchgate.net]
- 12. globalresearchonline.net [globalresearchonline.net]
A Senior Scientist's Guide to tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate: Beyond the Certificate of Analysis
For drug development professionals and medicinal chemists, the Certificate of Analysis (CofA) for a synthetic building block is the first checkpoint of quality, a promise of purity and identity. But for a key chiral intermediate like tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate (CAS 645400-44-8) , the story doesn't end there. This guide moves beyond a simple reading of the CofA, offering a comparative framework for why this specific molecule is chosen and how its quality directly impacts the synthesis and performance of high-value target molecules like Janus Kinase (JAK) inhibitors.[1]
As a Boc-protected diamine scaffold, CAS 645400-44-8 provides a rigid, stereochemically defined cyclopentyl core, a feature increasingly sought in modern drug design to optimize potency and selectivity while maintaining favorable physicochemical properties. Its principal application lies in serving as a crucial reactant for creating sophisticated molecules that require precise spatial orientation of functional groups.[1][2]
Part 1: Deconstructing the Certificate of Analysis for CAS 645400-44-8
A Certificate of Analysis is not just a data sheet; it is the foundational evidence for reproducible science. For a chiral building block like this, every parameter is a critical control point that validates its suitability for a complex, multi-step synthesis. A typical CofA from a reputable supplier will feature the following core tests, each with a distinct purpose.
| Test Parameter | Typical Specification | Rationale & Downstream Impact |
| Appearance | White to Off-White Solid | A significant deviation in color can indicate impurities or degradation, which may introduce unknown variables into a reaction. |
| Identity by ¹H NMR | Conforms to Structure | (Trustworthiness Pillar) This is the primary confirmation of the molecular structure. The proton signals' chemical shift, integration, and coupling patterns must match the expected structure of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate, ensuring you are starting with the correct scaffold. An inconsistent spectrum could halt a synthetic campaign before it begins. |
| Purity by HPLC | ≥97% (Typical)[3] | (Expertise Pillar) High-Performance Liquid Chromatography (HPLC) quantifies the presence of impurities. A purity level of ≥97% is standard for such an intermediate. Lower purity means introducing unknown side-reactants, complicating purification of the final product and potentially generating difficult-to-remove, structurally similar byproducts. |
| Identity by Mass Spec. | Conforms to Molecular Weight (MW: 200.28)[4][5][6] | This test confirms the molecular weight of the compound, corroborating the NMR data. It provides a rapid and sensitive check that the correct mass is present, confirming identity. |
The workflow for quality control is a self-validating system. NMR provides the structural map, Mass Spectrometry confirms the total weight, and HPLC quantifies how much of that weight is actually the desired compound.
Part 3: Experimental Protocol for Performance Validation
To empirically validate the choice of CAS 645400-44-8 over an alternative, a scientist would perform a parallel synthesis. The following protocol outlines a representative workflow for coupling this building block to a common JAK inhibitor core, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by deprotection. The key performance indicators would be reaction yield and purity of the resulting intermediate.
Objective: To compare the reaction efficiency and product purity when using CAS 645400-44-8 versus an alternative amine building block in a nucleophilic aromatic substitution (SNAr) reaction.
Materials:
-
CAS 645400-44-8 (tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate)
-
Alternative Amine (e.g., a different stereoisomer or a Boc-protected acyclic diamine)
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine (core scaffold)
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
HPLC system, Mass Spectrometer, NMR Spectrometer
Step-by-Step Methodology:
Part A: Coupling Reaction (SNAr)
-
Reaction Setup: In two separate, labeled round-bottom flasks, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in n-butanol (10 mL per mmol).
-
Amine Addition: To Flask 1, add CAS 645400-44-8 (1.1 eq). To Flask 2, add the Alternative Amine (1.1 eq).
-
Base Addition: Add DIPEA (3.0 eq) to each flask. The base acts as a scavenger for the HCl generated during the reaction, driving it to completion.
-
Heating: Equip both flasks with reflux condensers and heat the mixtures to 100 °C for 12-18 hours. Monitor reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup & Isolation: After cooling, concentrate the reaction mixtures under reduced pressure. Purify the crude residues by column chromatography on silica gel.
-
Analysis:
-
Determine the isolated yield for each reaction.
-
Acquire ¹H NMR, LC-MS, and HPLC data for each product to confirm identity and assess purity.
-
Part B: Boc Deprotection
-
Dissolution: Dissolve the purified, Boc-protected product from each reaction in DCM (10 mL per mmol).
-
Acid Addition: Cool the solutions to 0 °C and add TFA (5.0 eq) dropwise. The strong acid cleaves the tert-butoxycarbonyl (Boc) protecting group.
-
Reaction: Allow the reactions to warm to room temperature and stir for 2-4 hours.
-
Analysis & Comparison: Analyze the final deprotected products by HPLC. Compare the purity profiles.
Expected Data & Comparison Table:
The results would be summarized to provide a clear, quantitative comparison of the building blocks' performance.
| Performance Metric | Reaction with CAS 645400-44-8 | Reaction with Alternative Amine | Interpretation |
| Coupling Yield (%) | Hypothetical: 85% | Hypothetical: 70% | A higher yield suggests better reactivity and/or stability of the nucleophile under the reaction conditions. |
| Coupled Purity (HPLC, %) | Hypothetical: 98% | Hypothetical: 92% | Higher purity indicates a cleaner reaction with fewer side products, simplifying downstream purification. |
| Final Purity (%) | Hypothetical: >99% | Hypothetical: 96% | The quality of the starting building block directly translates to the quality of the final advanced intermediate. |
This rigorous, data-driven approach validates the initial selection of a high-purity, stereochemically defined building block. It demonstrates that the specifications on the Certificate of Analysis are not merely numbers, but direct predictors of success in the complex landscape of pharmaceutical synthesis.
References
-
Key Chemical Intermediates for JAK Inhibitor Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Lafranchi, F., et al. (2022). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. Retrieved from [Link]
-
Shenzhen Nexconn Pharmatechs Ltd. (n.d.). CAS 645400-44-8. Retrieved from [Link]
-
Synthonix. (n.d.). tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. dempochem.com [dempochem.com]
- 3. Synthonix, Inc > 645400-44-8 | tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate [synthonix.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]
Comparison of Boc vs Cbz protecting groups for aminocyclopentane derivatives
An In-Depth Guide to Amine Protection: A Comparative Analysis of Boc and Cbz for Aminocyclopentane Derivatives
For researchers, scientists, and drug development professionals, the strategic manipulation of functional groups is fundamental to the successful synthesis of complex molecules. Aminocyclopentane scaffolds are prevalent in a wide array of pharmacologically active compounds, making the robust protection of their amino group a critical consideration in any synthetic route. The choice of protecting group can profoundly influence yield, stability, and the sequence of subsequent transformations.
This guide provides a detailed, evidence-based comparison of two of the most ubiquitous amine protecting groups: the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group. As a Senior Application Scientist, this analysis moves beyond a simple recitation of facts to explain the causality behind experimental choices, grounded in mechanistic understanding and field-proven data, to empower you to make the optimal strategic decision for your aminocyclopentane derivatives.
The Principle of Orthogonal Protection
In multi-step synthesis, the concept of "orthogonality" is paramount. It refers to the ability to remove one protecting group in the presence of others without affecting them.[1][2] This is achieved by selecting groups that are cleaved under distinct, non-interfering reaction conditions. The fundamental difference in the cleavage mechanisms of Boc (acid-labile) and Cbz (removed by hydrogenolysis) makes them an archetypal orthogonal pair, enabling the selective "unmasking" of specific amine sites in polyfunctional molecules.[3][4][5][6]
The Contenders: A Mechanistic Overview
The Tert-Butyloxycarbonyl (Boc) Group
The Boc group is renowned for its stability in basic and nucleophilic conditions, yet its clean lability under acidic treatment.[6][7]
-
Protection: The amine is typically protected by reacting it with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), in the presence of a base. The reaction is generally high-yielding and proceeds under mild conditions.[8]
-
Deprotection: The cleavage is an acid-catalyzed elimination. Protonation of the carbamate's carbonyl oxygen is followed by the loss of a stable tert-butyl carbocation, which then deprotonates to form gaseous isobutylene. The resulting carbamic acid spontaneously decarboxylates to liberate the free amine and carbon dioxide.[9][10] The volatile nature of the byproducts simplifies reaction work-up.
Figure 1: Workflow for Boc protection and acid-catalyzed deprotection.
The Benzyloxycarbonyl (Cbz or Z) Group
Introduced by Bergmann and Zervas, the Cbz group was foundational to the development of modern peptide synthesis.[11] It is notably stable under both acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.
-
Protection: The Cbz group is typically installed using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., Schotten-Baumann conditions).[3][11] While effective, Cbz-Cl is a lachrymator and requires careful handling.
-
Deprotection: The classic and mildest method for Cbz removal is catalytic hydrogenolysis (H₂ gas with a palladium catalyst, typically Pd/C).[3][11] This process reduces the benzyl C-O bond, releasing the free amine along with toluene and carbon dioxide as byproducts.[11] Alternatively, strong acidic conditions, such as HBr in acetic acid, can also cleave the Cbz group.[3][12]
Figure 2: Workflow for Cbz protection and hydrogenolytic deprotection.
Head-to-Head on the Aminocyclopentane Scaffold: A Data-Driven Comparison
The optimal choice between Boc and Cbz is dictated by the overall synthetic strategy, particularly the nature of other functional groups present on the cyclopentane ring or elsewhere in the molecule.
Stability and Orthogonality
The true power of these groups is realized when used in concert. A molecule bearing both a Boc-protected and a Cbz-protected amine can be selectively deprotected at either site.[1][4]
| Condition / Reagent | Boc Group Stability | Cbz Group Stability | Causality & Strategic Implication |
| Strong Acid (e.g., TFA, HCl) | Labile | Generally Stable [13] | Primary orthogonal axis. Allows for selective Boc removal while the Cbz group remains intact. Essential for sequential peptide couplings or functionalizations. |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Stable [5] | Labile [1][3] | Second orthogonal axis. Allows for selective Cbz removal. Crucial Caveat: This method will also reduce other sensitive groups like alkenes, alkynes, azides, and other benzyl ethers. If your cyclopentane derivative contains a double bond (cyclopentene), Cbz deprotection via hydrogenation is not viable without saturating the ring. |
| Strong Base (e.g., NaOH, LiOH) | Stable [14] | Stable [3] | Both groups are robust to basic conditions used for ester saponification, allowing for the deprotection of carboxyl groups without affecting the amine protection. |
| Mild Base (e.g., Piperidine in DMF) | Stable | Stable | This condition is used to cleave the Fmoc protecting group, highlighting a three-way orthogonal system (Boc/Cbz/Fmoc) which is a cornerstone of solid-phase peptide synthesis.[1][5] |
Steric and Electronic Effects
-
Steric Hindrance: The tert-butyl group of Boc is significantly bulkier than the benzyl group of Cbz. This can be a double-edged sword. The steric bulk of Boc can shield the N-H proton and hinder reactions at adjacent positions on the cyclopentane ring, which could be used strategically to direct reactivity. Conversely, if a reaction is desired near the amine, the less sterically demanding Cbz group may be preferable.
-
Crystallinity: Cbz-protected compounds are frequently crystalline, which can be a significant advantage for purification by recrystallization, potentially avoiding the need for column chromatography.[12]
Experimental Protocols
The following are representative, self-validating protocols for the protection and deprotection of a generic aminocyclopentane. Researchers should monitor reactions by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for optimal results.
Protocol 1: Boc Protection of Aminocyclopentane
Rationale: This procedure uses Boc anhydride with a base in a mixed solvent system, a standard and highly effective method for N-tert-butoxycarbonylation.[8][14][15]
-
Dissolution: Dissolve aminocyclopentane (1.0 equiv) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equiv).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) portion-wise while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC analysis indicates complete consumption of the starting amine.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected aminocyclopentane, which can be further purified by column chromatography if necessary.
Protocol 2: Cbz Protection of Aminocyclopentane (Schotten-Baumann)
Rationale: This classic Schotten-Baumann protocol uses an aqueous basic solution to neutralize the HCl generated during the acylation of the amine by benzyl chloroformate.[3][11]
-
Dissolution: Dissolve aminocyclopentane (1.0 equiv) in a 1 M aqueous solution of sodium carbonate (Na₂CO₃, 2.5 equiv) with cooling in an ice bath.
-
Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise, ensuring the temperature is maintained below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl. Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extraction & Purification: Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected aminocyclopentane.
Protocol 3: Boc Deprotection with Trifluoroacetic Acid (TFA)
Rationale: TFA in DCM is the most common and efficient method for Boc cleavage. The volatile acid is easily removed in vacuo.[7]
-
Dissolution: Dissolve the Boc-protected aminocyclopentane (1.0 equiv) in dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 equiv, often used as a 20-50% solution in DCM).
-
Reaction: Stir the reaction at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Neutralization: Dissolve the residue in an organic solvent and wash carefully with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis
Rationale: This is the mildest method for Cbz removal, utilizing hydrogen gas and a palladium catalyst. It is critical to ensure an inert atmosphere before introducing hydrogen.[3][16]
-
Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected aminocyclopentane (1.0 equiv) in a solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with nitrogen or argon gas (repeat three times). Then, evacuate and backfill with hydrogen gas (H₂).
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm from a balloon) at room temperature. Monitor reaction progress by TLC.
-
Filtration: Upon completion, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst is pyrophoric and must be handled with care, ensuring it remains wet during filtration.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and CO₂, are volatile and easily removed.
Strategic Selection: A Decision Framework
The choice between Boc and Cbz is rarely arbitrary. It is a strategic decision based on the planned synthetic route.
Figure 3: Decision framework for selecting Boc vs. Cbz protecting groups.
Conclusion
Both Boc and Cbz are exceptional and reliable protecting groups for aminocyclopentane derivatives, each with a well-defined role in modern organic synthesis. The Boc group offers the advantage of simple, non-metallic cleavage conditions and volatile byproducts, making it a workhorse for many applications. The Cbz group, while requiring more careful handling of reagents and catalysts, provides robustness to acidic conditions and offers a truly orthogonal cleavage pathway via hydrogenolysis.
The optimal choice is not a matter of inherent superiority but of strategic compatibility with the overall synthetic plan. By understanding the mechanistic underpinnings, stability profiles, and practical considerations detailed in this guide, researchers can confidently select the protecting group that best serves their specific goals, paving the way for the efficient and successful synthesis of complex aminocyclopentane-containing target molecules.
References
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
He, L., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. [Link]
-
Organic Chemistry Portal. (n.d.). Book Review: Protective Groups in Organic Synthesis - T. W. Greene, P. G. M. Wuts. [Link]
-
Wuts, P. G. M., & Greene, T. W. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]
-
StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine. [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Google Books.
- Wuts, P. G. M., & Greene, T. W. (n.d.). Greene's Protective Groups in Organic Synthesis. Google Books.
-
Beilstein Journals. (n.d.). Experimental Procedures. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
ResearchGate. (n.d.). Selective Cleavage of Cbz-Protected Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
-
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
National Institutes of Health (NIH). (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
ResearchGate. (n.d.). shows the cleavage conditions for the Boc group. [Link]
-
ResearchGate. (2013, February 20). Can anyone tell me how to cleave a Boc group in basic conditions, as my molecule has acid sensitive functional group?[Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
ResearchGate. (n.d.). Synthesis of N-Protected β-Aminocyclopropanedicarboxylates and Their Ring Transformation to N-Benzhydryl-3-alkoxycarbonyl-4,4-dialkylpyrrolidin-2-ones. [Link]
-
Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. [Link]
-
ResearchGate. (2023, June 12). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?[Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of Boc-protected bicycloproline. [Link]
-
ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 13. researchgate.net [researchgate.net]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Spectroscopic Characterization of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate and its Analogs
This guide provides a detailed analysis of the expected spectroscopic data for tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate, a chiral building block crucial in pharmaceutical and materials science research. Due to the limited availability of public domain spectra for this specific compound, this document leverages expert analysis and comparative data from structurally similar molecules to predict and interpret its spectroscopic features. We will delve into the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data, providing a robust framework for researchers to verify their own experimental findings.
Introduction: The Structural Significance of a Mono-Protected Diamine
tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate (CAS 645400-44-8) is a valuable synthetic intermediate.[1][2][3][4][5][6][7] Its structure features a cyclopentyl scaffold with two amino groups at the 1 and 3 positions, possessing a specific cis stereochemistry. One of these amino groups is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis. This differential protection allows for selective chemical transformations at the free amine, making it a versatile component in the synthesis of more complex molecules. The molecular formula is C₁₀H₂₀N₂O₂ with a molecular weight of 200.28 g/mol .[4][8]
The precise characterization of this molecule is paramount to ensure purity and confirm its structure before use in subsequent synthetic steps. Spectroscopic techniques are the primary methods for achieving this. This guide will not only predict the spectroscopic signatures of our target molecule but also compare them with those of relevant analogs to highlight key structural correlations.
Predicted and Comparative Spectroscopic Data
Structural Analogs for Comparison
For this guide, we will use the following compounds as structural analogs for which spectroscopic data is available:
-
Analog 1: tert-Butyl (2-aminoethyl)carbamate: A simple, linear mono-Boc protected diamine.[9]
-
Analog 2: tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate: A cyclic mono-Boc protected diamine with a different ring size.[9]
-
Analog 3: tert-Butyl carbamate: The parent Boc-protected amine, useful for identifying signals from the protecting group.[10][11][12][13]
Below is a visual representation of the target molecule and its selected analogs.
Caption: Logical relationship between the target compound and its structural analogs.
¹H NMR Spectroscopy
The ¹H NMR spectrum is one of the most informative for structural elucidation. The predicted chemical shifts (δ) for tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate are based on the analysis of its functional groups and comparison with the analogs.
Table 1: Comparison of ¹H NMR Data (Typical shifts in CDCl₃)
| Proton Environment | Predicted Shift (δ ppm) for Target Compound | Analog 1: tert-Butyl (2-aminoethyl)carbamate[9] | Analog 2: tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate[9] | Analog 3: tert-Butyl carbamate[10] | Rationale for Prediction |
| -C(CH₃)₃ | ~1.44 | 1.44 (s, 9H) | 1.45 (s, 9H) | ~1.4 (s, 9H) | The tert-butyl group is electronically isolated and consistently appears as a sharp singlet around 1.4-1.5 ppm. |
| Cyclopentyl CH₂ | 1.2 - 2.2 (m) | N/A | 1.12-2.0 (m, 8H) | N/A | The methylene protons on the cyclopentyl ring will be diastereotopic and coupled to each other and to the methine protons, resulting in complex multiplets. |
| CH-NH₂ | ~3.0 - 3.4 (m, 1H) | N/A | 2.33 (m, 1H) | N/A | The methine proton adjacent to the free amine will be deshielded and show complex splitting. |
| CH-NHBoc | ~3.8 - 4.2 (m, 1H) | N/A | 3.13 (br d, 1H) | N/A | The methine proton adjacent to the Boc-protected amine will be further deshielded due to the electron-withdrawing nature of the carbamate. |
| -NH₂ | 1.5 - 2.5 (br s, 2H) | 4.54 (br s, 2H) | Not explicitly stated | ~4.8 (br s, 2H) | The chemical shift of the amine protons is highly variable and depends on concentration and solvent. They often appear as a broad singlet. |
| -NH-Boc | 4.5 - 5.5 (br s, 1H) | 5.55 (br s, 1H) | 4.49 (br s, 1H) | N/A | The carbamate proton is typically a broad singlet and its chemical shift can also vary. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: Comparison of ¹³C NMR Data (Typical shifts in CDCl₃)
| Carbon Environment | Predicted Shift (δ ppm) for Target Compound | Analog 1: tert-Butyl (2-aminoethyl)carbamate[9] | Analog 2: tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate[9] | Analog 3: tert-Butyl carbamate[12] | Rationale for Prediction |
| -C(CH₃)₃ | ~28.4 | 28.4 | 28.4 | ~28.0 | The three equivalent methyl carbons of the tert-butyl group are highly characteristic. |
| -C(CH₃)₃ | ~79.5 | 79.3 | 79.4 | ~79.0 | The quaternary carbon of the tert-butyl group is also a very consistent signal. |
| C=O (Carbamate) | ~156.0 | 156.3 | 156.1 | ~156.0 | The carbonyl carbon of the Boc group has a characteristic downfield shift. |
| Cyclopentyl CH₂ | 30 - 45 | N/A | 25.1, 25.2, 32.9, 35.2 | N/A | The methylene carbons of the cyclopentyl ring will appear in the aliphatic region. The exact shifts will depend on their position relative to the substituents. |
| CH-NH₂ | ~50 - 55 | N/A | 55.7 | N/A | The carbon atom bonded to the free amino group. |
| CH-NHBoc | ~55 - 60 | N/A | 57.6 | N/A | The carbon atom bonded to the Boc-protected amino group will be slightly downfield compared to the one bonded to the free amine. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Expected Molecular Ion ([M+H]⁺): For tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate, the expected mass for the protonated molecule in electrospray ionization (ESI) would be m/z = 201.29.
-
Common Fragmentation Patterns: A characteristic fragmentation of Boc-protected amines is the loss of the tert-butyl group (57 Da) or isobutylene (56 Da), and the loss of the entire Boc group (100 Da).
-
[M - C₄H₉]⁺: m/z ≈ 143
-
[M - Boc + H]⁺: m/z ≈ 101
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Comparison of Key IR Absorptions (cm⁻¹)
| Functional Group | Predicted Absorption (cm⁻¹) for Target Compound | Analog 1: tert-Butyl (2-aminoethyl)carbamate[14] | Analog 2: tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate[9] | Analog 3: tert-Butyl carbamate[11] | Rationale for Prediction |
| N-H Stretch (Amine) | 3300 - 3400 (two bands) | 3350 | 3351 | ~3430, 3320 | The primary amine will show two characteristic stretching bands. |
| N-H Stretch (Carbamate) | ~3300 (broad) | 5.55 (brs, NH) | 4.49 (brs, NH) | ~3320 | The carbamate N-H stretch will likely overlap with the amine stretches. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | 2977 | 2909, 2888 | ~2980 | These are the standard C-H stretches for the cyclopentyl and tert-butyl groups. |
| C=O Stretch (Carbamate) | ~1690 | 1693 | 1882 (likely a typo in source), expect ~1690 | ~1720 | A strong, sharp absorption characteristic of the carbamate carbonyl group. |
| N-H Bend (Amine) | ~1600 | 1524 | 1518 | ~1620 | The scissoring vibration of the primary amine. |
| C-N Stretch | 1000 - 1250 | 1172, 1252 | 1166, 1239 | ~1250, 1160 | Stretching vibrations for the carbon-nitrogen bonds. |
Standard Experimental Protocols
The acquisition of high-quality spectroscopic data is essential. The following are generalized protocols for the characterization of compounds like tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Instrumentation: Use a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a spectral width of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with a spectral width of 0 to 220 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.
Caption: A typical workflow for acquiring NMR data.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any significant fragment ions.
IR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet or use an attenuated total reflectance (ATR) accessory.
-
Liquid/Solution: Cast a thin film on a salt plate (e.g., NaCl).
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present.
Conclusion
This guide provides a comprehensive framework for the spectroscopic characterization of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate. By leveraging data from structurally related analogs, we have established a reliable set of predicted spectroscopic data. Researchers synthesizing or utilizing this compound can use this guide to interpret their experimental results, confirm the structure and purity of their material, and proceed with confidence in their subsequent research endeavors. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and comparability across different laboratories.
References
- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007).
- Supporting Information for a scientific article. (n.d.).
- Vázquez, M. A., et al. (2013). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 57(3), 209-214.
- Redalyc. (2013). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society.
- Krapcho, A. P., & Kuell, C. S. (1993). Mono-(BOC)-Protected Diamines. Synthesis of Tert-Butyl-N-Alkyl-N-(2-Amino-ethyl) Carbamates and Tert-Butyl-N-[2-(Alkylamino) Ethyl] Carbamates.
-
NIST. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. Retrieved from [Link]
-
Synthonix. (n.d.). tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate. Retrieved from [Link]
-
Acmec Biochemical. (n.d.). tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate. Retrieved from [Link]
-
NIST. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]
- ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b).
-
iChemical. (n.d.). tert-butyl [(1S,3S)-3-aminocyclopentyl]carbamate, CAS No. 645400-44-8. Retrieved from [Link]
Sources
- 1. 645400-44-8|tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate|BLD Pharm [bldpharm.com]
- 2. 645400-44-8 Cas No. | tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate | Apollo [store.apolloscientific.co.uk]
- 3. 645400-44-8 | tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 4. chemscene.com [chemscene.com]
- 5. Synthonix, Inc > 645400-44-8 | tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate [synthonix.com]
- 6. 645400-44-8[tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate]- Acmec Biochemical [acmec.com.cn]
- 7. tert-butyl [(1S,3S)-3-aminocyclopentyl]carbamate, CAS No. 645400-44-8 - iChemical [ichemical.com]
- 8. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. redalyc.org [redalyc.org]
- 10. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]
- 11. tert-Butyl carbamate [webbook.nist.gov]
- 12. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]
- 13. tert-Butyl carbamate [webbook.nist.gov]
- 14. pittelkow.kiku.dk [pittelkow.kiku.dk]
Safety Operating Guide
Navigating the Safe Disposal of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate: A Comprehensive Guide for Laboratory Professionals
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents, such as tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate, are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in an understanding of its chemical properties and the regulatory landscape governing its waste stream.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal procedure, a thorough understanding of the compound's hazards is essential. tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate is a bifunctional molecule containing both a carbamate group and a primary amine on a cyclopentyl scaffold. This structure informs its reactivity and toxicological profile.
According to aggregated GHS data, this compound presents the following hazards[1][2][3]:
-
H302: Harmful if swallowed: This indicates oral toxicity, necessitating care to prevent ingestion.
-
H315: Causes skin irritation: Direct contact with the skin can lead to irritation.
-
H319: Causes serious eye irritation: The compound can cause significant, potentially damaging, eye irritation.
-
H335: May cause respiratory irritation: Inhalation of the dust or aerosol can irritate the respiratory tract.
Table 1: Hazard Profile of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate
| Hazard Statement | GHS Classification | Implication for Handling and Disposal |
| H302 | Acute toxicity, oral (Category 4) | Avoid ingestion. Wash hands thoroughly after handling. |
| H315 | Skin corrosion/irritation (Category 2) | Prevent skin contact through appropriate personal protective equipment. |
| H319 | Serious eye damage/eye irritation (Category 2A) | Wear safety glasses or goggles to prevent eye exposure. |
| H335 | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | Handle in a well-ventilated area or with local exhaust ventilation to minimize inhalation. |
The presence of the carbamate functional group is of particular regulatory significance. The U.S. Environmental Protection Agency (EPA) regulates carbamate wastes as hazardous due to their toxicity[4]. These wastes are subject to Land Disposal Restrictions (LDRs), which mandate specific treatment standards to minimize risks to human health and the environment before they can be land-disposed[4][5].
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, the following PPE is mandatory when handling and preparing tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate for disposal:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves. Ensure gloves are regularly inspected for tears or degradation.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.
Disposal Workflow: A Step-by-Step Protocol
The disposal of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate should be approached systematically to ensure safety and compliance. The following workflow provides a clear path from waste generation to final disposal.
Figure 1. A step-by-step workflow for the proper disposal of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate.
Detailed Procedural Steps:
-
Segregation at the Source:
-
Rationale: To prevent accidental mixing with incompatible chemicals and to ensure the waste stream is correctly identified for disposal.
-
Procedure: Immediately upon generation, any waste containing tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate (e.g., expired solid reagent, contaminated spatulas, weighing boats, or gloves) should be designated as "Carbamate Hazardous Waste." Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Proper Containment:
-
Rationale: To prevent the release of the chemical into the environment and to ensure the safety of personnel handling the waste.
-
Procedure:
-
Place solid waste into a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.
-
Ensure the container is in good condition, with no cracks or leaks.
-
Keep the container closed at all times, except when adding waste.
-
-
-
Accurate Labeling and Documentation:
-
Rationale: Proper labeling is a legal requirement and is crucial for the safe handling and disposal by EHS personnel and waste management facilities.
-
Procedure:
-
Label the waste container with a "Hazardous Waste" tag.
-
Clearly write the full chemical name: "tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate" and its CAS number: 645400-44-8[1][6].
-
Indicate the approximate quantity of the waste.
-
Record the waste in your laboratory's chemical inventory and waste log.
-
-
-
Interim Storage in a Satellite Accumulation Area (SAA):
-
Rationale: SAAs are designated locations for the short-term storage of hazardous waste at or near the point of generation, ensuring that waste is managed safely before being moved to a central storage facility.
-
Procedure:
-
Store the sealed and labeled waste container in your lab's designated SAA.
-
The SAA should be under the control of the laboratory personnel and away from general traffic areas.
-
Ensure the SAA has secondary containment to capture any potential leaks or spills.
-
-
-
Arranging for Final Disposal:
-
Rationale: The final disposal of hazardous waste must be handled by trained professionals at a licensed facility to ensure compliance with all federal and local regulations.
-
Procedure:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash[7]. This is a direct violation of environmental regulations.
-
The EHS department will transport the waste to a licensed hazardous waste disposal facility where it will be treated according to EPA regulations for carbamate wastes, likely through incineration at high temperatures.
-
-
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.
-
Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
Provide the emergency response team with the Safety Data Sheet (SDS) for the chemical.
-
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate, upholding the principles of laboratory safety and environmental responsibility.
References
-
tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate Product Information. Synthonix. [Link]
-
Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. U.S. Environmental Protection Agency. [Link]
-
EPA Issues Rule on Carbamate Wastes. U.S. Environmental Protection Agency. [Link]
-
EPA Modifies LDRs for Carbamates. Lion Technology. [Link]
-
tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate Hazard Data. PubChem, National Center for Biotechnology Information. [Link]
-
tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate Safety Information. Acmec Biochemical. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 645400-44-8[tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate]- Acmec Biochemical [acmec.com.cn]
- 4. epa.gov [epa.gov]
- 5. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 6. Synthonix, Inc > 645400-44-8 | tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate [synthonix.com]
- 7. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate
Welcome to your essential guide for the safe handling of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate (CAS No. 645400-44-8). As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the personal protective equipment (PPE) required to handle this specific carbamate derivative. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'
Before we detail the specific PPE, it is crucial to understand the inherent hazards of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate. This compound, while a valuable building block, presents a clear hazard profile that necessitates stringent protective measures.
Multiple suppliers have classified this chemical with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The structure contains both a carbamate functional group and a primary amine. Carbamates as a class can exhibit a range of biological activities, and primary amines can be corrosive and readily absorbed through the skin. Therefore, a comprehensive risk assessment is the foundational step for any handling procedure. This assessment should evaluate the quantity of the substance being used, the potential for aerosol or dust generation, and the specific experimental conditions.
The Core Ensemble: Your PPE Protocol
Based on the identified hazards, the following PPE is mandatory for all personnel handling tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate.
Eye and Face Protection: Your First Line of Defense
-
What to Wear: At a minimum, chemical safety goggles or safety glasses with side shields that conform to EN166 (EU) or ANSI Z87.1 (US) standards must be worn.[1]
-
The Rationale: The H319 warning ("Causes serious eye irritation") is unequivocal. Direct contact with even minute quantities of the solid or solutions can lead to significant eye damage. Standard prescription glasses are not a substitute for certified safety eyewear.
-
Operational Plan: For procedures with a high risk of splashing, such as when transferring solutions or handling larger quantities, a face shield must be worn in addition to safety goggles. Ensure that an eyewash station is readily accessible and has been tested within the last month.[2]
Skin and Body Protection: An Impermeable Barrier
-
What to Wear:
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves are a common and generally effective choice for many carbamates and amines.[1][3] However, it is critical to consult the glove manufacturer’s specific chemical resistance data for breakthrough time and degradation information.
-
Lab Coat: A clean, fully-buttoned laboratory coat must be worn to protect against incidental contact and small splashes.
-
Apparel: Full-length pants and closed-toe shoes are mandatory laboratory attire.[1]
-
-
The Rationale: The H315 statement ("Causes skin irritation") and the general nature of amines necessitate robust skin protection to prevent local irritation and potential systemic absorption.
-
Operational Plan:
-
Glove Selection: Since no specific permeation data for tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate is readily available, select gloves based on data for structurally similar compounds and the solvent being used. Always inspect gloves for tears or pinholes before use.
-
Doffing: Use proper glove removal techniques to avoid contaminating your skin. Dispose of used gloves immediately in the designated hazardous waste container.[3]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
Respiratory Protection: Controlling Inhalation Exposure
-
What to Use: All handling of solid tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate or its solutions should be conducted within a certified chemical fume hood.
-
The Rationale: The H335 warning ("May cause respiratory irritation") indicates a risk of irritation to the respiratory tract upon inhalation of dust or aerosols. A fume hood is the primary engineering control to mitigate this risk.
-
Operational Plan:
-
Ensure the fume hood has a current inspection sticker and that the sash is positioned as low as practicable during work.
-
If a fume hood is not available or for large-scale operations where dust or aerosol generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95) must be used.[1] A formal respiratory protection program, including fit testing, is required for respirator use.
-
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate.
Emergency and Disposal Plans
Proper PPE is part of a larger safety ecosystem that includes robust emergency and disposal procedures.
Spill and Exposure Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[1]
-
Spill Cleanup: For small spills, wear your full PPE, cover the spill with an inert absorbent material (e.g., vermiculite), and carefully sweep it into a designated hazardous waste container.[7]
Decontamination and Disposal Plan
Proper disposal is a critical final step to ensure safety and environmental compliance.
| Waste Stream | Disposal Protocol | Rationale |
| Unused/Waste Chemical | Collect in a clearly labeled, sealed, and compatible hazardous waste container. Do not mix with other waste streams unless permitted by your institution's EHS office. | Prevents accidental reactions and ensures proper handling by waste management professionals. |
| Contaminated PPE | All disposable PPE (gloves, etc.) that has come into contact with the chemical must be disposed of as hazardous waste. | Prevents secondary exposure from contaminated materials. |
| Contaminated Labware | Rinse glassware with a suitable solvent (e.g., ethanol or acetone) in a fume hood. Collect the rinseate as hazardous liquid waste. | Ensures that labware is decontaminated before re-entering general use. |
Under no circumstances should this chemical or materials contaminated with it be disposed of in the regular trash or down the drain.[1] All waste must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.
References
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]
-
Centers for Disease Control and Prevention / NIOSH. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
